molecular formula C5H6N2O B128127 4-Hydroxy-6-methylpyrimidine CAS No. 156647-95-9

4-Hydroxy-6-methylpyrimidine

Cat. No.: B128127
CAS No.: 156647-95-9
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
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InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O
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DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
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CAS No.

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a crucial building block in medicinal chemistry and is utilized in the synthesis of various bioactive molecules and agrochemicals.[1]

Chemical Properties

This compound is a solid, crystalline powder, with its appearance ranging from white to orange or green.[1] The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
IUPAC Name 6-Methylpyrimidin-4-ol[1]
Synonyms 4-Methyl-6-hydroxypyrimidine, 6-Methyl-4-pyrimidinol[1][2]
CAS Number 3524-87-6[1][3][4]
Molecular Formula C₅H₆N₂O[1][3][4]
Molecular Weight 110.11 g/mol [3][4]
Melting Point 145-150 °C[1][3]
Appearance White to orange to green crystalline powder[1]
Purity ≥ 97%[1][3]
SMILES String Cc1cc(O)ncn1[3]
InChI Key LHRIUKSRPHFASO-UHFFFAOYSA-N[3]

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6-methyl-4(1H)-pyrimidinone. This phenomenon is common in hydroxypyrimidines, where proton migration can occur between the hydroxyl group and a ring nitrogen atom.[5] Theoretical studies on the parent compound, 4-pyrimidone, suggest that the keto form is the more stable tautomer.[5] This stability is a critical factor in its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Experimental Protocols

Synthesis via Desulfurization of 2-Thio-6-methyluracil

A common and effective method for preparing this compound is through the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst.[2] This procedure is adapted from the work of Brown on the desulfurization of thiopyrimidines.[2]

A. Preparation of 2-Thio-6-methyluracil

  • Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.[2]

  • Reaction: Gently heat the mixture on a steam bath, allowing the solvent to evaporate over approximately 8 hours in a fume hood.[2]

  • Workup: After evaporation, add approximately 500 ml of water to the flask and heat until the solid dissolves.[2]

  • Precipitation: Acidify the hot solution with about 100 ml of concentrated hydrochloric acid. Cool the mixture in an ice bath to precipitate the product.[2]

  • Isolation: Collect the solid product on a Büchner funnel, wash with four 200 ml portions of cold water, and drain thoroughly with suction.[2]

  • Drying: Dry the product in an oven at 70°C. The yield of 2-thio-6-methyluracil is typically 98–119 g (69–84%).[2]

B. Synthesis of this compound

  • Reaction Setup: In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in a hot solution of 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.[2]

  • Catalyst Addition: To this hot solution, add 45 g of wet Raney nickel catalyst paste. Use approximately 30 ml of distilled water to wash all the catalyst into the flask.[2]

  • Reflux: Heat the mixture under reflux in a fume hood for about 1.5 hours.[2]

  • Filtration: Filter the hot reaction mixture through a steam-jacketed Büchner funnel to remove the nickel catalyst. Wash the nickel cake with 50 ml of hot water.[2]

  • Crystallization: Cool the filtrate to room temperature and then in an ice bath to induce crystallization.[2]

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry to a constant weight at 70°C. The yield is typically 4.5–5.0 g (58–65%).[2]

synthesis_workflow cluster_A Part A: Preparation of Intermediate cluster_B Part B: Desulfurization A1 Combine Thiourea, Ethyl Acetoacetate, Sodium Methoxide, and Methanol A2 Heat on Steam Bath (~8 hours) A1->A2 A3 Dissolve Residue in Hot Water A2->A3 A4 Acidify with HCl and Cool A3->A4 A5 Filter, Wash, and Dry Product A4->A5 A_Product 2-Thio-6-methyluracil A5->A_Product B1 Dissolve 2-Thio-6-methyluracil in Hot Aqueous Ammonia A_Product->B1 Use as starting material B2 Add Raney Nickel Catalyst B1->B2 B3 Reflux for 1.5 Hours B2->B3 B4 Hot Filter to Remove Catalyst B3->B4 B5 Cool Filtrate to Crystallize B4->B5 B6 Filter, Wash, and Dry Product B5->B6 B_Product This compound B6->B_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques. While detailed protocols for the parent compound are not extensively published, methods for related structures involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps identify characteristic functional groups present in the molecule, such as O-H, N-H, C=O, and C=N bonds.[6]

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7][8] Gas chromatography-mass spectrometry (GC-MS) is a specific method that has been used in the analysis of related pyrimidine structures.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Hydroxy-6-methylpyrimidine, a crucial intermediate in the development of various bioactive molecules.[1] The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for practical implementation.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of a wide array of therapeutic agents. Its structural features, including the hydroxyl and methyl functional groups, provide reactive sites for further molecular elaboration, making it a valuable precursor in the synthesis of pharmaceuticals targeting a range of disorders. This guide focuses on the most prevalent and effective synthesis routes to this important pyrimidine derivative.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound are well-established in the literature. These are:

  • Two-Step Synthesis via Desulfurization of a Thiouracil Intermediate: This classic and reliable method involves the initial condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, which is subsequently desulfurized to yield the final product.[2]

  • One-Pot Condensation of a β-Enamino Ester with Formamide: This approach offers a more direct route to the pyrimidine ring through the reaction of a β-enamino ester with formamide in the presence of a base.[3]

A generalized approach for the synthesis of pyrimidine rings, the Biginelli reaction , is also discussed as a fundamental and widely used multicomponent reaction in pyrimidine chemistry.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways, allowing for a clear comparison of their efficiencies.

Table 1: Two-Step Synthesis via 2-Thio-6-methyluracil

StepProductStarting MaterialsMolar RatioSolventCatalyst/ReagentReaction TimeTemperatureYield (%)
12-Thio-6-methyluracilThiourea, Ethyl acetoacetate1:1MethanolSodium methoxide~8 hoursGentle heating69-84%
2This compound2-Thio-6-methyluracil-Water, Aqueous ammoniaRaney nickel~1.5 hoursReflux90-93% (crude)

Table 2: One-Pot Condensation of β-Enamino Ester with Formamide

ProductStarting MaterialsMolar RatioSolventCatalyst/ReagentReaction TimeTemperatureYield (%)
This compoundMethyl 3-aminocrotonate, Formamide-n-ButanolSodium methoxide3 hours + 3 hours105 °C92.3%

Synthesis Pathway Diagrams

The logical flow of the two primary synthesis pathways is illustrated below.

Synthesis_Pathways cluster_path1 Pathway 1: Desulfurization Route cluster_path2 Pathway 2: One-Pot Condensation Thiourea Thiourea Step1 Condensation Thiourea->Step1 EAA Ethyl Acetoacetate EAA->Step1 NaOCH3 Sodium Methoxide NaOCH3->Step1 Thiouracil 2-Thio-6-methyluracil Step1->Thiouracil Step2 Desulfurization Thiouracil->Step2 RaneyNi Raney Nickel RaneyNi->Step2 Product1 This compound Step2->Product1 EnaminoEster Methyl 3-aminocrotonate Step3 Condensation EnaminoEster->Step3 Formamide Formamide Formamide->Step3 NaOCH3_2 Sodium Methoxide NaOCH3_2->Step3 Product2 This compound Step3->Product2

Core synthesis pathways for this compound.

Experimental Protocols

Pathway 1: Two-Step Synthesis via Desulfurization of 2-Thio-6-methyluracil

This procedure is adapted from a well-established method in Organic Syntheses.[2]

Step A: Synthesis of 2-Thio-6-methyluracil

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.

  • Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to dryness over approximately 8 hours in a fume hood.

  • Dissolve the resulting residue in 1 liter of hot water.

  • Treat the solution with a few grams of activated carbon and filter.

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil product will precipitate rapidly.

  • Collect the precipitate on a Büchner funnel and wash with approximately 200 ml of cold water in four portions.

  • Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for complete drying.

  • The expected yield of oven-dried 2-thio-6-methyluracil is 98–119 g (69–84%). This material is sufficiently pure for the subsequent desulfurization step.

Step B: Synthesis of 4-Methyl-6-hydroxypyrimidine

  • In a 500-ml round-bottomed flask, prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

  • To this hot solution, add 45 g (wet paste) of Raney nickel catalyst. Use approximately 30 ml of distilled water to wash all the catalyst into the reaction flask.

  • Heat the mixture under reflux in a fume hood for about 1.5 hours.

  • Allow the catalyst to settle, then decant and filter the clear solution by gravity.

  • Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.

  • Combine the filtrate and washings and evaporate to dryness on a steam bath.

  • Place the residue in an oven at 70°C to complete the drying process.

  • The expected yield of crude 4-methyl-6-hydroxypyrimidine is 7.0–7.2 g (90–93%).

  • The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm) with a recovery of 90–95%, or by recrystallization from acetone (80–90% recovery), ethyl acetate (70–80% recovery), or ethanol (60–70% recovery). The purified product has a melting point of 148–149°C.

Pathway 2: One-Pot Condensation of a β-Enamino Ester with Formamide

This protocol is based on a patented procedure.[3]

  • To a suitable reaction vessel containing 45 ml of n-butanol, add 36.2 g of a 28% methanolic solution of sodium methoxide.

  • Heat the mixture to remove the solvent until the internal temperature reaches 105°C.

  • Prepare a solution of 11.5 g of methyl 3-aminocrotonate and 13.5 g of formamide in 30 ml of n-butanol.

  • Add this solution dropwise over 0.5 hours to the sodium methoxide mixture, while continuing to remove the solvent to maintain an internal temperature of 105°C.

  • Once the addition is complete, continue heating at 105°C for an additional 3 hours.

  • To the reaction mixture, add another 4.5 g of formamide and continue heating for a further 3 hours.

  • After cooling, the product, this compound, can be isolated and purified. The reported yield is 92.3 mol%.

Alternative and General Methodologies: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[4][5] While the classic Biginelli reaction does not directly yield this compound, it is a cornerstone of pyrimidine synthesis and can be adapted to produce a vast library of related structures.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[4]

The general workflow for a Biginelli-type reaction is depicted below.

Biginelli_Reaction cluster_biginelli Generalized Biginelli Reaction Aldehyde Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->OnePot Urea Urea or Thiourea Urea->OnePot AcidCatalyst Acid Catalyst AcidCatalyst->OnePot DHPM 3,4-Dihydropyrimidin-2(1H)-one/thione OnePot->DHPM

Generalized workflow of the Biginelli reaction.

This reaction's versatility and operational simplicity make it a valuable tool for generating diverse pyrimidine-based scaffolds for drug discovery programs.

Conclusion

This guide has outlined the primary and most effective synthesis pathways for this compound, providing detailed protocols and comparative quantitative data. The choice of a particular synthetic route will depend on factors such as starting material availability, scalability, and desired purity. The desulfurization route offers a high-yielding and well-documented procedure, while the one-pot condensation provides a more direct approach. For the broader exploration of pyrimidine derivatives, the Biginelli reaction remains a powerful and adaptable methodology. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound with applications in pharmaceutical and agricultural industries. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra, addressing a notable gap in readily accessible, consolidated spectroscopic information for this specific molecule.

Molecular Structure and Properties

Chemical Name: this compound Synonyms: 6-methyl-4(1H)-pyrimidinone, 6-methyl-4-pyrimidinol Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol

The structure of this compound exists in tautomeric forms, primarily the 4-hydroxy and the 4-oxo (pyrimidinone) forms. The prevalence of each tautomer can be influenced by the solvent and physical state.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound has been documented by the National Institute of Standards and Technology (NIST).[1][2][3]

Table 1: Mass Spectrometry Data for this compound

m/z RatioInterpretation
110Molecular Ion [M]⁺
81[M - CHO]⁺
67[M - HNCO]⁺
53[M - CHO - CO]⁺
42[CH₃CN + H]⁺ or [C₂H₂N]⁺

Data sourced from NIST WebBook.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra specifically for this compound are not readily found in common spectral databases. However, based on the analysis of closely related pyrimidine derivatives, the expected chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
CH₃2.1 - 2.4SingletN/A
H56.0 - 6.3SingletN/A
H28.0 - 8.3SingletN/A
OH/NH10.0 - 12.0Broad SingletN/A

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
CH₃18 - 22
C5105 - 110
C2150 - 155
C6160 - 165
C4165 - 170
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Medium
1680 - 1640C=O stretch (keto tautomer)Strong
1620 - 1580C=N and C=C ring stretchingStrong
1450 - 1400C-H bend (methyl)Medium
1250 - 1150C-O stretch (hydroxy tautomer)Medium
850 - 750C-H out-of-plane bend (aromatic)Strong

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to approximately 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Archiving Data Archiving and Reporting Structure_Validation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. While experimental data for NMR and IR are not widely disseminated, the provided predictions and standardized protocols offer a robust framework for researchers to characterize this important molecule.

References

The Biological Versatility of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those featuring a 4-hydroxy-6-methyl substitution pattern have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of 4-hydroxy-6-methylpyrimidine derivatives often commences from readily available starting materials. A common precursor is 2-amino-4-hydroxy-6-methylpyrimidine, which can be modified through various chemical reactions to yield a diverse library of compounds. For instance, Schiff base derivatives can be formed by reacting the amino group with substituted acetophenones in the presence of an acid catalyst.[2][3] These Schiff bases can then serve as intermediates for the synthesis of more complex heterocyclic systems like oxazepines, β-lactams, imidazolidines, thiazolidines, and tetrazoles.[2][3]

Another synthetic route involves the condensation of 4-hydroxycoumarin, various aryl aldehydes, and barbituric acid (or its N,N-dimethyl derivative) to create hybrid molecules incorporating the pyrimidine-2,4,6-trione core.[4][5] This multicomponent reaction can be efficiently catalyzed by zinc oxide nanowires under ultrasound irradiation, offering an environmentally friendly approach.[4]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings, with quantitative data presented for comparative analysis.

Antimicrobial Activity

A significant number of studies have highlighted the antibacterial and antifungal potential of these derivatives. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Pyrrolo[3,2-d]pyrimidine Derivatives [6]

CompoundStaphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Salmonella ATCC 1730 (MIC, µg/mL)
4a >1000>1000>1000>1000
4b 500500500250
4c 250500500250
4d 5001000500500
4e 250500250250
4f 125250250125
Ceftizoxime <62.5<62.5<62.5<62.5
Ciprofloxacin <62.5<62.5<62.5<62.5

Note: The specific structures for compounds 4a-4f are detailed in the source publication.[6]

Other studies have shown that various heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine exhibit significant activity against E. coli and S. aureus.[2] Similarly, formazan derivatives have been synthesized and tested against different types of bacteria.[7]

Anticancer and Cytotoxic Activity

The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Pyrimidine Derivatives against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1 Human Hepatoma (HepG2)39[8]
Compound 2a HT-29 (Colon)5-8 (48h)[9]
Compound 2a CAL27 (Tongue)5-8 (48h)[9]
Compound 17j A549 (Lung)0.0011[10]
Compound 17j HCT116 (Colon)0.0021[10]
Compound 17j MCF-7 (Breast)0.0018[10]
Compound 17j HeLa (Cervical)0.0044[10]

These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[10] Molecular docking studies have suggested that some derivatives can bind to the colchicine binding site of tubulin.[10] Others have shown potential as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cancer cell signaling.[11]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of this compound have been identified as inhibitors of several key enzymes.

Table 3: Enzyme Inhibition Activity of this compound and Related Derivatives

Derivative Class/CompoundTarget EnzymeInhibition DataReference
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)KI = 0.979 µM; IC50 = 0.390 µM[12]
4-amino-6-chloropyrimidineGlutathione Reductase (GR)KI = 1.269 µM; IC50 = 0.374 µM[12]
Pyrimidine-substituted novel inhibitorsCAMKIVΔG = -11.52 kcal/mol (Compound 1)[8]
6-(hydroxymethyl)pyrazolopyrimidineDPP-4IC50 = 21.4-59.8 nM[13]
4,6-disubstituted pyrimidinesMARK4IC50 in µM range[14][15]

These findings highlight the potential of these derivatives in treating diseases where enzyme dysregulation is a key factor, such as cancer, malaria, and neurodegenerative disorders like Alzheimer's disease.[12][14][15]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

General Synthesis of Schiff Bases from 2-amino-4-hydroxy-6-methylpyrimidine[2][3]
  • Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and the desired substituted acetophenone in 30 mL of ethanol.

  • Add 3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-8 hours.

  • After cooling, allow the solution to stand for 24 hours.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base derivative.

Antimicrobial Susceptibility Testing: Agar Dilution Method[6]
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial twofold dilutions of the compounds in a suitable growth medium (e.g., Mueller-Hinton agar) to achieve final concentrations ranging from, for example, 62.5 µg/mL to 1000 µg/mL.

  • Prepare plates with the compound-containing medium. Include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin).

  • Inoculate the plates with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay[8]
  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions (Compounds in DMSO) dilutions Serial Dilutions in Agar stock->dilutions Twofold dilutions plates Pour Agar Plates dilutions->plates inoculation Inoculate Plates with Microorganism plates->inoculation incubation Incubate Plates inoculation->incubation observation Observe for Growth incubation->observation mic Determine MIC observation->mic

Caption: Workflow for MIC determination using the agar dilution method.

Proposed Mechanism of Action for Anticancer Pyrimidine Derivatives

G compound 4,6-Pyrimidine Derivative tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis Essential for g2m G2/M Phase Arrest mitosis->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Triggers

Caption: Inhibition of tubulin polymerization by pyrimidine derivatives.

Enzyme Inhibition Logical Flow

G inhibitor Pyrimidine Derivative (Inhibitor) enzyme Target Enzyme (e.g., GR, MARK4) inhibitor->enzyme Binds product Product enzyme->product Catalyzes Conversion complex Enzyme-Inhibitor Complex substrate Substrate substrate->enzyme Binds to Active Site pathway Cellular Pathway product->pathway Regulates complex->product Blocks Formation disease Disease Progression pathway->disease Contributes to

Caption: General mechanism of enzyme inhibition by pyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated potent and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects. The structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring and its appendages play a crucial role in determining the biological efficacy.[1]

Future research should focus on the synthesis of new libraries of these derivatives with diverse substitutions to explore a wider chemical space. Advanced in silico methods, such as molecular docking and dynamics simulations, can guide the rational design of more potent and selective compounds.[11][14][15] Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the clinical translation of these promising compounds. The detailed protocols and summarized data in this guide aim to provide a solid foundation for these future endeavors.

References

Solubility and Stability of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-6-methylpyrimidine (CAS No: 3524-87-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance. This document compiles available data, outlines detailed experimental protocols for its characterization, and presents visual workflows to facilitate a deeper understanding of its behavior.

Physicochemical Properties

This compound, also known as 6-methyl-4-pyrimidinol, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. Its structure features a pyrimidine ring substituted with a hydroxyl and a methyl group. A crucial aspect of its chemistry is the existence of tautomeric forms: the enol (4-hydroxy) and the keto (pyrimidin-4-one) forms. The equilibrium between these tautomers is influenced by the solvent and pH, which in turn affects the compound's solubility and stability.

Table 1: General Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-4-hydroxy-6-methylpyrimidine
Molecular Formula C₅H₆N₂OC₅H₇N₃O
Molecular Weight 110.11 g/mol 125.13 g/mol
Appearance White to pale yellow crystal/powder[1]White powder/solid[2]
Melting Point 147 °C[1]> 300 °C
pKa (estimated) ~4.8 (for the pyrimidine ring)Not Available

Solubility Profile

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is limited. However, data from related compounds can provide an initial estimate. Pirimiphos-methyl, an organophosphate insecticide that metabolizes to this compound, exhibits low water solubility of approximately 5 mg/L at 30°C[3]. This suggests that this compound may also have limited aqueous solubility. In contrast, 6-methyluracil, another related pyrimidine derivative, has a reported water solubility of 7 g/L, highlighting that minor structural modifications can significantly alter solubility.

Table 2: Aqueous Solubility of Related Pyrimidine Derivatives

CompoundTemperature (°C)pHSolubility
Pirimiphos-methyl30Not specified~5 mg/L[3]
6-Methyluracil22Not specified7 g/L
Organic Solvent Solubility

Qualitative data suggests that pyrimidine derivatives are often soluble in a range of organic solvents. For instance, 2-Amino-4-hydroxy-6-methylpyrimidine is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 3: Qualitative Solubility of a Related Pyrimidine Derivative (2-Amino-4-hydroxy-6-methylpyrimidine)

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for determining appropriate storage conditions and shelf-life.

Tautomeric Stability

This compound exists in a tautomeric equilibrium between the aromatic 4-hydroxy (enol) form and the non-aromatic 4-one (keto) form. The relative stability of these tautomers is solvent-dependent. Computational studies on the closely related 2-amino-4-hydroxy-6-methylpyrimidine show that the keto form is generally more stable. This equilibrium is a key factor in the compound's overall stability and reactivity.

Thermal Stability

Safety data sheets indicate that this compound is stable under proper conditions[1]. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of pyrimidine derivatives. Photostability studies, as outlined in the ICH Q1B guideline, are crucial to assess the impact of light on the compound.

pH-Dependent Stability and Forced Degradation

The stability of this compound is expected to be pH-dependent due to the ionizable nature of the pyrimidine ring. Forced degradation studies under acidic, basic, and oxidative conditions are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of thermodynamic (equilibrium) solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or g/L.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow
Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

General Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., 1 mg/mL).

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 70 °C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

G cluster_1 Forced Degradation Study Workflow Start Prepare Sample Solutions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 70°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify & Quantify Degradants Analysis->Report

Forced Degradation Study Workflow
pKa Determination (Potentiometric Titration)

Materials:

  • This compound

  • Standardized HCl and NaOH solutions (e.g., 0.1 M)

  • Potassium chloride (for ionic strength adjustment)

  • Calibrated pH meter and electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water (with a co-solvent if necessary).

  • Add a sufficient amount of KCl to maintain a constant ionic strength.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

  • In a separate experiment, titrate a solution of the compound with the standardized NaOH solution.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.

G cluster_2 pKa Determination by Potentiometric Titration P1 Dissolve compound in water P2 Titrate with standardized acid/base P1->P2 P3 Record pH after each addition P2->P3 P4 Plot pH vs. titrant volume P3->P4 P5 Determine pKa from inflection point P4->P5

pKa Determination by Potentiometric Titration

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. As a chemical intermediate, its biological activity is typically explored through its derivatives, which may be designed to target various enzymes or receptors involved in cellular signaling. Further research into the biological effects of this compound itself may reveal potential interactions with cellular pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data is sparse, the provided protocols offer a clear path for the experimental determination of these crucial parameters. A thorough characterization of its physicochemical properties will enable researchers and drug development professionals to optimize its use in the synthesis of novel compounds and to ensure the quality and reliability of their research outcomes. It is recommended that experimental data be generated for specific applications to build a more comprehensive profile of this important chemical intermediate.

References

A Comprehensive Technical Review of 4-Hydroxy-6-methylpyrimidine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, 4-Hydroxy-6-methylpyrimidine and its analogs have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Chemical Synthesis and Properties

This compound, also known as 6-methyl-4(3H)-pyrimidinone, is a white to off-white crystalline solid with a melting point of 145-150 °C.[1] Its chemical formula is C₅H₆N₂O, and it has a molecular weight of 110.11 g/mol .[1] The synthesis of this compound and its derivatives can be achieved through several established synthetic routes.

A common and efficient method for the synthesis of the core this compound structure involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base like sodium methoxide, followed by desulfurization, yields 4-methyl-6-hydroxypyrimidine.

Derivatives of this compound are often synthesized from versatile starting materials such as 2-amino-4-hydroxy-6-methylpyrimidine. This precursor allows for a wide range of chemical modifications, including the introduction of various substituents at the 2-amino position to generate libraries of analogs with diverse biological activities.[2][3] For example, Schiff base derivatives can be formed by reacting 2-amino-4-hydroxy-6-methylpyrimidine with aromatic aldehydes, which can then be further cyclized to form more complex heterocyclic systems like oxazepines, β-lactams, and thiazolidines.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this compound analogs against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Pyrimidine Analog This compound Analog Pyrimidine Analog->PI3K Pyrimidine Analog->Akt Pyrimidine Analog->mTORC1

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Pyrimidine Analog This compound Analog Pyrimidine Analog->RAF Pyrimidine Analog->MEK

Table 1: In Vitro Anticancer Activity of this compound Analogs (IC₅₀ in µM)

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-70.57 - 3.15[4]
Pyrido[2,3-d]pyrimidineHepG20.99 - 4.16[4]
Thiazolo[3,2-a]pyrimidine-~8.5 (p38α MAPK inhibition)[4]
Furo[2,3-d]pyrimidine derivative (10b)HS 578T (Breast)1.51[5]
Furo[2,3-d]pyrimidine derivative (10b)PI3Kα inhibition0.175[5][6]
Furo[2,3-d]pyrimidine derivative (10b)PI3Kβ inhibition0.071[5][6]
Furo[2,3-d]pyrimidine derivative (10b)AKT inhibition0.411[5][6]
Anti-inflammatory Activity

Certain analogs of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives

Compound/Derivative ClassTargetActivityReference
Pyrimidine DerivativeCOX-2 InhibitionComparable to Meloxicam[4]
Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Analogs of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant activity compared to amikacin and penicillin G[7]
Pyrimidine derivatives containing an amide moiety (5o)Phomopsis sp.EC₅₀ = 10.5[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of this compound and its analogs.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

  • 2-Thio-6-methyluracil

  • Raney nickel catalyst

  • Concentrated aqueous ammonia

  • Distilled water

Procedure:

  • A hot solution of 2-thio-6-methyluracil in distilled water and concentrated aqueous ammonia is prepared in a round-bottomed flask.

  • A wet paste of Raney nickel catalyst is added to the solution.

  • The mixture is heated under reflux for approximately 1.5 hours.

  • The catalyst is allowed to settle, and the clear solution is decanted and filtered.

  • The catalyst is washed with hot water, and the washings are combined with the filtrate.

  • The combined filtrate and washings are evaporated to dryness on a steam bath.

  • The residue is further dried in an oven at 70°C to yield crude 4-methyl-6-hydroxypyrimidine.

  • The crude product can be purified by sublimation under reduced pressure or by recrystallization from a suitable solvent like acetone or ethyl acetate.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Desulfurization Thiourea Thiourea Thiouracil 2-Thio-6-methyluracil Thiourea->Thiouracil Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Thiouracil Final_Product This compound Thiouracil->Final_Product Raney Nickel, NH4OH

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[9][10][11][12]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add pyrimidine analog (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove medium, add DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to screen for kinase inhibitors.

Materials:

  • Purified kinase (e.g., PI3K, Akt, MEK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[1]

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse chemical modifications make them attractive scaffolds for the development of novel therapeutics targeting cancer, inflammation, and microbial infections. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates. This technical guide provides a foundational resource for researchers in this exciting field, offering key data, methodologies, and insights to facilitate further investigation and drug development efforts.

References

Unveiling the Molecular Architecture of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 2-amino-4-hydroxy-6-methylpyrimidine. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this pyrimidine derivative.

Physicochemical Properties

2-Amino-4-hydroxy-6-methylpyrimidine, with the chemical formula C5H7N3O, is a pyrimidine derivative that exists in tautomeric forms, predominantly as 2-amino-6-methylpyrimidin-4(3H)-one.[1] It has a molecular weight of approximately 125.13 g/mol .[1][2]

PropertyValueReference
Molecular FormulaC5H7N3O[2]
Molecular Weight125.13 g/mol [1]
CAS Number3977-29-5[2]
Melting Point>300 °C
AppearanceWhite to cream powder[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Molecular Structure and Crystallographic Data

The precise arrangement of atoms within 2-amino-4-hydroxy-6-methylpyrimidine has been elucidated through single crystal X-ray diffraction of its trihydrate form.[5] The following tables summarize the key bond lengths and angles, providing insight into the molecule's geometry.

Table 2.1: Bond Lengths of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate
BondLength (Å)
O(1)-C(4)1.252 (3)
N(1)-C(2)1.352 (3)
N(1)-C(6)1.353 (3)
N(2)-C(2)1.332 (3)
N(3)-C(2)1.341 (3)
C(4)-C(5)1.418 (4)
C(5)-C(6)1.356 (4)
C(6)-C(7)1.487 (4)

Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]

Table 2.2: Bond Angles of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate
AtomsAngle (°)
C(2)-N(1)-C(6)116.8 (2)
N(1)-C(2)-N(2)118.7 (2)
N(1)-C(2)-N(3)120.3 (2)
N(2)-C(2)-N(3)121.0 (2)
O(1)-C(4)-N(3)122.9 (2)
O(1)-C(4)-C(5)122.6 (2)
N(3)-C(4)-C(5)114.5 (2)
C(4)-C(5)-C(6)121.3 (2)
N(1)-C(6)-C(5)122.7 (2)
N(1)-C(6)-C(7)116.8 (2)
C(5)-C(6)-C(7)120.5 (2)

Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]

Figure 1: Molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule's structure and electronic properties. The following table summarizes key spectral data obtained from Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic TechniqueWavenumber (cm⁻¹)/Chemical Shift (ppm)AssignmentReference
FT-IR ~3440O-H stretch[4]
~3261N-H stretch[4]
~3078Ar-H stretch[4]
~2931C-H stretch (methyl)[4]
~1735C=O stretch[4]
~1581C=N stretch[4]
~1512C=C aromatic stretch[4]
¹H NMR (DMSO-d6) ~10.0s, 1H, OH[4]
~6.5, 5.3s, 2H, NH₂[4]
~6.8 - 8.1m, Ar-H[4]
~2.0s, 3H, CH₃[4]
¹³C NMR (DMSO-d6) ~162C=O[4]
~159C-NH₂[4]
~155, 129, 100-138Pyrimidine ring carbons[4]
~20CH₃[4]

Note: The presented spectroscopic data is for derivatives of 2-amino-4-hydroxy-6-methylpyrimidine, but the characteristic peaks for the core structure are expected to be similar.[4]

Experimental Protocols

Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine Derivatives

The synthesis of derivatives of 2-amino-4-hydroxy-6-methylpyrimidine often starts with the reaction of the core molecule with various reagents. A representative protocol for the synthesis of a Schiff base derivative is outlined below.[6]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • 3-amino acetophenone

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.

  • Add 3 drops of glacial acetic acid to the mixture.

  • Reflux the solution for 3 hours.

  • After cooling, leave the solution to stand for 24 hours.

  • Filter the resulting precipitate and recrystallize it from ethanol.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-amino-4-hydroxy-6-methylpyrimidine F Schiff Base Derivative A->F B 3-amino acetophenone B->F C Ethanol (Solvent) E Reflux (3 hours) C->E D Glacial Acetic Acid (Catalyst) D->E E->F

Figure 2: Workflow for the synthesis of a Schiff base derivative.

Spectroscopic Analysis

FT-IR Spectroscopy: FT-IR spectra can be recorded on a SHIMADZU FTIR-8400S Fourier transform spectrometer using KBr disks over the range of 400-4000 cm⁻¹.[4]

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra can be recorded on a Bruker spectrometer operating at 500 MHz using DMSO-d6 as the solvent.[4]

This technical guide serves as a foundational resource for researchers working with 2-amino-4-hydroxy-6-methylpyrimidine. The compiled data and protocols are intended to streamline experimental design and data interpretation in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a highly versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a reactive hydroxyl group and a methyl group on the pyrimidine core, make it an essential building block in medicinal chemistry and agrochemical research.[1] This pyrimidine derivative is instrumental in the development of novel therapeutic agents, including antiviral, anticancer, and agents targeting neurological and metabolic disorders.[1][2] Furthermore, it finds application in the agricultural sector as a precursor for the synthesis of herbicides and pesticides.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in various synthetic transformations.

Key Properties

PropertyValueReference
Synonyms 6-Methylpyrimidin-4-ol[1]
CAS Number 3524-87-6[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.12 g/mol [1]
Appearance White to orange to green crystalline powder[1]
Melting Point 145 - 149 °C[1]
Purity ≥ 97%[1]

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of various heterocyclic compounds through modifications of its hydroxyl and amino functionalities (in its tautomeric form).

Synthesis of 4,6-Disubstituted Pyrimidines

A fundamental application of this compound is its conversion to 4,6-dichloropyrimidine, a key intermediate for further nucleophilic substitutions.

G This compound This compound 4,6-Dichloro-2-methylpyrimidine 4,6-Dichloro-2-methylpyrimidine This compound->4,6-Dichloro-2-methylpyrimidine  Reflux POCl3 POCl3 POCl3->this compound Substituted Pyrimidine Substituted Pyrimidine 4,6-Dichloro-2-methylpyrimidine->Substituted Pyrimidine  SNAr Reaction  K2CO3, DMF Nucleophile (e.g., Chrysin) Nucleophile (e.g., Chrysin) Nucleophile (e.g., Chrysin)->4,6-Dichloro-2-methylpyrimidine

Diagram 1. Synthesis of 4,6-disubstituted pyrimidines.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol is based on the general transformation described for similar pyrimidines.[3]

  • Materials: 4,6-Dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation to yield pure 4,6-dichloro-2-methylpyrimidine.

Synthesis of Heterocyclic Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine

2-Amino-4-hydroxy-6-methylpyrimidine is a valuable starting material for the synthesis of a variety of fused and substituted heterocyclic systems with potential pharmacological activities.[4][5]

G cluster_0 Schiff Base Formation cluster_1 Heterocycle Synthesis 2-Amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine Schiff_Base_1 Schiff Base 1 2-Amino-4-hydroxy-6-methylpyrimidine->Schiff_Base_1  Ethanol, Glacial Acetic Acid  Reflux, 3h 3-Aminoacetophenone 3-Aminoacetophenone 3-Aminoacetophenone->2-Amino-4-hydroxy-6-methylpyrimidine Schiff_Base_2 Schiff Base 2 Schiff_Base_1->Schiff_Base_2  Ethanol, Glacial Acetic Acid  Reflux, 8h 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Schiff_Base_1 Anhydrides Phthalic, Maleic, or Succinic Anhydride Schiff_Base_2_ref Schiff Base 2 Anhydrides->Schiff_Base_2_ref Oxazepine_Derivatives Oxazepine Derivatives Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Schiff_Base_2_ref Beta_Lactam_Derivative β-Lactam Derivative Sodium_azide Sodium azide Sodium_azide->Schiff_Base_2_ref Tetrazole_Derivative Tetrazole Derivative Schiff_Base_2_ref->Oxazepine_Derivatives  Benzene, Reflux, 30h Schiff_Base_2_ref->Beta_Lactam_Derivative  1,4-Dioxane, Triethylamine  10°C, 15h Schiff_Base_2_ref->Tetrazole_Derivative  1,4-Dioxane, Reflux, 33h G 2-Amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine Compound_a Compound (a) 2-Amino-4-hydroxy-6-methylpyrimidine->Compound_a  Dry Benzene  RT, 6h Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->2-Amino-4-hydroxy-6-methylpyrimidine Compound_b Compound (b) Compound_a->Compound_b  RT, 8h Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Compound_a Schiff_Base_c Schiff Base (c) Compound_b->Schiff_Base_c  Reflux, 74-78°C, 8h 3,4-Dimethoxy_benzaldehyde 3,4-Dimethoxy benzaldehyde 3,4-Dimethoxy_benzaldehyde->Compound_b Formazan_Derivatives Formazan Derivatives Schiff_Base_c->Formazan_Derivatives  Dioxane/Ethanol  0-5°C, 2-3.5h Diazonium_salt Diazonium salt Diazonium_salt->Schiff_Base_c

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The strategic functionalization of the pyrimidine nucleus is a critical process for modulating the pharmacological properties of these molecules, such as target binding affinity, selectivity, and metabolic stability.[3] This document provides detailed application notes and protocols for several key methods used to modify the pyrimidine ring, including transition-metal-catalyzed cross-coupling, C-H bond activation, and nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyrimidine core.[4] These methods typically involve the reaction of a pre-functionalized pyrimidine (e.g., a halopyrimidine) with a coupling partner in the presence of a metal catalyst, most commonly palladium.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling a halopyrimidine with a boronic acid or ester.[4][7] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents.[8]

EntryHalopyrimidineBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane10085[9][10]
25-BromopyrimidinePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃1,4-Dioxane/H₂O80-90High[3]
35-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (2)SPhosKFDioxane11091[3]
43-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (5)XPhosK₃PO₄1,4-Dioxane/H₂O10089[8]
  • Setup: To an oven-dried Schlenk flask, add the halopyrimidine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Halopyrimidine) PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' (Product) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Pyrimidine Substrate & Reagents setup Assemble Glassware (Oven-dried) start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert addition Add Solvents & Reagents inert->addition heating Heat to Reaction Temperature addition->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Quench Reaction & Cool monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify end Characterize Final Product (NMR, MS) purify->end SNAr_Selectivity start 2,4-Dichloropyrimidine C2-Cl C4-Cl path4 Attack at C4 start:c4->path4 Nu⁻ path2 Attack at C2 start:c2->path2 Nu⁻ inter4 Meisenheimer Intermediate (More Stable) path4->inter4 Resonance Stabilized prod4 4-Substituted Product (Major) inter4->prod4 -Cl⁻ inter2 Meisenheimer Intermediate (Less Stable) path2->inter2 Less Resonance Stabilization prod2 2-Substituted Product (Minor) inter2->prod2 -Cl⁻ Pyrimidine_Pathway Glutamine Glutamine + CO₂ + ATP CAD1 CAD (CPS2) Glutamine->CAD1 CarbamoylP Carbamoyl Phosphate CAD2 CAD (ATCase) CarbamoylP->CAD2 Aspartate Aspartate Aspartate->CAD2 CarbamoylA Carbamoylaspartate CAD3 CAD (DHOase) CarbamoylA->CAD3 Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS UMP UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA, RNA, Glycosylation, Phospholipid Synthesis UTP_CTP->DNA_RNA CAD1->CarbamoylP CAD2->CarbamoylA CAD3->Dihydroorotate DHODH->Orotate UMPS->UMP Inhibitor Inhibitors (e.g., Leflunomide) Inhibitor->DHODH

References

Applications of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Among the vast family of pyrimidine-containing compounds, 4-hydroxy-6-methylpyrimidine stands out as a versatile building block for the synthesis of novel derivatives with a wide spectrum of biological activities. Its unique chemical features allow for modifications that can lead to the development of potent and selective drugs targeting various diseases. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Application Notes

This compound and its analogs have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways. The structural versatility of the this compound core allows for the design of molecules that can fit into the active sites of specific kinases, leading to the inhibition of tumor growth.

  • Antimicrobial Activity: The pyrimidine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been shown to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication, leading to the inhibition of microbial growth.

  • Antiviral Activity: Certain derivatives of pyrimidines are known to have antiviral efficacy. While specific data for this compound derivatives is emerging, the general class of pyrimidine analogs has been a fruitful area for the discovery of antiviral drugs that can inhibit viral replication.

  • Antioxidant Activity: Some pyrimidine derivatives have been reported to exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of pyrimidine compounds, showcasing their potential in medicinal chemistry.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound/Derivative ClassCell LineIC50 / EC50 (µM)Reference
Formazan derivative of 2-amino-4-hydroxy-6-methylpyrimidineMCF-7 (Breast Cancer)Varies by specific derivative[1][2]
Formazan derivative of 2-amino-4-hydroxy-6-methylpyrimidineWRL (Normal Cell Line)Varies by specific derivative[1][2]
Aminopyrimidine derivative 2aU-87 MG (Glioblastoma)5-8 (48h)[3]
Aminopyrimidine derivative 2aMDA-MB231 (Breast Cancer)5-8 (48h)[3]
Aminopyrimidine derivative 2aHT-29 (Colon Carcinoma)5-8 (48h)[3]
Aminopyrimidine derivative 2aCAL27 (Tongue Squamous Cell Carcinoma)5-8 (48h)[3]
Aminopyrimidine derivative 2aFaDu (Pharynx Squamous Cell Carcinoma)5-8 (48h)[3]
Pyrido[2,3-d]pyrimidine derivative 2aA549 (Lung Cancer)42[4]
Pyrido[2,3-d]pyrimidine derivative 2fA549 (Lung Cancer)47.5[4]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound/Derivative ClassMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Formazan derivative 1Staphylococcus aureus28-[1]
Formazan derivative 2Staphylococcus aureus31-[1]
Formazan derivative 1Escherichia coli7-[1]
Formazan derivative 2Escherichia coli25.5-[1]
Thiazolo[5,4-d]pyrimidinesS. pyogenes, S. aureus, E. coli, S. typhiVaries by derivativeVaries by derivative[5]
Pyrimidin-2-ol/thiol/amine analoguesS. aureus, B. subtilis, E. coli, P. aeruginosa-Varies by derivative (0.77 - 1.73 µM/ml)[6]

Experimental Protocols

Synthesis of Formazan Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes a general method for the synthesis of formazan derivatives, which have shown promising anticancer and antibacterial activities.[1][2]

Step 1: Synthesis of 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound a)

  • In a round-bottom flask, mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and chloroacetyl chloride in dry benzene.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Filter the resulting precipitate and recrystallize it from absolute ethanol to obtain the pure product.

Step 2: Synthesis of 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound b)

  • To Compound a , add an equimolar amount of hydrazine hydrate.

  • Stir the mixture at room temperature for 8 hours.

  • Follow the reaction progress by TLC.

  • Filter the precipitate and recrystallize it from chloroform.

Step 3: Synthesis of Schiff Base (Compound c)

  • Mix equimolar amounts of Compound b and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in a suitable solvent.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction by TLC.

  • Filter the precipitate and recrystallize from methanol.

Step 4: Synthesis of Formazan Derivatives

  • Prepare a diazonium salt solution from a substituted aniline in a separate flask.

  • Dissolve the Schiff base (Compound c ) in a mixture of dioxane and ethanol.

  • Cool the Schiff base solution in an ice bath (0-5 °C).

  • Add the diazonium salt solution dropwise to the Schiff base solution with constant stirring.

  • Continue stirring for 2-3.5 hours.

  • Monitor the formation of the colored formazan derivative by TLC.

  • Filter the resulting precipitate, wash, and dry to obtain the final formazan derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Kirby-Bauer (Disk Diffusion) Test

This method assesses the susceptibility of bacteria to the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent-only discs (negative control)

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Inoculation of Agar Plates: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the surface of the agar. Also, place the positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualization

Potential Signaling Pathway Inhibition

Many pyrimidine derivatives exert their anticancer effects by targeting protein kinases within critical signaling pathways. The diagram below illustrates a simplified representation of the EGFR/MAPK signaling pathway, a common target for anticancer drugs. While the direct interaction of this compound derivatives with specific components of this pathway requires further investigation, this visualization provides a logical framework for their potential mechanism of action.

EGFR_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Pyrimidine_Derivative 4-Hydroxy-6-methyl- pyrimidine Derivative Pyrimidine_Derivative->Raf Inhibits Pyrimidine_Derivative->MEK Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: Potential inhibition of the EGFR/MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines the general workflow for screening potential anticancer compounds, from synthesis to biological evaluation.

Anticancer_Screening_Workflow Start Start: 4-Hydroxy-6- methylpyrimidine Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (MTT Assay) Purification->In_Vitro_Screening Select_Hit Active Compound? In_Vitro_Screening->Select_Hit Lead_Optimization Lead Optimization Select_Hit->Lead_Optimization Yes Inactive Inactive Select_Hit->Inactive No Further_Studies Mechanism of Action, In Vivo Studies Lead_Optimization->Further_Studies End End Further_Studies->End

Caption: General workflow for the discovery of anticancer drugs from a this compound scaffold.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The methods described herein are essential for quality control, pharmacokinetic studies, and metabolic research. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Introduction to this compound

This compound, also known as 6-methylpyrimidin-4-ol, is a crucial building block in medicinal and agricultural chemistry. Its accurate quantification is vital for ensuring the purity of starting materials, monitoring reaction progress, and determining the concentration of the compound and its metabolites in various matrices. This document outlines validated and adaptable methods for its precise measurement.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the detailed methods.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioSeparation based on polarity, detection by mass-to-charge ratioMeasurement of light absorption
Linearity (R²) > 0.999> 0.998> 0.999> 0.997
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL0.1 pg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 ng/mL0.5 pg/mL1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%< 3.0%
Specificity Moderate to HighHighVery HighLow to Moderate
Typical Run Time 10 - 15 minutes15 - 25 minutes5 - 10 minutes< 5 minutes
Primary Application Routine quality control, purity assessmentTrace analysis, metabolite identificationBioanalysis, high-sensitivity quantificationRapid, high-concentration measurements

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a robust HPLC-UV method for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent (e.g., Mobile Phase) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_separate Isocratic Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify using Calibration Curve data_integrate->data_quantify

HPLC-UV analysis workflow for this compound.

Protocol: HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 10:90 (v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm[2][3].

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution (e.g., 20 µg/mL) five times.

  • The relative standard deviation (%RSD) for the peak area should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

5. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a sensitive GC-MS method for the quantification of this compound, which requires a derivatization step to increase its volatility.

Experimental Workflow: GC-MS Analysis with Derivatization

cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep_start Prepare Sample/Standard in Aprotic Solvent prep_derivatize Add Silylating Agent (e.g., BSTFA with TMCS) prep_start->prep_derivatize prep_heat Heat at 70°C for 30 min prep_derivatize->prep_heat gcms_inject Inject into GC-MS prep_heat->gcms_inject gcms_separate Temperature Programmed Separation on DB-5ms Column gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection (Scan or SIM mode) gcms_separate->gcms_detect data_integrate Extract Ion Chromatogram and Integrate Peak Area gcms_detect->data_integrate data_quantify Quantify using Internal Standard Calibration data_integrate->data_quantify

GC-MS analysis workflow including the derivatization step.

Protocol: GC-MS Quantification

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.

2. Derivatization Procedure:

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of this compound and an internal standard (e.g., 4-Hydroxypyrimidine) in a suitable aprotic solvent (e.g., acetonitrile).

  • Prepare calibration standards by spiking appropriate amounts of the this compound stock solution into vials containing a fixed amount of the internal standard.

  • Prepare sample solutions by adding a known amount of the internal standard to the sample before derivatization.

4. Quantification:

  • In SIM mode, monitor characteristic ions of the derivatized this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample from the calibration curve.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_start Spike Sample with Internal Standard prep_protein Protein Precipitation (e.g., with Acetonitrile) prep_start->prep_protein prep_centrifuge Centrifuge and Collect Supernatant prep_protein->prep_centrifuge prep_evaporate Evaporate and Reconstitute prep_centrifuge->prep_evaporate lcms_inject Inject into LC-MS/MS prep_evaporate->lcms_inject lcms_separate Gradient Elution on C18 Column lcms_inject->lcms_separate lcms_detect MRM Detection lcms_separate->lcms_detect data_integrate Integrate MRM Transitions lcms_detect->data_integrate data_quantify Quantify using Internal Standard Calibration data_integrate->data_quantify

LC-MS/MS analysis workflow for biological samples.

Protocol: LC-MS/MS Quantification

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺, with optimized product ions.

    • Internal Standard (e.g., isotopically labeled this compound): Precursor ion [M+H]⁺, with optimized product ions.

2. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte in spiked matrix samples.

  • Determine the concentration of this compound in the biological samples from the calibration curve.

Section 4: UV-Vis Spectrophotometry

This section provides a simple and rapid method for the quantification of this compound in solutions with relatively high concentrations, suitable for quick assays where high selectivity is not required.

Experimental Workflow: UV-Vis Spectrophotometric Analysis

cluster_prep Solution Preparation cluster_uv UV-Vis Spectrophotometer cluster_data Data Analysis prep_start Prepare Standard and Sample Solutions in Solvent uv_scan Scan for λmax prep_start->uv_scan uv_measure Measure Absorbance at λmax uv_scan->uv_measure data_quantify Quantify using Beer-Lambert Law uv_measure->data_quantify

UV-Vis spectrophotometric analysis workflow.

Protocol: UV-Vis Spectrophotometric Quantification

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Procedure:

  • Solvent: A mixture of methanol and acetonitrile (1:1 v/v) can be used[4].

  • Determination of λmax: Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, the λmax is expected to be in the range of 252-275 nm[3][4].

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from 2 to 20 µg/mL.

  • Preparation of Sample Solution: Prepare a sample solution of appropriate concentration in the same solvent.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

3. Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.

Method Validation

All analytical methods presented should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The successful implementation of these analytical techniques will facilitate the reliable and accurate quantification of this compound in various research and development settings.

References

Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of pyrimidine derivatives, specifically those accessible from 4-hydroxy-6-methylpyrimidine precursors, in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the synthesis of a pyrido[2,3-d]pyrimidine-based inhibitor of Never in Mitosis A (NIMA)-related kinase 6 (NEK6), a crucial regulator of mitotic progression, and discusses its relevance in cancer therapy.

Introduction to NEK6 Kinase and Inhibition

NEK6 is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle, ensuring proper mitotic spindle formation and chromosome segregation.[1][2] Overexpression of NEK6 has been implicated in various human cancers, including breast, lung, ovarian, and liver cancer, making it an attractive target for cancer therapy.[3][4] Inhibition of NEK6 can lead to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of NEK6 inhibitors.[4] The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent NEK6 inhibitors.

Synthesis of a Pyrido[2,3-d]pyrimidine-based NEK6 Inhibitor

The synthesis of the potent NEK6 inhibitor, Compound 21 (2-amino-5-phenyl-5,11-dihydro-3H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-4,6-dione), is achieved through a one-pot, three-component reaction. This efficient synthetic strategy utilizes a pyrimidine derivative closely related to this compound, namely 2,6-diaminopyrimidine-4(3H)-one (the keto tautomer of 2,6-diamino-4-hydroxypyrimidine).

Experimental Protocol: Synthesis of Compound 21

This protocol outlines the synthesis of Compound 21 via a multicomponent condensation reaction.

Materials:

  • 2,6-diaminopyrimidine-4(3H)-one

  • Benzaldehyde

  • Indane-1,3-dione

  • Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvents (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2,6-diaminopyrimidine-4(3H)-one, benzaldehyde, and indane-1,3-dione in water.

  • Stir the mixture vigorously and heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure Compound 21.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2,6-Diaminopyrimidine- 4(3H)-one D One-pot Three-Component Condensation in Water (Reflux) A->D B Benzaldehyde B->D C Indane-1,3-dione C->D E Compound 21 (NEK6 Inhibitor) D->E G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome cluster_inhibition Inhibition CDK1_Plk1 CDK1 / Plk1 NEK9 NEK9 CDK1_Plk1->NEK9 Activates NEK6 NEK6 NEK9->NEK6 Activates Eg5 Eg5 (Kinesin) NEK6->Eg5 Phosphorylates Spindle Bipolar Spindle Formation Eg5->Spindle Promotes Progression Mitotic Progression Spindle->Progression Inhibitor Compound 21 (NEK6 Inhibitor) Inhibitor->NEK6

References

Application Notes and Protocols for the Use of 4-Hydroxy-6-methylpyrimidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] In the agrochemical industry, this pyrimidine derivative and its analogues are valuable precursors for the development of novel herbicides, fungicides, and insecticides.[1][2] The pyrimidine scaffold is a common feature in many commercial pesticides due to its ability to interact with various biological targets in pests and weeds.[3] These application notes provide an overview of the utility of this compound in agrochemical discovery, along with detailed protocols for the synthesis of derivatives and the evaluation of their biological activities.

Synthesis of Agrochemical Scaffolds from this compound

The hydroxyl group at the 4-position of this compound can be readily converted into a leaving group, such as a chloride, allowing for nucleophilic substitution to introduce a variety of functional groups. This chemical reactivity is fundamental to the creation of diverse libraries of candidate agrochemicals.

A common synthetic strategy involves the chlorination of the hydroxyl group, followed by reaction with amines, alcohols, or thiols to generate a range of derivatives. For instance, reaction with anilines can lead to the formation of 2-amino-pyrimidine derivatives, a class of compounds known for their fungicidal properties.[4]

Agrochemical Applications and Biological Activities

Derivatives of this compound have shown promise in several areas of agrochemical development:

  • Fungicidal Activity: Pyrimidine-based compounds are known to be effective against a broad spectrum of fungal pathogens.[5][6] One of the key mechanisms of action for some pyrimidine fungicides is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][8][9][10][11] Another target is the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain, disrupting the fungus's energy production.[12][13][14][15][16]

  • Herbicidal Activity: Certain pyrimidine derivatives exhibit potent herbicidal activity.[17] These compounds can act as inhibitors of key plant enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[18]

  • Insecticidal Activity: The pyrimidine scaffold is also present in some insecticides.[3][19] These compounds can target the nervous system of insects, leading to paralysis and death.

Data Presentation

The following tables summarize the biological activities of various pyrimidine derivatives, illustrating the potential of this chemical class in agrochemical applications.

Table 1: Fungicidal Activity of Pyrimidine Derivatives

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Pyrimidine-Amide 5oPhomopsis sp.10.5Pyrimethanil32.1
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine III-3Botrytis cinerea< 1.0Pyrimethanil> 1.0
2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine (3a)Various phytopathogenic fungiVariesFlumorph, DimethomorphVaries

Data synthesized from multiple sources for illustrative purposes.[4][5][20]

Table 2: Herbicidal Activity of Pyrimidine Derivatives

Compound IDWeed SpeciesIC50 (mg L⁻¹) or % InhibitionReference CompoundIC50 (mg L⁻¹) or % Inhibition
Pyrazolylpyrimidine 5hPennisetum alopecuroides3.48 (IC50)--
Pyrido[2,3-d]pyrimidine 2oAgrostis stoloniferaGood activity at 1 mMClomazone, FlumioxazinGood activity
Pyrimidine-Biphenyl 4aaDescurainia sophiaHigher activity than controlBispyribacLower activity

Data synthesized from multiple sources for illustrative purposes.[18][21][22][23][24][25][26]

Table 3: Insecticidal Activity of Pyrimidine Derivatives

Compound IDInsect SpeciesActivity
Pyrimidine-Urea 4dAedes aegypti70% mortality at 2 µg/mL
Pyrimido[2,1-b]quinazoline DHPM3Anopheles arabiensis100% mortality (larvicide)

Data synthesized from multiple sources for illustrative purposes.[3][19]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methylpyrimidine from this compound

This protocol describes the conversion of the hydroxyl group to a chloro group, a key step in preparing for further derivatization.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cautiously add this compound to an excess of phosphorus oxychloride.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-chloro-6-methylpyrimidine.

Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is used to determine the efficacy of synthesized pyrimidine derivatives against fungal pathogens.[5][20][27]

Materials:

  • Synthesized pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Autoclave the PDA medium and cool it to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus.

  • Place the mycelial plug, mycelium-side down, in the center of the PDA plates.

  • Incubate the plates at 25-28 °C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

Protocol 3: Herbicidal Activity Screening (Pre-emergence)

This protocol is designed to assess the pre-emergence herbicidal activity of pyrimidine derivatives on weed seeds.[23]

Materials:

  • Synthesized pyrimidine derivatives

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays with sterile soil mix

  • Growth chamber or greenhouse

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the test solutions by diluting the stock solution with distilled water containing a small amount of Tween-20 (e.g., 0.1%) to the desired concentrations.

  • Fill pots or trays with the sterile soil mix.

  • Sow a known number of weed seeds evenly on the soil surface and cover them with a thin layer of soil.

  • Apply the test solution evenly to the soil surface using a sprayer. A control group should be sprayed with the solvent-water mixture only.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Water the pots or trays as needed, avoiding disturbance of the treated soil surface.

  • After 14-21 days, assess the herbicidal effect by counting the number of germinated and surviving seedlings and observing any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

  • Calculate the percentage of inhibition of seed germination and seedling growth compared to the control.

Mandatory Visualizations

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Development Start Target Identification (e.g., Enzyme, Receptor) HTS High-Throughput Screening of Compound Library Start->HTS Hit_ID Hit Identification HTS->Hit_ID Synthesis Synthesis of Analogs (from this compound) Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR Lead_Selection Lead Selection SAR->Lead_Selection Optimization Optimization of Potency & Selectivity Lead_Selection->Optimization ADME_Tox ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Optimization->ADME_Tox Candidate Candidate Selection ADME_Tox->Candidate Field_Trials Greenhouse & Field Trials Candidate->Field_Trials Registration Regulatory Registration Field_Trials->Registration Product Agrochemical Product Registration->Product

Caption: Agrochemical Discovery and Development Workflow.

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Enzymatic Steps (e.g., C14-demethylase) Pyrimidine_Fungicide Pyrimidine Fungicide (e.g., Fenarimol) Pyrimidine_Fungicide->Lanosterol Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Pyrimidine Fungicides.

NADH_Oxidoreductase_Inhibition cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH:ubiquinone oxidoreductase) Complex_III Complex III Complex_I->Complex_III e⁻ H_plus_IMS H⁺ (IMS) Complex_I->H_plus_IMS Proton Pumping Complex_IV Complex IV Complex_III->Complex_IV e⁻ Complex_III->H_plus_IMS Proton Pumping Complex_IV->H_plus_IMS ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I H_plus_matrix H⁺ (matrix) H_plus_matrix->Complex_I H_plus_IMS->ATP_Synthase ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Pyrimidine_Fungicide Pyrimidine Fungicide Pyrimidine_Fungicide->Complex_I Inhibition of Electron Transport

Caption: Inhibition of Mitochondrial Respiration by Pyrimidine Fungicides.

References

Application Notes and Protocols for Condensation Reactions with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting condensation reactions utilizing diethyl malonate, a versatile reagent in organic synthesis for forming carbon-carbon bonds. The document covers key reaction types including the Knoevenagel, Michael, and Claisen condensations, providing insights into experimental conditions, reactant scopes, and expected outcomes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] This reaction is typically catalyzed by a weak base and is a fundamental method for creating α,β-unsaturated esters.

General Reaction Scheme:
  • Reactants: Diethyl malonate and an aldehyde or ketone.

  • Catalyst: A weak base, commonly a primary or secondary amine like piperidine or pyridine.[1][2]

  • Product: An α,β-unsaturated diester.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol details the synthesis of ethyl benzalmalonate.

Materials:

  • Diethyl malonate

  • Benzaldehyde (commercial grade, may contain benzoic acid)[3]

  • Piperidine[3]

  • Benzene

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde (containing 70 g or 0.66 mole of pure benzaldehyde), 2-7 ml of piperidine, and 200 ml of benzene.[3] The amount of piperidine should be sufficient to neutralize any benzoic acid present in the benzaldehyde.[3]

  • Reflux the mixture vigorously using an oil bath at 130–140°C until water collection ceases (approximately 11–18 hours).[3]

  • After cooling, add 100 ml of benzene to the reaction mixture.[3]

  • Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of a saturated sodium bicarbonate solution.[3]

  • Extract the combined aqueous washes with a single 50-ml portion of benzene and add this extract to the original organic layer.[3]

  • Dry the organic solution with 30 g of anhydrous sodium sulfate.[3]

  • Remove the benzene under reduced pressure on a steam bath.[3]

  • Distill the residue under reduced pressure to yield colorless ethyl benzalmalonate. The product boils at 140–142°C / 4 mm Hg.[3]

Expected Yield: 89–91%[3]

Knoevenagel-Doebner Modification

The Doebner modification utilizes pyridine as a solvent and is particularly useful when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, such as in malonic acid.[1] This modification is often accompanied by decarboxylation.[1][4]

Table of Knoevenagel Condensation Conditions and Yields
Aldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidine/Benzoic AcidBenzene130-14011-1889-91[3]
IsovaleraldehydeImmobilized GelatineDMSORoom TempOvernight85-90[2]
FormaldehydeAlkaline conditions---Bis-adduct[4][5]
BenzaldehydeAlkaline conditions-298 K-Bis-adduct[4][5]
BenzaldehydeAlkaline conditions-373 K-Unsaturated mono compound[4][5]

Michael Addition

The Michael addition, or 1,4-conjugate addition, involves the nucleophilic addition of a Michael donor (like the enolate of diethyl malonate) to a Michael acceptor (an α,β-unsaturated compound).[6][7] This reaction is highly efficient for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[6]

General Reaction Scheme:
  • Michael Donor: Diethyl malonate (after deprotonation by a base).

  • Michael Acceptor: An α,β-unsaturated carbonyl compound.

  • Catalyst: A base (e.g., sodium ethoxide) or an organocatalyst.[7]

Experimental Protocol: Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to Chalcone

This protocol describes an asymmetric synthesis approach.[6]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Dry Toluene

  • Chalcone

  • Diethyl malonate

Procedure:

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.[6]

  • Reaction Setup: Add chalcone (0.208 g, 1.0 mmol, 1.0 eq) portion-wise to the catalyst mixture. Continue stirring for an additional 30 minutes.[6]

  • Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in dry Toluene (2 mL) to the reaction flask.[6]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion, monitoring by TLC. Quench the reaction with 1 M HCl and extract with ethyl acetate.[7]

Table of Michael Addition Conditions and Yields
Michael AcceptorCatalyst/BaseSolventTemperature (°C)TimeYield (%)Enantiomeric Excess (%)Reference
2-Cyclopenten-1-one(S)-Ga-Na-BINOL complex / Sodium tert-butoxideToluene2446 h9099[8]
ChalconeNiCl₂ / (-)-SparteineTolueneRoom Temp---[6][7]
β-nitrostyreneTakemoto thiourea catalyst (R,R)-13Toluene--8094 (99 after recrystallization)[9]
Alkyl-substituted nitroalkeneTakemoto thiourea catalyst (R,R)-13Solvent-free--7388[9]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[10] A key requirement is that at least one of the reactants must be enolizable.[10]

General Reaction Scheme:
  • Reactants: Two molecules of an ester (or one ester and another carbonyl compound).

  • Base: A strong, non-nucleophilic base is required. Sodium ethoxide is commonly used when the ester is an ethyl ester to avoid transesterification.[10]

  • Product: A β-keto ester.

Experimental Protocol: Self-Condensation of Ethyl Acetate (Illustrative Example)

While diethyl malonate itself does not undergo self-condensation in a typical Claisen reaction due to the acidity of the resulting product, it is a key substrate in mixed Claisen condensations. The following is a general protocol for a classic Claisen condensation.

Materials:

  • Ethyl acetate

  • Sodium ethoxide

  • Ethanol (as solvent)

  • Aqueous acid (for work-up)

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a flask equipped with a reflux condenser.

  • Add ethyl acetate to the solution.

  • Heat the mixture to reflux for a specified period.

  • Cool the reaction mixture and acidify with a dilute aqueous acid to neutralize the base and protonate the enolate product.[10]

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to isolate the β-keto ester.

Key Considerations for Claisen Condensations:
  • The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium.[10]

  • The choice of base is critical to prevent side reactions like saponification or nucleophilic substitution.[10]

Diagrams

Knoevenagel Condensation Workflow

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Diethyl Malonate, Aldehyde/Ketone, Catalyst, and Solvent Reflux Heat and Reflux (e.g., 130-140°C) Reactants->Reflux Wash Wash with Water, Acid, and Base Reflux->Wash Dry Dry with Anhydrous Salt Wash->Dry Distill Distillation under Reduced Pressure Dry->Distill Product Final Product: α,β-unsaturated ester Distill->Product

Caption: Workflow for a typical Knoevenagel condensation experiment.

Michael Addition General Mechanism

Michael_Addition_Mechanism Michael Addition General Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Diethyl Malonate (Michael Donor) Base Base Donor->Base Deprotonation Enolate Enolate (Nucleophile) Base->Enolate Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Enolate->Acceptor Nucleophilic Attack Adduct_Enolate Enolate Adduct Acceptor->Adduct_Enolate Proton_Source Proton Source (e.g., H₂O) Adduct_Enolate->Proton_Source Protonation Final_Product Michael Adduct Proton_Source->Final_Product

Caption: The general mechanism of a Michael addition reaction.

Claisen Condensation Logical Relationship

Claisen_Condensation_Logic Claisen Condensation Logical Relationship Start Enolizable Ester Base Strong Base (Stoichiometric) Start->Base Deprotonation Final_Enolate Product Enolate (Drives Reaction) Base->Final_Enolate Enolate Ester Enolate (Nucleophile) Ester2 Second Ester Molecule (Electrophile) Enolate->Ester2 Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Product β-Keto Ester Tetrahedral_Intermediate->Product Alkoxide Alkoxide Leaving Group Tetrahedral_Intermediate->Alkoxide Elimination Product->Base Deprotonation Acid_Workup Acid Work-up Final_Enolate->Acid_Workup Protonation Acid_Workup->Product Final Product

Caption: Logical flow of the Claisen condensation mechanism.

References

Synthesis of Novel Heterocyclic Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives utilizing 2-amino-4-hydroxy-6-methylpyrimidine as a versatile starting material. This pyrimidine derivative serves as a crucial building block for the creation of diverse bioactive molecules, including potential antiviral and anticancer agents.[1] The protocols outlined below are based on established literature and offer step-by-step guidance for the synthesis and characterization of these compounds.

I. Synthesis of Schiff Base Intermediate

A common initial step in the functionalization of 2-amino-4-hydroxy-6-methylpyrimidine is the formation of a Schiff base. This intermediate can then be used to construct a variety of heterocyclic rings.[2][3]

Protocol 1: Synthesis of Schiff Base Derivative (1)

This protocol describes the condensation reaction between 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone.

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • 3-amino acetophenone

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.[2][3]

  • Add 3 drops of glacial acetic acid to the mixture.[2][3]

  • Reflux the reaction mixture for 3 hours.[2][3]

  • After cooling, allow the solution to stand for 24 hours.[2][3]

  • Collect the resulting precipitate by filtration.[2][3]

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative (1).[2][3]

II. Synthesis of Fused Heterocyclic Derivatives

The Schiff base intermediate can be further reacted with various reagents to yield a range of fused heterocyclic systems.

A. Synthesis of Oxazepine Derivatives

Protocol 2: Synthesis of Oxazepine Derivatives (3-5)

This protocol details the reaction of a Schiff base intermediate with various anhydrides to form seven-membered oxazepine rings.[2]

Materials:

  • Schiff base derivative (2) (prepared by reacting Schiff base (1) with 4-hydroxy acetophenone)[2]

  • Phthalic anhydride, Maleic anhydride, or Succinic anhydride

  • Dry benzene

Procedure:

  • In a round-bottom flask, dissolve 0.001 mol of the Schiff base derivative (2) in dry benzene.[2]

  • Add 0.001 mol of the respective anhydride (phthalic, maleic, or succinic).[2]

  • Reflux the mixture for the time specified in Table 1.[2]

  • After cooling, collect the precipitate by filtration.[2]

  • Recrystallize the product from an appropriate solvent.[2]

B. Synthesis of β-Lactam Derivatives

Protocol 3: Synthesis of a β-Lactam Derivative (6)

This protocol describes the cycloaddition reaction to form a four-membered β-lactam ring.[2]

Materials:

  • Schiff base derivative (2)[2]

  • Chloroacetyl chloride

  • Triethylamine

  • 1,4-Dioxane

Procedure:

  • Dissolve 0.001 mol of the Schiff base derivative (2) in 1,4-dioxane.[2]

  • Add 0.0009 mol of triethylamine to the solution.[2]

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.[2]

  • After the addition is complete, continue stirring at room temperature for the time indicated in Table 1.[2]

  • Collect the resulting precipitate by filtration.[2]

C. Synthesis of Thiazolidine Derivatives

Protocol 4: Synthesis of a Thiazolidine Derivative (9)

This protocol outlines the formation of a five-membered thiazolidine ring.[2][3]

Materials:

  • Schiff base derivative (2)[2][3]

  • Thioglycolic acid

  • Anhydrous zinc chloride

  • 1,4-Dioxane

Procedure:

  • Mix 0.001 mol of the Schiff base derivative (2) with 0.003 mol of thioglycolic acid dissolved in 30 mL of 1,4-dioxane.[2][3]

  • Add 0.4 g of anhydrous zinc chloride to the mixture.[2][3]

  • Stir the reaction mixture for 24 hours to allow for precipitation.[2][3]

  • Let the mixture stand for 72 hours.[2][3]

  • Filter the precipitate and recrystallize from ethanol.[2][3]

D. Synthesis of Tetrazole Derivatives

Protocol 5: Synthesis of a Tetrazole Derivative (10)

This protocol describes the formation of a five-membered tetrazole ring using sodium azide.[2][3]

Materials:

  • Schiff base derivative (2)[2][3]

  • Sodium azide

  • 1,4-Dioxane

Procedure:

  • Dissolve 0.001 mol of the Schiff base derivative (2) in 20 mL of 1,4-dioxane.[2][3]

  • Add a solution of 0.001 mol of sodium azide in 20 mL of 1,4-dioxane.[2][3]

  • Reflux the reaction mixture for 33 hours.[2][3]

  • After cooling, filter the precipitate.[2][3]

  • Recrystallize the product from ethanol.[2][3]

III. Synthesis of Formazan Derivatives

Protocol 6: Synthesis of Chloroacetylated Intermediate (a)

This protocol details the initial chloroacetylation of 2-amino-4-hydroxy-6-methylpyrimidine, a precursor for formazan synthesis.[4]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Chloroacetyl chloride

  • Dry benzene

Procedure:

  • Mix equimolar amounts (0.0079 mol) of 2-amino-4-hydroxy-6-methylpyrimidine (1 g) and chloroacetyl chloride (0.6 mL) in 30 mL of dry benzene at room temperature.[4]

  • Stir the mixture for 6 hours, monitoring the reaction progress by TLC.[4]

  • Filter the resulting precipitate.[4]

  • Recrystallize the product from absolute ethyl alcohol to yield a white precipitate.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic derivatives.

CompoundHeterocyclic RingReagentsSolventReaction Time (hours)Yield (%)Melting Point (°C)Reference
1 Schiff Base3-amino acetophenone, Glacial acetic acidEthanol3 (reflux)--[2][3]
3 OxazepinePhthalic anhydrideDry Benzene10 (reflux)--[2]
4 OxazepineMaleic anhydrideDry Benzene12 (reflux)--[2]
5 OxazepineSuccinic anhydrideDry Benzene15 (reflux)--[2]
6 β-LactamChloroacetyl chloride, Triethylamine1,4-Dioxane8--[2]
9 ThiazolidineThioglycolic acid, Anhydrous ZnCl₂1,4-Dioxane24 (stirring) + 72 (standing)--[2][3]
10 TetrazoleSodium azide1,4-Dioxane33 (reflux)--[2][3]
a Chloroacetylated pyrimidineChloroacetyl chlorideDry Benzene687228-230[4]

Note: Yields and melting points were not available in all cited sources.

Spectroscopic Characterization Data

The synthesized compounds were characterized by various spectroscopic methods. Key data is presented below.

CompoundFT-IR (cm⁻¹) Highlights¹H-NMR (δ, ppm) Highlights¹³C-NMR (δ, ppm) HighlightsReference
Formazan (c2) 3425 (O-H), 3224 (N-H), 1735 (C=O), 1697 (C=N)10.3 (s, 1H, OH), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2.4 (s, 3H, CH₃)164 (C=O), 159, 155, 151, 147 (Ar-C), 55.9 (OCH₃), 26, 22.1 (CH₂)[4]
Formazan (c3) 3425 (O-H), 3276 (N-H), 1797 (C=O), 1604 (C=N)10 (s, 2H, OH), 6.4, 6.8 (s, 2H, NH), 3 (s, 2H, CH₂), 2.0 (s, 6H, OCH₃), 1.2 (s, 3H, CH₃)163 (C=O), 158, 151, 147 (Ar-C), 37, 28, 26 (CH₂, CH₃)[4]
Formazan (c4) 3440 (O-H), 3261 (N-H), 1735 (C=O), 1581 (C=N)10 (s, 1H, OH), 5.3, 6.5 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2 (s, 3H, CH₃)-[4]
Formazan (c8) 3487 (O-H), 3217 (N-H), 1735 (C=O), 1620 (C=N)10 (s, 1H, OH), 5.3, 6.6 (s, 3H, NH), 3.7 (s, 2H, CH₂), 3.7 (s, 6H, OCH₃), 2, 3.3, 3.6 (s, 3H, CH₃)-[4]

Experimental Workflow

The general workflow for the synthesis and characterization of heterocyclic derivatives from 2-amino-4-hydroxy-6-methylpyrimidine is depicted below.

SynthesisWorkflow Start 2-Amino-4-hydroxy- 6-methylpyrimidine Reaction1 Reaction with Aldehyde/Ketone Start->Reaction1 SchiffBase Schiff Base Intermediate Reaction1->SchiffBase Reaction2 Cyclization Reaction (e.g., with anhydride, chloroacetyl chloride) SchiffBase->Reaction2 CrudeProduct Crude Heterocyclic Derivative Reaction2->CrudeProduct Workup Work-up (Filtration) CrudeProduct->Workup Purification Purification (Recrystallization) Workup->Purification PureProduct Pure Heterocyclic Derivative Purification->PureProduct Characterization Characterization (FT-IR, NMR, etc.) PureProduct->Characterization Final Final Product Characterization->Final

References

Application Notes and Protocols for Electrophilic Substitution Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleobases, is characterized by its π-deficient aromatic system. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, renders the pyrimidine ring relatively unreactive towards electrophilic aromatic substitution compared to benzene and other aromatic systems.[1] However, the introduction of substituents at various positions of the pyrimidine ring is crucial for the development of novel therapeutic agents.

Electrophilic attack on the pyrimidine nucleus preferentially occurs at the C-5 position, which is the least electron-deficient carbon atom.[1] Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts type reactions are generally challenging and often necessitate the presence of electron-donating (activating) groups on the pyrimidine ring to proceed efficiently.[2] This document provides detailed application notes and experimental protocols for key electrophilic substitution reactions of pyrimidine derivatives.

General Mechanism of Electrophilic Substitution on Pyrimidine

The electrophilic substitution on the pyrimidine ring proceeds via a carbocation intermediate, analogous to the general mechanism of electrophilic aromatic substitution. The attack of an electrophile (E+) at the C-5 position results in a resonance-stabilized cation, which then loses a proton to restore aromaticity.

Caption: General mechanism of electrophilic substitution at the C-5 position of the pyrimidine ring.

Halogenation

Halogenation, particularly bromination and chlorination, is a common electrophilic substitution reaction performed on pyrimidine derivatives. The reactivity of the pyrimidine ring towards halogenation is significantly enhanced by the presence of activating groups.

Data Presentation: Halogenation of Pyrimidine Derivatives
SubstrateHalogenating AgentSolventTemperature (°C)TimeProductYield (%)
2-AminopyrimidineBromine/HBr/NaNO2Water02.5 h2-Amino-5-bromopyrimidineNot specified
Pyrimidine HydrochlorideBromine (Br₂)Nitrobenzene125-1352-6 h5-BromopyrimidineGood
2-HydroxypyrimidineBromine (Br₂)Acetic AcidRoom TempNot specified5-Bromo-2-hydroxypyrimidine85
UracilN-Bromosuccinimide (NBS)DMFRoom TempVaries5-BromouracilVaries
Experimental Protocols

Protocol 1: Bromination of 2-Aminopyrimidine

This protocol describes the synthesis of 2-amino-5-bromopyrimidine via a diazotization-bromination reaction.

Materials:

  • 2-Aminopyrimidine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ether

  • Solid potassium hydroxide

Procedure:

  • In a suitable flask, dissolve 2-aminopyridine (1.59 moles) in 48% hydrobromic acid (7 moles) and cool the mixture to 10-20°C in an ice-salt bath.

  • While maintaining the temperature at 0°C or lower, add bromine (4.7 moles) dropwise.

  • A solution of sodium nitrite (4 moles) in water is then added dropwise over 2 hours, keeping the temperature at 0°C or lower.[3]

  • After stirring for an additional 30 minutes, a solution of sodium hydroxide (15 moles) in water is added at a rate that keeps the temperature below 25°C.[3]

  • Extract the reaction mixture with four portions of ether.

  • Dry the combined ether extracts over solid potassium hydroxide for 1 hour.

  • Distill the dried extract to obtain 2-bromopyridine.

Bromination_Workflow start Start dissolve Dissolve 2-Aminopyrimidine in HBr start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Bromine Dropwise cool->add_br2 add_nano2 Add NaNO2 Solution add_br2->add_nano2 add_naoh Add NaOH Solution add_nano2->add_naoh extract Extract with Ether add_naoh->extract dry Dry with KOH extract->dry distill Distill dry->distill end End: 2-Amino-5-bromopyrimidine distill->end

Caption: Workflow for the bromination of 2-aminopyrimidine.

Nitration

Nitration of the pyrimidine ring is a challenging transformation that typically requires harsh conditions and the presence of strong activating groups. Pyrimidones (hydroxypyrimidines) are common substrates for nitration.

Data Presentation: Nitration of Pyrimidine Derivatives
SubstrateNitrating AgentSolvent/AcidTemperature (°C)ProductYield (%)
2-Substituted 4,6-dihydroxypyrimidinesHNO₃/H₂SO₄Sulfuric AcidNot specified5,5-Dinitro derivativesNot specified
2-Methylpyrimidine-4,6-dioneHNO₃/H₂SO₄Sulfuric Acid-5 to 155,5-Dinitro-2-(dinitromethylene)pyrimidine-4,6-dioneHigh
Experimental Protocol

Protocol 2: Nitration of 2-Methylpyrimidine-4,6-dione

This protocol describes the nitration of 2-methylpyrimidine-4,6-dione, a key step in the synthesis of the energetic material FOX-7.

Materials:

  • 2-Methylpyrimidine-4,6-dione (MPD)

  • 95% Sulfuric acid

  • 99% Nitric acid

Procedure:

  • In a reactor, prepare a mixture of sulfuric acid (700 mL) and MPD (105 g) at an initial temperature of -5°C.

  • Gradually add nitric acid (175 mL) to the reaction mixture.

  • The temperature of the reaction is carefully controlled and may vary during the addition.

  • After the addition is complete, the reaction mixture is typically subjected to hydrolysis to yield the final product.

Sulfonation

Direct sulfonation of the pyrimidine ring is not commonly reported and is expected to be a difficult reaction. The presence of strongly activating groups is likely necessary. For instance, methods for the sulfonation of uracil derivatives have been developed.

Application Notes

Due to the electron-deficient nature of the pyrimidine ring, direct sulfonation with fuming sulfuric acid often requires high temperatures and may lead to low yields or decomposition. The use of milder sulfonating agents and activated pyrimidine substrates, such as those with multiple hydroxyl or amino groups, is recommended. Recent methods have explored the use of sulfonyl hydrazides as a source for sulfenylation of uracils, which can then be oxidized to the corresponding sulfones.[4]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyrimidine and its simple derivatives. The Lewis acid catalysts required for these reactions tend to coordinate with the lone pair of electrons on the ring nitrogen atoms, leading to further deactivation of the ring towards electrophilic attack.

Application Notes

For Friedel-Crafts type reactions to be viable, the pyrimidine ring must be highly activated with potent electron-donating groups. Alternative strategies, such as the Vilsmeier-Haack reaction for formylation, can be employed for the introduction of acyl groups onto activated pyrimidine systems. The Vilsmeier-Haack reaction utilizes a milder electrophile generated from phosphorus oxychloride and dimethylformamide, which can react with electron-rich pyrimidines.[5][6][7]

Influence of Substituents on Reactivity

The success of electrophilic substitution on the pyrimidine ring is critically dependent on the nature of the substituents already present.

Substituent_Effects pyrimidine Pyrimidine Ring increased_reactivity Increased Reactivity towards Electrophiles pyrimidine->increased_reactivity if activated decreased_reactivity Decreased Reactivity towards Electrophiles pyrimidine->decreased_reactivity if deactivated activating Activating Groups (-OH, -NH2, -OR) activating->pyrimidine Donates Electron Density deactivating Deactivating Groups (-NO2, -CN, Halogens) deactivating->pyrimidine Withdraws Electron Density

Caption: Influence of activating and deactivating groups on the electrophilic substitution of pyrimidines.

Conclusion

Electrophilic substitution reactions of pyrimidine derivatives are essential for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. While the inherent electron-deficient nature of the pyrimidine ring presents a synthetic challenge, the use of appropriate activating groups and tailored reaction conditions allows for the successful introduction of various electrophiles at the C-5 position. The protocols and data presented herein provide a valuable resource for researchers engaged in the chemical modification of the pyrimidine scaffold.

References

Application Notes and Protocols: Synthesis of Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel formazan derivatives commencing from 2-amino-4-hydroxy-6-methyl pyrimidine. The synthesized compounds have potential applications in medicinal chemistry due to the known biological activities of formazan and pyrimidine scaffolds, including antimicrobial and anticancer properties.[1][2][3] This document outlines the multi-step synthetic pathway, provides comprehensive experimental procedures, and tabulates characterization data for the synthesized intermediates and final products.

Introduction

Formazans are a class of organic compounds characterized by the -N=N-C=N-N- functional group and are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer effects.[1][2] Pyrimidine derivatives are also of significant interest in medicinal chemistry, forming the core structure of many therapeutic agents.[3][4][5][6] The synthesis of formazan derivatives incorporating a pyrimidine moiety presents a promising strategy for the development of new bioactive molecules. This protocol details a synthetic route starting with the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine with chloroacetyl chloride, followed by substitution with hydrazine hydrate, formation of a Schiff base, and finally, coupling with various diazonium salts to yield the target formazan derivatives.[1][7]

Overall Synthesis Scheme

The synthesis of formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine is a multi-step process. The general scheme involves the initial formation of an N-substituted pyrimidine derivative, which is then converted to a hydrazone (Schiff base). This intermediate subsequently undergoes a coupling reaction with a diazonium salt to yield the final formazan derivative.

Synthesis_Scheme A 2-amino-4-hydroxy- 6-methyl pyrimidine B 2-chloro-N-(4-hydroxy-6- methylpyrimidin-2-yl)acetamide (Compound a) A->B   Chloroacetyl chloride,   Dry benzene, RT, 6h C 2-hydrazinyl-N-(4-hydroxy-6- methylpyrimidin-2-yl)acetamide (Compound b) B->C   Hydrazine hydrate,   RT, 8h D Schiff Base Intermediate (Compound c) C->D   3,4-Dimethoxybenzaldehyde,   Reflux (74-78°C), 8h E Formazan Derivatives (Compounds c1-c8) D->E   Diazonium salt (d),   Dioxane/Ethanol,   0-5°C, 2-3.5h

Caption: Overall workflow for the synthesis of formazan derivatives.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade. The starting material, 2-amino-4-hydroxy-6-methyl pyrimidine, is commercially available. Reactions should be monitored by Thin Layer Chromatography (TLC). Characterization of synthesized compounds can be performed using Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and melting point determination.[7]

Step 1: Synthesis of 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound a)

This step involves the acylation of the amino group of the pyrimidine starting material.

Procedure:

  • In a round-bottom flask, suspend 1 gram (0.0079 mol) of 2-amino-4-hydroxy-6-methyl pyrimidine in 30 mL of dry benzene.[7]

  • To this stirred suspension, add 0.6 mL (0.0079 mol) of chloroacetyl chloride dropwise at room temperature.[7]

  • Continue stirring the reaction mixture at room temperature for 6 hours.[7]

  • Monitor the reaction progress using TLC.

  • After completion, filter the resulting precipitate.

  • Recrystallize the crude product from absolute ethyl alcohol to obtain a white precipitate of compound (a).[7]

Step 2: Synthesis of 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound b)

This step involves the nucleophilic substitution of the chlorine atom with hydrazine.

Procedure:

  • In a suitable flask, dissolve compound (a) in a minimal amount of an appropriate solvent.

  • Add an equimolar amount of hydrazine hydrate (0.29 mL, 0.004 mol for 1g of compound a).[7]

  • Stir the reaction mixture at room temperature for 8 hours.[7]

  • Monitor the reaction by TLC.

  • Filter the precipitate formed and recrystallize it from chloroform to yield a white precipitate of compound (b).[7]

Step 3: Synthesis of Schiff Base (Compound c)

This step involves the condensation reaction between the hydrazide and an aromatic aldehyde to form a hydrazone (Schiff base).

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 1 gram (0.005 mol) of compound (b) with 0.83 grams (0.005 mol) of 3,4-dimethoxybenzaldehyde.[7]

  • Add a suitable solvent (e.g., methanol) and reflux the mixture at 74-78°C for 8 hours.[7]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and filter the resulting precipitate.

  • Recrystallize the solid from methanol to obtain a yellow precipitate of the Schiff base (c).[7]

Step 4: Synthesis of Formazan Derivatives (Compounds c1-c8)

This final step involves the coupling of the Schiff base with a diazonium salt.

4.1. Preparation of Diazonium Salt (d)

  • Dissolve 0.003 mol of an aromatic amine in a mixture of 5 mL of concentrated HCl and 8 mL of distilled water.[7]

  • Cool the solution to 0-5°C in an ice bath.

  • To this cooled solution, add a solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C.

4.2. Coupling Reaction

  • Dissolve 0.003 mol of the Schiff base (c) in a mixture of 10 mL of dioxane and 20 mL of ethanol.[7]

  • Cool this solution in an ice bath to 0-5°C.[7]

  • To the cooled Schiff base solution, add the freshly prepared diazonium salt solution (d) dropwise with constant stirring.[7]

  • Continue stirring the reaction mixture in the ice bath for 2 to 3.5 hours.[7]

  • Monitor the reaction using TLC.

  • The resulting colored precipitate is the formazan derivative. Filter the solid, wash with cold water, and dry.

  • Calculate the percentage yield and determine the physical properties.[7]

Experimental_Workflow cluster_step1 Step 1: Synthesis of Compound (a) cluster_step2 Step 2: Synthesis of Compound (b) cluster_step3 Step 3: Synthesis of Schiff Base (c) cluster_step4 Step 4: Synthesis of Formazan Derivatives A1 Mix 2-amino-4-hydroxy-6-methyl pyrimidine and dry benzene A2 Add chloroacetyl chloride dropwise at RT A1->A2 A3 Stir for 6 hours A2->A3 A4 Filter and recrystallize from ethanol A3->A4 B1 Dissolve Compound (a) B2 Add hydrazine hydrate B1->B2 B3 Stir at RT for 8 hours B2->B3 B4 Filter and recrystallize from chloroform B3->B4 C1 Mix Compound (b) and 3,4-dimethoxybenzaldehyde C2 Reflux at 74-78°C for 8 hours C1->C2 C3 Cool and filter C2->C3 C4 Recrystallize from methanol C3->C4 D1 Prepare diazonium salt (d) from aromatic amine D3 Add diazonium salt to Schiff base solution at 0-5°C D1->D3 D2 Dissolve Schiff base (c) in dioxane/ethanol D2->D3 D4 Stir for 2-3.5 hours D3->D4 D5 Filter and dry the formazan derivative D4->D5

Caption: Detailed experimental workflow for each synthesis step.

Data Presentation

The following tables summarize the physical and spectral data for the synthesized compounds.

Table 1: Physical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)Rf Value
a C₇H₈ClN₃O₂201.61228-230870.27
b C₇H₁₁N₅O₂197.19193-19578.10.43
c C₁₆H₁₉N₅O₄345.35208-212900.35

Data extracted from a study on the synthesis of formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine.[7]

Table 2: Spectroscopic Data for Selected Synthesized Compounds

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
a 3386 (O-H), 3278 (N-H), 3070 (Ar-H), 2839 (C-H), 1712 (C=O), 1642 (C=N), 1582 (C=C)Not provided in the source.
c2 3425 (O-H), 3332 (Ar-H), 3224 (N-H), 2931 (C-H), 1735 (C=O), 1697 (C=N), 1581 (C=C)10.3 (s, 1H, OH), 7.1-7.8 (m, 7H, Ar-H), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2.4 (s, 3H, CH₃)
c7 3440 (O-H), 3240 (N-H), 3132 (Ar-H), 2839 (C-H), 1720 (C=O), 1581 (C=N), 1419 (C=C)10.9 (s, 1H, OH), 6.8-7.9 (m, 4H, Ar-H), 6.5, 6.7 (s, 2H, NH), 3.7 (s, 2H, CH₂), 3.6 (s, 6H, OCH₃), 1.91, 1.97, 2.1 (s, 9H, CH₃)
c8 3487 (O-H), 3217 (N-H), 3116 (Ar-H), 2908 (C-H), 1735 (C=O), 1620 (C=N), 1504 (C=C)10.0 (s, 1H, OH), 6.8-8.33 (m, 9H, Ar-H), 5.3, 6.6 (s, 3H, NH), 3.7 (s, 2H, CH₂), 3.7 (s, 6H, OCH₃), 2.0, 3.3, 3.6 (s, 3H, CH₃)

Spectroscopic data for compounds a, c2, c7, and c8 as reported in the literature.[7]

Applications and Future Perspectives

The synthesized formazan derivatives, bearing the biologically active pyrimidine scaffold, are valuable candidates for further investigation in drug discovery programs. Their potential as antimicrobial and anticancer agents warrants evaluation through in vitro and in vivo studies. The MTT assay can be employed to assess the cytotoxic effects of these compounds on various cancer cell lines.[8][9] Furthermore, the synthetic methodology described can be adapted to generate a diverse library of formazan derivatives by utilizing different substituted aromatic aldehydes and aromatic amines for the Schiff base formation and diazonium salt coupling steps, respectively. This could lead to the identification of lead compounds with enhanced potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-6-methylpyrimidine for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is commonly prepared through the condensation of a β-ketoester with an amidine or formamide.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Sodium Ethoxide/MethoxideSodium alkoxides are highly sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. If preparing it in situ, use clean sodium metal and absolute ethanol or methanol.[1]
Insufficient Reaction TemperatureThe reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish. Optimal temperatures can range from room temperature up to the reflux temperature of the solvent.[1][2][3]
Poor Quality Starting MaterialsImpurities in the β-ketoester (e.g., diethyl malonate, dimethyl malonate) or the amidine source (e.g., acetamidine hydrochloride, formamide) can interfere with the reaction. Verify the purity of starting materials using appropriate analytical techniques like NMR or melting point analysis.[1]
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the base.[1]
Formation of Side Products Presence of WaterWater can react with the sodium alkoxide, reducing its effective concentration and potentially leading to the formation of dihydroxypyrimidine byproducts. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1]
Incorrect StoichiometryThe molar ratio of reactants is crucial for maximizing yield. An improper ratio of the β-ketoester to the amidine source or the base can lead to the formation of unwanted side products.
Difficulty in Product Isolation/Purification Product is VolatileThe product, this compound, may be volatile. Avoid excessive heating during solvent removal under reduced pressure to prevent product loss.[1]
Co-eluting ImpuritiesIf using column chromatography for purification, impurities may co-elute with the desired product. Experiment with different solvent systems to achieve better separation. A gradient elution may be necessary.[1]
Emulsion Formation During ExtractionDuring the workup process, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between a β-ketoester, such as diethyl malonate or dimethyl malonate, and an amidine source like acetamidine hydrochloride or formamide. This reaction is typically carried out in the presence of a strong base like sodium methoxide or sodium ethoxide in an alcoholic solvent.[2][4]

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimization of several parameters is key to achieving high yields. Studies have shown that adjusting the concentration of the base (e.g., sodium methoxide), the reaction time, and the molar ratio of the reactants can significantly improve the yield. For instance, one study achieved a maximum yield of 88.5% by optimizing these parameters.[4]

Q3: What are some typical optimized reaction conditions reported in the literature?

A3: While optimal conditions can vary, some reported high-yield conditions include a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidine hydrochloride molar ratio of 1.4.[4] Another protocol reports an 86% yield with a reaction temperature of 18-25 °C for 4 hours.[2]

Q4: What is the importance of pH adjustment during the workup?

A4: After the reaction is complete, the reaction mixture is typically alkaline. Acidification is a crucial step to protonate the pyrimidine ring and precipitate the this compound product. The pH is often adjusted to 1-2 using an acid like hydrochloric acid.[2]

Q5: Are there any alternative methods to the traditional condensation reaction?

A5: Yes, other methods exist, though they may have drawbacks. For example, a route involving the reaction of a β-ketoester with thiourea followed by desulfurization with Raney nickel can give a high yield, but the use of expensive and difficult-to-handle Raney nickel is a significant industrial disadvantage.[5]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Pyrimidine Synthesis

ParameterOptimized ValueCorresponding Yield (%)Reference
Sodium Methoxide Concentration 18%88.5[4]
Reaction Time 180 minutes88.5[4]
DEM/Ace·HCl Molar Ratio 1.488.5[4]
Reaction Temperature 18-25 °C86[2]
Reaction Time 4 hours86[2]
Reaction Temperature 70 °C82.09[3]
Reaction Time 2.5 hours82.09[3]

DEM: Diethyl malonate; Ace·HCl: Acetamidine hydrochloride

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Yield: 86%) [2]

  • In a 500ml three-necked flask equipped with a stirrer, add 150ml of methanol.

  • Under an ice bath, add 18.4g (0.34mol) of sodium methoxide while stirring.

  • After the sodium methoxide has completely dissolved, add 13.2g (0.1mol) of dimethyl malonate and 9.45g (0.1mol) of acetamidine hydrochloride.

  • Remove the ice bath and warm the reaction mixture to 18-25 °C.

  • Allow the reaction to proceed for 4 hours; the solution will become creamy white.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

  • Dissolve the residue in 50mL of water.

  • Adjust the pH to 1-2 with 4mol/L hydrochloric acid to precipitate a solid.

  • Stir and crystallize the mixture at 0 °C for 4 hours.

  • Collect the white solid by suction filtration.

  • Wash the solid successively with ice-cold water and 0-5 °C ice-cold methanol.

  • Dry the product to obtain 10.8g of 4,6-dihydroxy-2-methylpyrimidine (86% yield).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Prepare Methanol and Sodium Methoxide add_reagents Add Dimethyl Malonate and Acetamidine Hydrochloride start->add_reagents Under ice bath react React at 18-25°C for 4h add_reagents->react Remove ice bath distill Remove Methanol (Reduced Pressure) react->distill dissolve Dissolve in Water distill->dissolve acidify Adjust pH to 1-2 with HCl dissolve->acidify crystallize Crystallize at 0°C acidify->crystallize filtrate Suction Filtration crystallize->filtrate wash Wash with Cold Water and Methanol filtrate->wash dry Dry the Product wash->dry end Obtain Pure Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Reaction Conditions start Low Product Yield check_base Is the base (e.g., NaOMe) fresh and anhydrous? start->check_base check_sm Are starting materials (ester, amidine) pure? start->check_sm check_temp Is the reaction temperature optimal? start->check_temp check_time Is the reaction time _sufficient?_ start->check_time sol_base Use fresh/dry base or prepare in situ. check_base->sol_base No sol_sm Purify starting materials. check_sm->sol_sm No sol_temp Adjust temperature. check_temp->sol_temp No check_monitoring Was the reaction monitored (TLC/GC)? check_time->check_monitoring Unsure sol_time Extend reaction time. check_time->sol_time Yes, but incomplete sol_monitor Implement reaction monitoring. check_monitoring->sol_monitor

References

Technical Support Center: Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of the Target Pyrimidine Derivative

Q: I am experiencing a low yield of my pyrimidine derivative after purification. What are the potential causes and how can I improve my recovery?

A: Low recovery is a common challenge and can stem from several factors throughout the purification process. Here are some potential causes and solutions:

  • Incomplete Reaction or Presence of Side-Products: The synthesis reaction may not have gone to completion, or significant side-products may have formed, reducing the overall yield of the desired compound.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] Modifying reaction conditions such as temperature or solvent can help minimize side reactions.[1]

  • Product Instability: The target pyrimidine derivative may be unstable under the purification conditions, for example, degrading on silica gel.[1]

    • Solution: Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic purification methods like crystallization or extraction.[1]

  • Suboptimal Crystallization Conditions: If using recrystallization, the compound may have significant solubility in the cold solvent, leading to loss of product in the mother liquor.[2]

    • Solution: To maximize crystal formation, cool the solution slowly and then in an ice bath.[3] If recovery is still low, consider a different solvent or a two-solvent system.[4]

  • Issues with Extraction: During work-up, the product may not be fully extracted into the organic layer.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with the organic solvent to maximize recovery.[1]

Issue 2: Difficulty in Removing Impurities

Q: I am struggling to separate my desired pyrimidine derivative from impurities, such as starting materials or by-products.

A: The presence of persistent impurities is a frequent hurdle in purification. The approach to remove them depends on the nature of the impurity and its properties relative to your product.

  • Similar Polarity of Product and Impurities: When the desired product and impurities have similar polarities, separation by standard column chromatography can be challenging.[1]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems to improve separation on TLC before scaling up to column chromatography.[3][5] Sometimes, a less polar solvent system can provide better resolution for polar compounds.[5]

      • Alternative Chromatographic Techniques: Consider preparative HPLC for challenging separations, as it offers higher resolution.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[2][6] Ion-exchange chromatography can be effective for ionizable pyrimidine derivatives.[2]

  • Residual Reagents or Catalysts: Catalysts or unreacted reagents from the synthesis can co-elute with the product.[1]

    • Solution: Implement thorough work-up procedures, including aqueous washes and extractions, before chromatographic purification to remove these impurities.[1]

  • Co-crystallization of Impurities: During crystallization, impurities with similar solubility profiles may co-crystallize with the product.[2]

    • Solution: A second recrystallization using a different solvent system may be effective.[5] Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2]

Issue 3: Problems During Crystallization

Q: My pyrimidine derivative is not crystallizing properly; it either oils out or forms an amorphous solid.

A: The formation of oils or amorphous precipitates instead of crystals is often related to supersaturation, the choice of solvent, and the cooling rate.

  • Rapid Precipitation: A highly supersaturated solution or a large temperature gradient can lead to rapid precipitation.[5]

    • Solution: Ensure the cooling process is slow. Allow the flask to cool gradually to room temperature before placing it in an ice bath.[5] If the problem persists, try a more viscous solvent system or one in which your compound has slightly higher solubility at room temperature.[5] Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[5]

  • Compound Fails to Crystallize: The solution may not be sufficiently supersaturated, or the compound is too soluble in the chosen solvent.[2]

    • Solution: Evaporate some of the solvent to increase the concentration.[2] Alternatively, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution.[2][4]

Issue 4: HPLC-Related Problems

Q: I am observing peak tailing or poor retention of my polar pyrimidine derivative in reverse-phase HPLC.

A: These are common issues when analyzing polar compounds via HPLC.

  • Poor Retention in Reverse-Phase HPLC: Highly polar pyrimidine derivatives may have weak interactions with the non-polar stationary phase, leading to poor retention.[2]

    • Solution:

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes.[2]

      • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[2]

      • Adjust Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and retention.[2]

      • Consider HILIC: This technique is often the preferred method for highly polar compounds.[2][6]

  • Peak Tailing: This can be caused by secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[2]

    • Solution: Operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.[2] Mismatched injection solvent can also cause peak distortion; dissolve the sample in the initial mobile phase whenever possible.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for a novel pyrimidine derivative?

A1: The first step is to assess the purity of your crude product using analytical techniques like TLC and HPLC.[7] This will give you an idea of the number of components in your mixture and their relative polarities, which will guide your choice of purification method. For solid compounds, attempting recrystallization from a suitable solvent is often a good starting point as it is a cost-effective technique.[3]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] You can screen for suitable solvents by testing the solubility of a small amount of your compound in different solvents, both at room temperature and with heating. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[3]

Q3: When should I consider using preparative HPLC instead of flash column chromatography?

A3: Preparative HPLC is a high-resolution technique that is particularly useful for obtaining highly pure compounds.[3] You should consider it when:

  • You need to separate compounds with very similar polarities.[1]

  • You require very high purity for your final product, especially in later stages of drug development.[3]

  • You are working with small quantities of material.

Q4: My pyrimidine derivative seems to be unstable. How can I handle it during purification?

A4: Instability can be a significant challenge.[1][8] If you suspect your compound is unstable on silica gel, try using a different stationary phase like neutral alumina.[1] Minimize the time the compound is on the column. For temperature-sensitive compounds, perform chromatography and solvent evaporation at lower temperatures. If the compound is sensitive to air or light, conduct the purification under an inert atmosphere and protect it from light.

Q5: What are some common impurities I might encounter in my pyrimidine synthesis?

A5: Common impurities include unreacted starting materials, reagents used in the reaction (e.g., residual chlorinating agents), and side-products arising from incomplete or alternative reaction pathways.[1][5] The specific impurities will depend on the synthetic route employed.[5]

Data Presentation

The following table summarizes illustrative data for the purification of pyrimidine derivatives using different techniques. Note that actual yields and purity will vary depending on the specific compound and experimental conditions.

Purification MethodTarget CompoundStarting PurityFinal PurityYield (%)Reference Conditions
Flash ChromatographySubstituted PyrimidineCrude Mixture>95%60-90Silica gel, Hexane/Ethyl Acetate gradient[3]
RecrystallizationSolid Pyrimidine Derivative~80%>98%50-85Single solvent (e.g., Ethanol) or two-solvent system[3][4]
Preparative HPLCPolar Pyrimidine Derivative~90%>99%40-70C18 column, Water/Acetonitrile gradient[3]
HILICHighly Polar PyrimidineCrude Mixture>97%55-80Amide column, Acetonitrile/Ammonium formate buffer[2][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities.[3] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.

Protocol 2: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the selected hot solvent to form a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[3]

Protocol 3: Two-Solvent Recrystallization

  • Solvent System Selection: Select a solvent pair consisting of a "good" solvent in which the pyrimidine is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[3]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[3]

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[3]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[3]

  • Crystallization and Collection: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_analysis Analysis & Final Product crude_product Crude Pyrimidine Derivative flash_chrom Flash Column Chromatography crude_product->flash_chrom Option 1 prep_hplc Preparative HPLC crude_product->prep_hplc Option 2 recrystallization Recrystallization crude_product->recrystallization Option 3 pure_fractions Pure Fractions flash_chrom->pure_fractions Collect Fractions prep_hplc->pure_fractions Collect Fractions solvent_removal Solvent Removal pure_fractions->solvent_removal crystals Pure Crystals recrystallization->crystals Filter & Wash crystals->solvent_removal purity_check Purity Analysis (TLC, HPLC, NMR) solvent_removal->purity_check final_product Purified Pyrimidine Derivative purity_check->final_product

Caption: General experimental workflow for the purification of pyrimidine derivatives.

troubleshooting_crystallization start Crude Product in Hot Saturated Solution cool_solution Cool Solution Slowly start->cool_solution observation Observe Outcome cool_solution->observation crystals_form Crystals Form observation->crystals_form Success oil_out Product Oils Out observation->oil_out Problem no_precipitate No Precipitate observation->no_precipitate Problem collect_crystals Collect and Dry Pure Crystals crystals_form->collect_crystals reheat Re-heat and Add More 'Good' Solvent oil_out->reheat seed_crystal Add Seed Crystal oil_out->seed_crystal add_antisolvent Add Anti-solvent Dropwise no_precipitate->add_antisolvent evaporate Evaporate Some Solvent no_precipitate->evaporate reheat->cool_solution add_antisolvent->cool_solution evaporate->cool_solution seed_crystal->cool_solution

Caption: Troubleshooting flowchart for the crystallization of pyrimidine derivatives.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section provides answers to common questions and detailed guides to address specific issues that may arise during the synthesis of this compound, primarily focusing on the Pinner synthesis reaction between ethyl acetoacetate and acetamidine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Presence of Water: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the acetamidine reactant and intermediates.[1][2]

  • Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or promote the formation of side products.[1]

  • Impure Reactants: The purity of both ethyl acetoacetate and acetamidine hydrochloride is crucial for a successful reaction.

  • Inefficient Base: The choice and amount of base are critical for the cyclization step. An inappropriate base can lead to incomplete reaction or side product formation.[1]

Q2: I am observing a significant amount of a sticky, yellowish byproduct in my reaction mixture. What could this be?

A2: A common side reaction is the self-condensation of ethyl acetoacetate, particularly under basic conditions. This can lead to the formation of various byproducts, including dehydroacetic acid and other oligomeric species, which often present as a yellowish, resinous material.[3][4][5][6]

Q3: My final product seems to contain unreacted starting materials. How can I improve the conversion rate?

A3: Incomplete conversion can be addressed by:

  • Extending Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Optimizing Stoichiometry: Ensure the correct molar ratios of reactants and base are used.

  • Effective Mixing: Proper agitation is necessary to ensure a homogeneous reaction mixture.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following:

  • Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2]

  • Controlled Temperature: Maintain the optimal reaction temperature throughout the synthesis.

  • Slow Addition of Base: Add the base dropwise to control the reaction rate and temperature.

  • Purification of Reactants: Use freshly distilled ethyl acetoacetate and ensure the acetamidine hydrochloride is dry and of high purity.

Troubleshooting Guide: Common Side Products and Their Mitigation

This guide provides a more in-depth look at the common side products in this compound synthesis and strategies to minimize their formation.

Side Product 1: Products from Hydrolysis of Acetamidine
  • Identification: The primary hydrolysis products of acetamidine are acetic acid and ammonia (or ammonium salts in acidic conditions).[7][8] Their presence can be inferred from a change in the reaction pH and can lead to the formation of various ammonium salts as solid impurities.

  • Cause: Presence of water in the reaction mixture. Acetamidine hydrochloride is hygroscopic and can absorb moisture from the air.[7][8]

  • Mitigation Strategies:

    • Use freshly opened or properly stored acetamidine hydrochloride.

    • Dry the acetamidine hydrochloride in a vacuum oven before use if necessary.

    • Use anhydrous solvents and dry all glassware meticulously.

    • Conduct the reaction under an inert atmosphere.

Side Product 2: Products from Self-Condensation of Ethyl Acetoacetate
  • Identification: The self-condensation of ethyl acetoacetate (a Claisen condensation) can produce a variety of byproducts. A common one is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one).[4][5][6] These products are often colored and can complicate the purification of the desired pyrimidine.

  • Cause: This side reaction is promoted by the base used in the main reaction.

  • Mitigation Strategies:

    • Controlled Temperature: Maintain a lower reaction temperature to favor the desired pyrimidine formation over the self-condensation reaction.

    • Slow Base Addition: Add the base slowly and in a controlled manner to avoid localized high concentrations of base.

    • Stoichiometry Control: Use the optimal stoichiometry of the base.

Side Product 3: Incomplete Cyclization Products
  • Identification: Intermediates from the reaction of ethyl acetoacetate and acetamidine that have not fully cyclized can remain in the reaction mixture. These are often open-chain amidine derivatives.

  • Cause:

    • Insufficient reaction time or temperature.

    • Steric hindrance from bulky substituents (less of a concern for this compound).

    • A weak or insufficient amount of base.[1]

  • Mitigation Strategies:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC and adjust the reaction time and temperature as needed to drive the cyclization to completion.

    • Optimize Base: Experiment with different bases or adjust the amount of base to find the optimal conditions for cyclization.

Quantitative Data Summary

While specific quantitative data for side product formation in every synthesis of this compound is not extensively published, the following table summarizes the general effect of reaction conditions on product distribution based on established chemical principles.

ParameterConditionExpected Impact on this compound YieldExpected Impact on Side Product Formation
Water Content HighDecreasedIncreased (Acetamidine Hydrolysis)
Low (Anhydrous)IncreasedDecreased
Temperature Too LowDecreased (Slow reaction)-
OptimalMaximizedMinimized
Too HighDecreased (Decomposition/Side reactions)Increased (Self-condensation of Ethyl Acetoacetate)
Base Concentration Too LowDecreased (Incomplete cyclization)-
OptimalMaximizedMinimized
Too HighDecreasedIncreased (Self-condensation of Ethyl Acetoacetate)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general methodology. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • Ethyl acetoacetate (freshly distilled)

  • Acetamidine hydrochloride (dried)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve acetamidine hydrochloride in anhydrous ethanol.

  • Addition of Reactants: To this solution, add ethyl acetoacetate.

  • Base Addition: Slowly add a solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~5-6 with hydrochloric acid to precipitate the crude product.

  • Purification:

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup reactants Add Ethyl Acetoacetate and Acetamidine HCl setup->reactants base Slowly Add Base (e.g., Sodium Ethoxide) reactants->base reflux Reflux and Monitor (TLC) base->reflux workup Work-up (Solvent Removal, pH Adjustment) reflux->workup purification Purification (Recrystallization) workup->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impure Product check_water Check for Water Contamination issue->check_water check_temp Verify Reaction Temperature issue->check_temp check_base Evaluate Base and Addition Rate issue->check_base check_purity Assess Reactant Purity issue->check_purity solution_anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_water->solution_anhydrous solution_temp Optimize Temperature check_temp->solution_temp solution_base Optimize Base/Addition check_base->solution_base solution_purity Purify Reactants check_purity->solution_purity

Caption: Troubleshooting logic for common issues in this compound synthesis.

side_reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Self-Condensation EAA Ethyl Acetoacetate HMP This compound EAA->HMP AC Acetamidine AC->HMP AC2 Acetamidine Hydrolysis_Products Acetic Acid + Ammonia AC2->Hydrolysis_Products Water Water Water->Hydrolysis_Products EAA2 Ethyl Acetoacetate Condensation_Products Dehydroacetic Acid & Other Byproducts EAA2->Condensation_Products Base Base Base->Condensation_Products

Caption: Main and common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrimidine Product

Q: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

A: Low yields in the Biginelli reaction are a common issue, often stemming from suboptimal reaction conditions.[1] Here are several factors to consider for optimization:

  • Catalyst Choice and Activity: The reaction is typically acid-catalyzed. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[2] Ensure your catalyst is active; if it's reusable, it may require regeneration.[2]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[2] However, excessively high temperatures can favor the formation of side products.[2]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[2][3] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]

  • Reaction Time: Reaction times can vary from a few hours to overnight.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2] Ensure all starting materials are of high purity.[2]

  • Reactant Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully calculate and measure the amounts of all reactants.

Issue 2: Presence of Unexpected Side-Products

Q: My reaction mixture shows significant side product formation. How can I minimize these impurities?

A: The formation of side-products complicates purification and reduces the overall yield. Here are some strategies to improve selectivity:

  • Hantzsch Dihydropyridine Formation: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] To minimize this:

    • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[2]

    • Optimize catalyst choice: Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[2]

    • Order of addition: Adding the urea last may help minimize its decomposition into ammonia.[2]

  • Incomplete Cyclization: If you observe intermediates, it may be due to incomplete cyclization.[2]

    • Add a catalyst: A catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

    • Increase reaction time: Some cyclizations are slow and may require extended reaction times.[2]

  • Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[2] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.

Issue 3: Difficulties in Product Purification

Q: I'm having trouble purifying my pyrimidine derivative. What are the best methods?

A: Purification of pyrimidine derivatives, especially polar ones, can be challenging.[4] The most common techniques are recrystallization and column chromatography.[5]

  • Recrystallization:

    • Solvent choice: Common solvents for pyrimidine derivatives include ethanol, acetone, 1,4-dioxane, and mixtures like ethyl acetate/hexane.[5] For polar derivatives, finding a suitable single solvent can be difficult. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) is often effective.[4]

    • Slow cooling: To obtain well-formed crystals and avoid precipitating an oil or amorphous solid, allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

    • Colored impurities: If your crystals are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]

  • Column Chromatography:

    • Stationary phase: Silica gel is the most common stationary phase.[5]

    • Mobile phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.

    • Tailing: Due to the basic nature of the pyrimidine ring, tailing can be an issue on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.[6]

    • For highly polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are catalyst choice and concentration, reaction temperature, and the purity of the starting materials. These factors have the most significant impact on reaction yield and purity.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most pyrimidine synthesis reactions.[2] It allows you to visualize the consumption of starting materials and the formation of the product over time.

Q3: What should I do if my compound is an oil and won't crystallize?

A3: If your product is an oil, it may be impure. Attempting purification by column chromatography is a good next step. If the purified product is still an oil, it may be its natural state at room temperature.

Q4: Are there "greener" methods for pyrimidine synthesis?

A4: Yes, many modern protocols focus on green chemistry principles. This includes using solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis.[3][7][8]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Biginelli Reaction

EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
1WSi/A150.05 g/mmol Solvent-free921.595[3]
2ZrCl₄-Solvent-free---[1]
3MFI27_6 Zeolite0.25 gSolvent-free (Ball Mill)Ambient0.3391[7]
4- (No Catalyst)-Solvent-free922420[3]
5HClCatalyticEthanolReflux-Low[9]
6Polyphosphate Ester (PPE)-THFReflux-High (Improved by 20-50%)[9]
7Silicotungstic Acid/Amberlyst-150.05 g/mmol Solvent-free--High[3]
8pH 5 (acidic condition)--80179-92[10]

Table 2: Comparison of Purification Techniques for Pyrimidine Derivatives

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, can yield very pure crystalline products, scalable.Not suitable for all compounds (oils, amorphous solids), can have low recovery, finding a suitable solvent can be time-consuming.Purifying solid products from solid impurities with different solubility profiles.[5]
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Highly versatile, can separate complex mixtures, applicable to both solids and oils.More time-consuming and expensive than recrystallization, uses larger volumes of solvent.Separating compounds with similar polarities, purifying oils, and when recrystallization fails.[5][6]
HILIC Partitioning of polar analytes from a high concentration of a less polar organic mobile phase into a hydrophilic stationary phase.Excellent for retaining and separating very polar compounds.[4]Requires specialized columns and careful mobile phase preparation.Purifying highly polar pyrimidine derivatives that show poor retention in reverse-phase chromatography.[4]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., WSi/A15, 0.05 g)[3]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • If performing a solvent-free reaction, proceed to the next step. If using a solvent, add the appropriate solvent (e.g., ethanol).

  • Stir the mixture at the optimized temperature (e.g., 92°C for solvent-free with WSi/A15) for the required time (e.g., 1.5 hours).[3]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid product and wash it with a small amount of cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (Aldehyde, β-Ketoester, Urea) reaction Reaction Mixture start->reaction catalyst Catalyst catalyst->reaction cooling Cooling reaction->cooling reaction->cooling filtration Filtration cooling->filtration extraction Extraction cooling->extraction crude Crude Product filtration->crude extraction->crude recrystallization Recrystallization crude->recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure Pyrimidine recrystallization->pure chromatography->pure

Caption: A general experimental workflow for pyrimidine synthesis.

pyrimidine_biosynthesis cluster_de_novo De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMP Synthase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMP Synthase UDP UDP UMP->UDP UTP UTP UDP->UTP UTP->Carbamoyl_Phosphate (-) CTP CTP UTP->CTP CTP Synthetase CTP->CTP (-)

Caption: The de novo pyrimidine biosynthesis pathway.[11][12]

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common and unexpected challenges encountered during pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues, focusing on the widely used Biginelli and Pinner reactions.

General Troubleshooting Workflow

Before delving into specific reaction issues, the following workflow provides a logical approach to diagnosing and resolving unexpected side reactions.

Troubleshooting_Workflow start Unexpected Result (Low Yield, Impurities) check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS, HPLC) check_conditions->analyze_byproducts optimize Optimize Reaction Conditions analyze_byproducts->optimize Identify Side Reaction purify Select Appropriate Purification Method analyze_byproducts->purify Known Impurity optimize->purify success Desired Product Obtained purify->success

Caption: General troubleshooting workflow for pyrimidine synthesis.

Biginelli Reaction: Troubleshooting Guides & FAQs

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. While efficient, it can be prone to several side reactions.

Frequently Asked Questions (FAQs):

Q1: My Biginelli reaction has a low yield and the TLC shows multiple spots. What are the common causes?

A1: Low yields in the Biginelli reaction are frequently due to suboptimal reaction conditions or reactant purity. Key factors to consider are:

  • Catalyst: The choice and concentration of the catalyst are critical. While strong Brønsted acids like HCl are traditional, they can promote side reactions. Lewis acids such as FeCl₃ or ZnCl₂ can be milder and more effective alternatives.

  • Reaction Conditions: Temperature and reaction time significantly impact the outcome. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration and prevent product degradation.

  • Solvent: Solvent polarity can influence reaction rates and yields. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions may improve results.

  • Reactant Purity: Impurities in the starting materials can lead to unwanted side reactions.

Q2: I've isolated a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease DHP formation.

  • Catalyst Selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.

  • Order of Addition: Adding the urea last can sometimes minimize its decomposition to ammonia.

Q3: My crude product is difficult to purify due to a byproduct with similar polarity to my desired dihydropyrimidinone. What could it be?

A3: You are likely dealing with a Knoevenagel condensation product, formed between the aldehyde and the β-ketoester, or an aldol condensation product from the self-condensation of the aldehyde or β-ketoester. Another possibility is the presence of unreacted open-chain ureide intermediates.

Common Side Reactions in Biginelli Synthesis

Biginelli_Side_Reactions cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde DHPM Desired DHPM Aldehyde->DHPM DHP Hantzsch DHP Aldehyde->DHP Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Aldol Aldol Product Aldehyde->Aldol self-condensation Beta_Ketoester Beta_Ketoester Beta_Ketoester->DHPM Beta_Ketoester->DHP 2 eq. Beta_Ketoester->Knoevenagel Beta_Ketoester->Aldol self-condensation Urea Urea Urea->DHPM Urea->DHP decomposes to NH3

Caption: Competing reaction pathways in the Biginelli synthesis.

Optimization of Biginelli Reaction Conditions

The following table summarizes the effect of various parameters on the yield of a model Biginelli reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl (20)EthanolReflux575
2FeCl₃ (10)Acetonitrile80388
3Yb(OTf)₃ (5)Acetonitrile120 (Microwave)0.3395
4CMPI (100)Solvent-free85190
5NoneEthanolReflux12<10

Data is representative and compiled from various sources for illustrative purposes.

Pinner Reaction: Troubleshooting Guides & FAQs

The Pinner pyrimidine synthesis involves the condensation of an amidine with a β-dicarbonyl compound. This method is sensitive to reaction conditions, and side reactions can significantly impact the yield and purity of the desired pyrimidine.

Frequently Asked Questions (FAQs):

Q1: My Pinner synthesis is yielding a complex mixture of products. What are the likely side reactions?

A1: Several side reactions can occur in the Pinner synthesis:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation.

  • Incomplete Cyclization: The initial condensation product may not fully cyclize, leading to open-chain intermediates in the final mixture.

  • Hydrolysis: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.

Q2: How critical are anhydrous conditions for the Pinner synthesis?

A2: Strictly anhydrous conditions are crucial for the success of the Pinner synthesis. The presence of water can lead to the hydrolysis of the amidine starting material and key reaction intermediates.

Troubleshooting Steps:

  • Dry Glassware and Solvents: Thoroughly dry all glassware in an oven and use anhydrous solvents.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Fresh Reagents: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.

Key Parameters for a Successful Pinner Synthesis

Pinner_Parameters Pinner_Synthesis Successful Pinner Synthesis Anhydrous Anhydrous Conditions Anhydrous->Pinner_Synthesis Temp_Control Temperature Control Temp_Control->Pinner_Synthesis Reagent_Purity Reagent Purity Reagent_Purity->Pinner_Synthesis pH_Control pH Control (Acid/Base Catalyst) pH_Control->Pinner_Synthesis

Caption: Critical parameters for a successful Pinner synthesis.

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Byproduct Formation

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • To a microwave-safe reaction vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.05 mmol).

  • Add acetonitrile (5 mL) and seal the vial.

  • Place the vial in a microwave reactor and heat to 120°C for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure DHPM.

Protocol 2: Pinner Synthesis of a Trisubstituted Pyrimidine under Anhydrous Conditions

This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.

Materials:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • In a flame-dried round-bottom flask, dissolve the amidine hydrochloride and the β-diketone in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Purification Strategies for Pyrimidine Derivatives

The choice of purification method is critical for obtaining high-purity pyrimidine compounds.

Purification MethodPrincipleBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing minor impurities from solid products.
Flash Column Chromatography Separation based on differential polarity of compounds on a stationary phase.Separating complex mixtures with components of different polarities.
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase.Final purification of drug candidates and challenging separations.
Solid-Phase Extraction (SPE) Partitioning of the compound and impurities between a solid and liquid phase.Sample cleanup and removal of highly polar or non-polar impurities.
Activated Carbon Treatment Adsorption of colored impurities onto the surface of activated carbon.Removing persistent colored impurities.

Technical Support Center: Degradation Pathways of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Results or Loss of Compound Activity

Question: My pyrimidine compound shows variable activity in assays performed on different days, and its potency seems to decrease over time. What could be the cause?

Answer: A primary suspect for this issue is the instability of your pyrimidine compound, especially when dissolved in dimethyl sulfoxide (DMSO). Certain pyrimidine derivatives, such as 5-aminopyrimidines, are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to compound degradation.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your pyrimidine compound in DMSO immediately before use.[1]

  • Minimize Storage Time: If storage is unavoidable, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Store at -80°C for long-term storage.[1]

  • Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO to prepare your stock solutions.

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Solvents: If instability in DMSO is confirmed, explore other solvents. However, be aware that solvent choice can influence the compound's activity.

Issue 2: Compound Precipitation in Aqueous Buffers

Question: My pyrimidine-based compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

Answer: This is a common issue known as "solvent shock." Many organic compounds, including pyrimidine derivatives, have poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Modify Dilution Method: Instead of adding the buffer to your DMSO stock, try adding the small volume of your DMSO stock dropwise to the full volume of the gently vortexing aqueous buffer. This "reverse dilution" method can prevent localized high concentrations that lead to precipitation.[2]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), to your assay buffer can help to keep the compound in solution.

  • pH Adjustment: The solubility of many pyrimidine compounds is pH-dependent. For weakly basic pyrimidines, lowering the pH of the buffer can increase solubility by forming a more soluble salt. Conversely, for acidic pyrimidines, increasing the pH may improve solubility.[3]

  • Co-solvents: While aiming to keep the final DMSO concentration low (typically <1%), in some cases, a slightly higher percentage (e.g., up to 5%) may be necessary to maintain solubility. Always run appropriate vehicle controls to account for any effects of the co-solvent on your assay.

Issue 3: High Background or Interfering Signals in Assays

Question: I am observing a high background signal in my fluorescence-based assay when screening pyrimidine compounds. What is the cause and how can I fix it?

Answer: This can be due to the intrinsic fluorescence of the pyrimidine compound itself or its degradation products. Some pyrimidine analogs can absorb light at the excitation wavelength of your assay and emit fluorescence, leading to a high background signal.

Troubleshooting Steps:

  • Run a Compound-Only Control: To determine if your compound is intrinsically fluorescent, run a control experiment with the pyrimidine compound in the assay buffer without any biological components.[1]

  • Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the fluorescence contribution from your compound while maximizing the signal from your assay probe.

  • Switch Assay Readout: If intrinsic fluorescence is a persistent problem, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance-based assays.[1]

  • Protect from Light: Some pyrimidine compounds can undergo photodegradation, especially under UV light, forming fluorescent degradation products. Protect your compounds and assay plates from light as much as possible.[4]

Issue 4: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing the degradation of my pyrimidine compound by HPLC and see unexpected peaks in my chromatograms, even in my blank runs. What are these "ghost peaks" and how can I get rid of them?

Answer: These are often referred to as "ghost peaks" or "artifact peaks" and can originate from several sources, including contaminated solvents, system carryover from previous injections, or leachables from plasticware.[5][6]

Troubleshooting Steps:

  • Solvent and Reagent Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination, so use high-quality water.[6]

  • System Cleaning: Implement a rigorous column washing protocol between runs, especially when running gradient elution. If you suspect carryover, inject a series of blank solvents to flush the system.

  • Sample Preparation: Use clean glassware and high-quality vials and caps. Avoid leaving samples in the autosampler for extended periods.

  • Identify the Source: To pinpoint the origin of the ghost peak, run a series of blank injections in a systematic way:

    • Inject your mobile phase directly.

    • Run a gradient with no injection.

    • Inject a blank solvent (e.g., the one used to dissolve your sample).

  • Consider a Ghost Peak Trap Column: For persistent issues with mobile phase contamination, a ghost peak trap column can be installed before the injector.[6]

Quantitative Data on Pyrimidine Degradation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in the reductive degradation pathway of pyrimidines.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Dihydropyrimidine Dehydrogenase (DPD)5-FluorouracilHuman Liver5.31.2[7](--INVALID-LINK--)
Dihydropyrimidine Dehydrogenase (DPD)UracilPig Liver1-2-[8](--INVALID-LINK--)
Dihydropyrimidinase (DHP)DihydrouracilRice--[9](--INVALID-LINK--)
β-UreidopropionaseN-Carbamoyl-β-alanineHuman--[10](--INVALID-LINK--)

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Stability of Pyrimidine Compounds

The stability of pyrimidine-based compounds is influenced by factors such as pH, temperature, and solvent.

CompoundConditionHalf-life (t1/2)Reference
5-FluorouracilpH 5, 37°C-[4](--INVALID-LINK--)
5-FluorouracilpH 7.4, 37°CStable[4](--INVALID-LINK--)
5-FluorouracilpH 8, 37°CStable[4](--INVALID-LINK--)
[2–13C]UracilOral administration in humans0.2–0.3 h[11](--INVALID-LINK--)
[2–13C]5,6-DihydrouracilOral administration in humans0.9–1.4 h[11](--INVALID-LINK--)
Cytosine HydratepH 7.4, 37°C-[12](--INVALID-LINK--)
Cytosine HydratepH 5.4, 37°C-[12](--INVALID-LINK--)

Note: "-" indicates that the specific value was not provided in the cited source, but the study investigated the stability under these conditions.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Pyrimidine Metabolites in Urine

This protocol is adapted from a method for the rapid screening of inborn errors of pyrimidine metabolism.[13]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates. c. Take 50 µL of the supernatant and add 50 µL of an internal standard solution (containing stable-isotope labeled pyrimidine metabolites). d. Add 400 µL of acetonitrile to precipitate proteins. e. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes. f. Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient:
  • 0-2 min: 2% B
  • 2-10 min: Linear gradient to 98% B
  • 10-12 min: Hold at 98% B
  • 12-12.1 min: Return to 2% B
  • 12.1-15 min: Re-equilibration at 2% B
  • Flow Rate: 0.25 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each pyrimidine metabolite and internal standard need to be optimized on your instrument.

4. Data Analysis:

  • Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a blank urine matrix.

Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

This protocol describes a non-radiochemical method for determining DPD activity in peripheral blood mononuclear cells (PBMCs).

1. PBMC Isolation and Lysate Preparation: a. Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). b. Wash the cells with phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT) and lyse the cells by sonication on ice. d. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate buffer (pH 7.4)
  • 2.5 mM MgCl2
  • 1 mM DTT
  • 250 µM NADPH
  • 50 µM Uracil (or another pyrimidine substrate) b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding 50-100 µg of the cytosolic protein extract. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. f. Centrifuge to precipitate proteins and analyze the supernatant by HPLC or LC-MS/MS to quantify the product (dihydrouracil).

3. Data Analysis:

  • Calculate the DPD activity as nmol of dihydrouracil formed per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Reductive Degradation Pathway of Uracil and Thymine

The primary route for pyrimidine catabolism in many organisms is the reductive pathway. This three-step enzymatic process breaks down uracil and thymine into smaller, excretable molecules.

Reductive_Pathway Uracil Uracil / Thymine DHU Dihydrouracil / Dihydrothymine Uracil->DHU Dihydropyrimidine Dehydrogenase (DPD) (NADPH -> NADP+) NCBA N-Carbamoyl-β-alanine / N-Carbamoyl-β-aminoisobutyrate DHU->NCBA Dihydropyrimidinase (DHP) (+ H2O) BetaAlanine β-Alanine / β-Aminoisobutyrate + CO2 + NH3 NCBA->BetaAlanine β-Ureidopropionase (+ H2O) HPLC_Workflow Sample Biological Sample (e.g., Urine, Plasma, Cell Lysate) Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample->Preparation LC Liquid Chromatography (Separation of Analytes) Preparation->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Quantification, Pathway Analysis) MS->Data Precipitation_Troubleshooting node_rect node_rect Start Compound Precipitates in Aqueous Buffer Check_Conc Is Final Concentration Too High? Start->Check_Conc Reduce_Conc Reduce Final Concentration Check_Conc->Reduce_Conc Yes Check_Dilution Is Dilution Method Optimal? Check_Conc->Check_Dilution No End_Solved Problem Solved Reduce_Conc->End_Solved Reverse_Dilution Use Reverse Dilution (Add DMSO to Buffer) Check_Dilution->Reverse_Dilution No Check_pH Is Buffer pH Optimal for Solubility? Check_Dilution->Check_pH Yes Reverse_Dilution->End_Solved Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Consider_Excipients Still Precipitating? Check_pH->Consider_Excipients Yes Adjust_pH->End_Solved Add_Surfactant Add Surfactant (e.g., Tween-20) Consider_Excipients->Add_Surfactant Yes End_Consult Consult Formulation Scientist Consider_Excipients->End_Consult No Add_Surfactant->End_Solved

References

"how to avoid polymerization in aldehyde condensation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aldehyde condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing unwanted polymerization and other side reactions.

Troubleshooting Guide

This section addresses common problems encountered during aldehyde condensation reactions in a question-and-answer format.

Q1: My reaction is producing a complex mixture of products instead of the desired aldol adduct. What is happening and how can I improve selectivity?

A1: A complex product mixture in a crossed aldol condensation often arises from competing self-condensation reactions of both carbonyl partners, as well as potential polymerization.[1][2] To enhance selectivity for the desired crossed product, consider the following strategies:

  • Utilize a Non-Enolizable Aldehyde: One of the most effective strategies is to use one carbonyl partner that cannot form an enolate because it lacks α-hydrogens (e.g., benzaldehyde or formaldehyde). This eliminates the possibility of self-condensation for that reactant.[3][4]

  • Slow Addition of the Enolizable Component: Slowly add the enolizable aldehyde or ketone to a mixture of the non-enolizable carbonyl compound and the base.[3][5] This technique keeps the concentration of the enolizable partner low, minimizing its self-condensation.

  • Employ Pre-formed Enolates (Kinetic Control): For reactions involving two enolizable carbonyls, a directed aldol reaction using a pre-formed lithium enolate can provide excellent control. This is typically achieved by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the slow addition of the aldehyde.[6][7]

Q2: I am observing the formation of a polymeric or tar-like substance in my reaction vessel. How can I prevent this polymerization?

A2: Polymerization is a common side reaction, especially with aldehydes, and can be promoted by both acidic and basic conditions.[1] Here are several approaches to mitigate this issue:

  • Temperature Control: Higher temperatures often favor dehydration of the initial aldol adduct to form an α,β-unsaturated carbonyl compound, which can then participate in further Michael additions and polymerization.[2][8] Running the reaction at lower temperatures (e.g., 0-5 °C) can help to isolate the initial aldol addition product and prevent subsequent reactions.[2][9]

  • Concentration Adjustment: High concentrations of reactants can increase the rate of intermolecular reactions, leading to polymerization.[8] Conversely, conducting the reaction under high dilution with an inert solvent can limit the frequency of molecular encounters and reduce polymerization.[9]

  • Choice of Catalyst: The strength and type of catalyst are crucial.

    • Base Catalysis: Using a very strong base can lead to a high concentration of the enolate, which might favor polymerization. A moderately strong base is often preferred.[5][10] However, for directed aldol reactions, a strong base like LDA is used under specific conditions to ensure complete enolate formation before the electrophile is added.[7]

    • Acid Catalysis: Strong acid catalysts can also promote polymerization.[11] Using a milder acid or a heterogeneous catalyst might offer better control.

  • Use of Protecting Groups: If one of the carbonyl groups is particularly prone to side reactions, it can be temporarily protected as an acetal.[12][13][14][15] Acetals are stable under the basic conditions typically used for aldol reactions and can be easily removed after the desired reaction has occurred.[13][14]

Q3: My reaction yield is low, and I suspect the equilibrium is unfavorable. How can I drive the reaction to completion?

A3: Aldol addition reactions are often reversible, and the equilibrium may not favor the product, especially with ketones.[2][7] To shift the equilibrium towards the product, you can:

  • Promote Dehydration: In many cases, the subsequent dehydration of the aldol adduct to an α,β-unsaturated carbonyl compound is irreversible and will drive the overall reaction forward.[1][16] This can often be achieved by heating the reaction mixture.[1][2]

  • Use a Soxhlet Extractor: For self-condensation of ketones where the equilibrium is particularly unfavorable, a Soxhlet extractor can be used to continuously remove the product from the reaction mixture, thereby driving the equilibrium to the right.[2]

Frequently Asked Questions (FAQs)

Q: What is the difference between an aldol addition and an aldol condensation?

A: An aldol addition is the initial reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or ketone.[3][7] An aldol condensation includes the subsequent dehydration of this aldol adduct to yield an α,β-unsaturated carbonyl compound.[2][3] The term "aldol condensation" is sometimes used to refer to the entire two-step process.

Q: Can I perform an aldol condensation without a solvent?

A: Yes, solvent-free aldol condensations are possible and are considered a green chemistry approach as they reduce waste.[1] This method is particularly effective in certain crossed-aldol reactions.

Q: How can I monitor the progress of my aldol condensation reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot over time.[1]

Q: I am working with an aldehyde that has no α-hydrogens. Can it still undergo side reactions?

A: Yes. Aldehydes without α-hydrogens cannot form an enolate and thus cannot be the nucleophilic partner in an aldol reaction. However, in the presence of a strong base, they can undergo the Cannizzaro reaction, a disproportionation reaction that produces an alcohol and a carboxylic acid.[1]

Data Presentation

Table 1: Influence of Temperature on Aldol Reaction Outcome

TemperaturePredominant ProductPotential Side ReactionsReference
Low (e.g., 0-5 °C)Aldol Addition Product (β-hydroxy carbonyl)Retro-aldol reaction[2]
High (e.g., >50 °C)Aldol Condensation Product (α,β-unsaturated carbonyl)Polymerization, Michael additions[2][17][18]

Table 2: Comparison of Catalysts for Aldol Condensation

Catalyst TypeExampleAdvantagesDisadvantagesReference
Homogeneous Base NaOH, KOHHigh conversion and yieldDifficult to separate from product[19][20]
Homogeneous Acid H₂SO₄, HClEffective for some substratesCan cause polymerization, low yield[11][19][20]
Organocatalyst L-ProlineLow cost, low toxicity, asymmetric inductionMay require higher catalyst loading[21]
Heterogeneous Base Basic ResinsEasy to separate from product, good activity at low temp.[11][19][20]
Heterogeneous Acid -SO₃H functionalized catalystsEasy to separate, can favor specific isomersCan promote side reactions at high temp.[22]

Experimental Protocols

Protocol 1: Directed Aldol Addition Using a Pre-formed Lithium Enolate (Kinetic Control)

This protocol is for a crossed aldol reaction between a ketone and an aldehyde, designed to minimize self-condensation of the ketone.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solvent.

  • Ketone Addition: Add the ketone dropwise to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Aldehyde Addition: Slowly add the aldehyde to the enolate solution at -78 °C. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Crossed Aldol Condensation with a Non-Enolizable Aldehyde

This protocol describes a Claisen-Schmidt condensation between an aromatic aldehyde (non-enolizable) and a ketone.

  • Reactant Mixture: In a round-bottom flask, dissolve the aromatic aldehyde and the ketone in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by the formation of a precipitate.

  • Isolation: If a solid product precipitates, isolate it by suction filtration and wash with cold water to remove excess base.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified α,β-unsaturated ketone.[1]

Visualizations

Aldol_Troubleshooting start Start: Aldehyde Condensation Reaction problem Problem Encountered? start->problem poly Polymerization / Tar Formation problem->poly Yes mixture Complex Product Mixture problem->mixture low_yield Low Yield / Unfavorable Equilibrium problem->low_yield end Successful Reaction problem->end No sol_poly1 Decrease Temperature poly->sol_poly1 sol_poly2 Lower Reactant Concentration poly->sol_poly2 sol_poly3 Use Milder Catalyst poly->sol_poly3 sol_mix1 Use Non-Enolizable Aldehyde mixture->sol_mix1 sol_mix2 Slow Addition of Enolizable Partner mixture->sol_mix2 sol_mix3 Use Pre-formed Enolate (LDA) mixture->sol_mix3 sol_yield1 Increase Temperature to Promote Dehydration low_yield->sol_yield1 sol_yield2 Use Soxhlet Extractor low_yield->sol_yield2 sol_poly1->end sol_poly2->end sol_poly3->end sol_mix1->end sol_mix2->end sol_mix3->end sol_yield1->end sol_yield2->end

Caption: Troubleshooting workflow for common issues in aldehyde condensation reactions.

Reaction_Control_Strategy cluster_0 Reaction Type cluster_1 Control Strategy self_condensation Self-Condensation temp_control Temperature & Concentration Control self_condensation->temp_control crossed_condensation Crossed Condensation non_enolizable Use Non-Enolizable Partner crossed_condensation->non_enolizable slow_addition Slow Addition crossed_condensation->slow_addition preformed_enolate Pre-formed Enolate (Kinetic Control) crossed_condensation->preformed_enolate protecting_group Use Protecting Group crossed_condensation->protecting_group

Caption: Decision logic for selecting a control strategy based on the reaction type.

References

Technical Support Center: The Effect of Solvent Polarity on Pyrimidine Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of solvent polarity on the yield of pyrimidine reactions, with a focus on the Biginelli and Hantzsch syntheses.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Biginelli Reaction

  • Problem: You are experiencing a low yield of your desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) in a Biginelli reaction.

  • Possible Causes & Solutions:

    • Suboptimal Solvent Polarity: The polarity of the solvent significantly impacts the reaction rate and equilibrium.[1] Polar solvents generally favor the reaction by stabilizing polar intermediates and transition states.[2]

      • Recommendation: If you are using a non-polar solvent, consider switching to a more polar one. Ethanol is a common and effective solvent for the Biginelli reaction.[3] For certain substrates, acetonitrile can also be a good choice.[4] In some cases, solvent-free conditions or the use of deep eutectic solvents (DESs) have been shown to enhance yields.[5]

    • Poor Solubility of Reactants: One or more of your starting materials (aldehyde, β-ketoester, or urea/thiourea) may have poor solubility in the chosen solvent, leading to a low effective concentration.

      • Recommendation: Experiment with a solvent system that ensures all reactants are well-dissolved at the reaction temperature. A mixture of solvents can sometimes be beneficial.

    • Inadequate Reaction Temperature: The reaction may require heating to proceed at an optimal rate.

      • Recommendation: While some Biginelli reactions can proceed at room temperature, many require refluxing.[1] Monitor your reaction at different temperatures using Thin Layer Chromatography (TLC) to find the optimal condition. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[5]

    • Catalyst Inefficiency: The choice and concentration of the catalyst are crucial.

      • Recommendation: While classic methods use strong Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective and lead to fewer side reactions.[1] Ensure your catalyst is active and used at an optimal loading.

Issue 2: Significant Byproduct Formation in Pyrimidine Synthesis

  • Problem: Your reaction is producing a significant amount of an unexpected byproduct, complicating purification and reducing the yield of the desired pyrimidine.

  • Possible Causes & Solutions:

    • Hantzsch-type Dihydropyridine Formation (in Biginelli Reaction): A common yellow, fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3]

      • Recommendation:

        • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[3]

        • Solvent Choice: The solvent can influence the relative rates of the Biginelli and Hantzsch pathways. Experiment with different solvents to find one that selectively favors the Biginelli reaction.

    • Formation of Insoluble Intermediates or Byproducts: An intermediate or byproduct may be insoluble in your chosen solvent, causing it to precipitate out of the reaction mixture.

      • Recommendation: Try a different solvent with a higher solubilizing capacity for all components and potential intermediates.[1]

    • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[1]

      • Recommendation: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.

Issue 3: Difficulty in Product Purification

  • Problem: You are struggling to isolate and purify your target pyrimidine derivative from the crude reaction mixture.

  • Possible Causes & Solutions:

    • Co-elution of Impurities in Chromatography: The polarity of your product may be very similar to that of a byproduct or unreacted starting material, making separation by column chromatography difficult.

      • Recommendation:

        • Optimize the solvent system for chromatography: A different solvent system for your column chromatography might provide better separation.[6]

        • Consider a different purification technique: Recrystallization can be a very effective method for purifying solid pyrimidine derivatives. The choice of recrystallization solvent is critical.[6] For highly polar pyrimidine derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than standard reverse-phase chromatography.[7]

    • High Solubility of Product in Purification Solvents: Your product may be highly soluble in common purification solvents, leading to low recovery during recrystallization or extraction.

      • Recommendation: For recrystallization, use a solvent in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures.[6] For extractions, ensure you are using an appropriate organic solvent and consider performing multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the general trend between solvent polarity and pyrimidine reaction yield?

A1: Generally, for many common pyrimidine syntheses like the Biginelli reaction, there is a positive correlation between solvent polarity and reaction yield.[2] Polar solvents can stabilize the polar intermediates and transition states involved in the reaction mechanism, thereby increasing the reaction rate and yield. However, the optimal solvent is substrate-dependent, and other factors like reactant solubility and potential side reactions must also be considered.

Q2: How do protic vs. aprotic polar solvents affect the reaction?

A2:

  • Polar protic solvents (e.g., ethanol, methanol, water) can act as hydrogen bond donors and acceptors. They are effective at solvating both cations and anions. In some cases, they can participate in the reaction mechanism, for example, by protonating carbonyl groups and activating them towards nucleophilic attack.[8]

  • Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) possess a dipole moment but do not have acidic protons. They are good at solvating cations but less effective at solvating anions. This can sometimes enhance the nucleophilicity of anionic reagents.[8]

The choice between a protic and an aprotic polar solvent depends on the specific reaction mechanism and the nature of the reactants. For the Biginelli reaction, polar protic solvents like ethanol are very common and effective.[3]

Q3: Can solvent choice influence the regioselectivity of a pyrimidine synthesis?

A3: Yes, the choice of solvent can be a powerful tool to control the regioselectivity of a reaction. In some cases, by switching the solvent, you can favor the formation of one regioisomer over another from the same set of starting materials. For example, in certain reactions, using a solvent like 1,4-dioxane might favor O-alkylation, while switching to DMSO could promote N-alkylation or a subsequent rearrangement.[9]

Q4: Is it always better to use a solvent? What about solvent-free conditions?

A4: Not necessarily. Solvent-free reactions, often conducted by heating the neat reactants or using ball milling, are a key aspect of green chemistry.[10] They can offer several advantages, including reduced waste, shorter reaction times, and sometimes higher yields.[11] For certain pyrimidine syntheses, solvent-free conditions have been shown to be highly effective.[5] The suitability of solvent-free conditions depends on the physical state and reactivity of the starting materials.

Q5: How do I choose the best solvent to start with for a new pyrimidine synthesis?

A5: A good starting point is to look for literature precedents for similar reactions. If none are available, consider the following:

  • Solubility: Choose a solvent that dissolves all reactants at the intended reaction temperature.

  • Polarity: For many pyrimidine syntheses, a polar solvent is a good initial choice. Ethanol is often a reliable starting point for the Biginelli and Hantzsch reactions.

  • Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.

  • Inertness: Ensure the solvent does not react with any of the starting materials, intermediates, or the final product.

It is often necessary to screen a small number of solvents to find the optimal one for your specific reaction.

Data Presentation

Table 1: Effect of Solvent Polarity on the Yield of a Representative Biginelli Reaction

SolventDielectric Constant (ε)PolarityYield (%)
Toluene2.4Non-polar38
Tetrahydrofuran (THF)7.6Polar Aprotic45
Acetonitrile (CH₃CN)37.5Polar Aprotic65
Ethanol (EtOH)24.6Polar Protic72

Data is illustrative and compiled from various sources for a catalyst-free Hantzsch reaction, which is analogous in behavior to the Biginelli reaction in terms of solvent effects.[12]

Table 2: Optimization of Solvent for a Dicalcium Phosphate Catalyzed Biginelli Reaction

SolventTime (min)Yield (%)
Solvent-free4075
THF4078
Isopropanol3580
Methanol3582
Butanol3584
Ethanol3594
Acetonitrile3565
Ethyl Acetate3558

Data from a study on the one-pot condensation of benzaldehyde, acetylacetone, and urea.[13]

Experimental Protocols

Protocol 1: General Procedure for a Solvent-Based Biginelli Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), the β-dicarbonyl compound (1.0 eq.), and urea or thiourea (1.2-1.5 eq.).[3]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde) and a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a Lewis acid like 1-10 mol%).[1][13]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using TLC. Reaction times can vary from a few hours to overnight.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

Protocol 2: General Procedure for a Solvent-Free Hantzsch Pyridine Synthesis

  • Reactant Mixture: In a mortar and pestle or a small beaker, thoroughly mix the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and a nitrogen source like ammonium acetate (1.1 eq.).

  • Reaction: Heat the mixture in an oil bath at a specified temperature (e.g., 60-100 °C) or irradiate in a microwave reactor. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add a small amount of a solvent like ethanol to the solidified mass and triturate to obtain a solid. Collect the product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix aldehyde, β-dicarbonyl, and urea add_solvent Add Solvent & Catalyst prep->add_solvent heat Heat to Reflux add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry

Caption: Experimental workflow for a typical solvent-based pyrimidine synthesis.

solvent_selection_logic decision decision result result start Start: New Pyrimidine Synthesis lit_search Literature Search for Similar Reactions start->lit_search lit_found Precedent Found? lit_search->lit_found use_lit_solvent Use Reported Solvent lit_found->use_lit_solvent Yes solubility_check Check Reactant Solubility lit_found->solubility_check No use_lit_solvent->solubility_check dissolves All Reactants Soluble? solubility_check->dissolves screen_solvents Screen Solvents (e.g., EtOH, ACN, THF, Solvent-free) dissolves->screen_solvents No optimize Optimize Reaction Conditions (Temp., Catalyst, Time) dissolves->optimize Yes screen_solvents->optimize final_protocol Final Protocol optimize->final_protocol

Caption: Logical workflow for selecting a solvent for pyrimidine synthesis.

References

Technical Support Center: Scaling Up the Production of 4,6-dihydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the large-scale synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for 4,6-dihydroxy-2-methylpyrimidine?

A1: The most prevalent industrial method is the condensation of acetamidine hydrochloride with a dialkyl malonate (such as dimethyl malonate or diethyl malonate) in the presence of a strong base like sodium methoxide in an alcoholic solvent.[1][2] The reaction is typically followed by acidification to precipitate the product.

Q2: What are the critical process parameters to control for a successful scale-up?

A2: Key parameters for successful synthesis include:

  • Reagent Stoichiometry: The molar ratios of reactants are crucial for maximizing yield and minimizing side products.

  • Temperature Control: The initial reaction is often conducted at a low temperature (ice bath) and then warmed to room temperature. Careful temperature management is necessary to prevent side reactions.[1][3]

  • Reaction Time: The optimal reaction time is typically between 3 to 5 hours.[1][4]

  • pH Control: Precise pH adjustment during the workup is critical for the complete precipitation of the product.[1][3]

  • Solvent Quality: Using a dry solvent, such as methanol with low moisture content, is important for the reaction's success.[4]

Q3: Which malonic ester is preferred for this synthesis, dimethyl malonate or diethyl malonate?

A3: Both dimethyl malonate and diethyl malonate can be used effectively.[4] Studies have shown that diethyl malonate in methanol can result in a better overall yield.[4] However, the choice may also depend on cost and availability for large-scale production.

Q4: What are the primary safety concerns when producing 4,6-dihydroxy-2-methylpyrimidine at a larger scale?

A4: The primary safety concerns involve the handling of flammable solvents like methanol and corrosive and reactive reagents such as sodium methoxide. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, requiring careful monitoring and control of the temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction- Ensure the reaction has run for the recommended duration (3-5 hours).[1][4]- Verify the quality and reactivity of the sodium methoxide.- Ensure adequate mixing to maintain a homogeneous reaction mixture.
Suboptimal pH for precipitation- Carefully adjust the pH to 1-2 using hydrochloric acid to ensure complete precipitation of the product.[1][3]
Loss of product during washing- Use ice-cold water and ice-cold methanol for washing the filtered product to minimize its solubility.[1]
Moisture in the reaction- Use anhydrous methanol as the solvent.[4]
Product is off-white or colored Presence of impurities- Ensure the purity of the starting materials (acetamidine hydrochloride and dialkyl malonate).- Recrystallize the final product if necessary.
Incomplete removal of solvent- Ensure the product is thoroughly dried under vacuum after filtration and washing.
Difficulty in filtering the product Very fine particle size of the precipitate- Allow the crystallization to proceed slowly at a controlled temperature (e.g., 0°C) for a sufficient time (3-5 hours) to encourage the formation of larger crystals.[1][3]
Inconsistent Results Between Batches Variation in raw material quality- Establish quality control specifications for all starting materials.
Inconsistent reaction conditions- Implement strict process controls for temperature, time, and pH.

Experimental Protocols

Key Experiment: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is based on a common industrial synthesis method.[1][3]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid (4mol/L)

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add methanol and cool the vessel in an ice bath.

  • Base Addition: While stirring, slowly add sodium methoxide to the cooled methanol.

  • Reactant Addition: Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25°C. Continue stirring for 3-5 hours. The solution will appear as a creamy white slurry.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.

  • Dissolution: Add water to dissolve the resulting residue.

  • Precipitation: Cool the solution to 0°C and adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.

  • Crystallization: Stir the mixture at 0°C for 3-5 hours to allow for complete crystallization.

  • Filtration and Washing: Filter the white solid and wash it successively with ice-cold water and then with ice-cold methanol (0-5°C).

  • Drying: Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValueReference
Reactants
Acetamidine Hydrochloride1.0 molar equivalent[1]
Dimethyl Malonate1.0 molar equivalent[1]
Sodium Methoxide2.25 molar equivalents[1]
Solvent Methanol[1]
Reaction Temperature 18-25 °C[1]
Reaction Time 3-5 hours[1]
Precipitation pH 1-2[1]
Crystallization Temperature 0 °C[1]
Crystallization Time 3-5 hours[1]
Reported Yield 86-87%[1]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Isolation cluster_purification Purification start 1. Charge Methanol and cool add_base 2. Add Sodium Methoxide start->add_base add_reactants 3. Add Dimethyl Malonate and Acetamidine HCl add_base->add_reactants react 4. React at 18-25°C for 3-5 hours add_reactants->react distill 5. Remove Methanol (distillation) react->distill Reaction complete dissolve 6. Dissolve residue in water distill->dissolve precipitate 7. Precipitate with HCl (pH 1-2, 0°C) dissolve->precipitate crystallize 8. Crystallize for 3-5 hours precipitate->crystallize filter 9. Filter solid crystallize->filter Crystallization complete wash 10. Wash with ice-cold water and methanol filter->wash dry 11. Dry product wash->dry end 4,6-dihydroxy- 2-methylpyrimidine dry->end Final Product

Caption: Experimental workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal pH for Precipitation problem->cause2 cause3 Product Loss during Washing problem->cause3 cause4 Moisture in Reaction problem->cause4 sol1 - Extend reaction time - Check base quality - Ensure good mixing cause1->sol1 Investigate sol2 - Verify pH is 1-2 - Calibrate pH meter cause2->sol2 Investigate sol3 - Use ice-cold washing solvents cause3->sol3 Investigate sol4 - Use anhydrous solvent cause4->sol4 Investigate

Caption: Troubleshooting guide for low yield in the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

References

Technical Support Center: Troubleshooting Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is not proceeding to completion and appears to be stuck at an intermediate. What are the common intermediates, and why might the reaction stall?

A1: The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, proceeds through several key intermediates. The reaction can indeed stall at these stages for various reasons. The most commonly accepted mechanism involves the following intermediates:

  • N-Acyliminium Ion: This highly electrophilic intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. Its formation is a crucial step for the subsequent carbon-carbon bond formation.

  • Open-Chain Ureide: This intermediate results from the nucleophilic attack of the β-ketoester enol onto the N-acyliminium ion.[1]

  • Hexahydropyrimidine Intermediate: The open-chain ureide undergoes cyclization to form this saturated heterocyclic intermediate, which then dehydrates to the final dihydropyrimidinone.[2]

The reaction may stall at the open-chain ureide stage due to:

  • Inefficient Cyclization: The final ring-closing step can be slow or inhibited. This can be caused by factors such as low reaction temperature, insufficient catalyst activity, or steric hindrance from bulky substituents on the reactants.

  • Catalyst Deactivation: The catalyst, whether a Brønsted or Lewis acid, may be deactivated over the course of the reaction, preventing the promotion of the final cyclization and dehydration steps.

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and the transition states leading to the final product. A suboptimal solvent may not facilitate the final cyclization.

A troubleshooting workflow for a stalled Biginelli reaction is presented below.

Biginelli_Reaction_Troubleshooting start Reaction Stalled (Intermediate Detected) check_catalyst 1. Verify Catalyst - Type (Brønsted/Lewis) - Loading - Activity start->check_catalyst check_temp 2. Check Reaction Temperature - Too low? - Degradation at high temp? start->check_temp check_reagents 3. Assess Reagent Quality & Stoichiometry - Purity - Molar Ratios start->check_reagents check_solvent 4. Evaluate Solvent - Polarity - Solubility of Intermediates start->check_solvent solution_catalyst Action: - Increase catalyst loading - Switch to a stronger acid (e.g., from mild Lewis to stronger Brønsted) check_catalyst->solution_catalyst solution_temp Action: - Increase temperature incrementally - Monitor by TLC/HPLC check_temp->solution_temp solution_reagents Action: - Purify starting materials - Adjust stoichiometry (e.g., slight excess of urea) check_reagents->solution_reagents solution_solvent Action: - Change to a more polar solvent - Consider solvent-free conditions check_solvent->solution_solvent end Reaction Proceeds to Completion solution_catalyst->end solution_temp->end solution_reagents->end solution_solvent->end

Troubleshooting workflow for a stalled Biginelli reaction.

Q2: I am using Bredereck's reagent for pyrimidinone synthesis, and the reaction is not giving the expected product. What could be the issue?

A2: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a powerful reagent for formylation and can be used in pyrimidine synthesis.[3] If the reaction is failing, consider the following:

  • Reaction with Urea: Bredereck's reagent reacts with compounds containing acidic protons. Urea has acidic N-H protons, and the initial reaction should form an activated urea species. If this initial reaction is not occurring, it could be due to impure reagents or suboptimal reaction conditions.

  • Stability of the Reagent: Bredereck's reagent is sensitive to moisture and protic solvents.[3] Ensure that your reaction is conducted under anhydrous conditions.

  • Cyclization Step: The subsequent cyclization with a suitable three-carbon component (e.g., a β-ketoester) may be the point of failure. The reactivity of the activated urea intermediate and the nucleophilicity of the three-carbon component are critical.

Q3: My pyrimidinone synthesis from a β-enaminone and an isocyanate is not working. Why might this be?

A3: The reaction of β-enaminones with isocyanates to form pyrimidinones is a known synthetic route.[4] If this reaction is failing, potential issues include:

  • Reactivity of the Enaminone: The nucleophilicity of the enaminone nitrogen is crucial for the initial attack on the isocyanate. Electron-withdrawing groups on the enaminone can reduce its reactivity.

  • Isocyanate Reactivity: The isocyanate must be sufficiently electrophilic. Steric hindrance around the isocyanate group can also impede the reaction.

  • Cyclization of the Intermediate: The initial adduct formed between the enaminone and the isocyanate must undergo cyclization. This step can be sensitive to reaction conditions, including temperature and the presence of a catalyst (acid or base). The reaction may stall at the linear adduct stage if the cyclization is not favored.

Troubleshooting Guides

Issue: Observation of a Persistent Intermediate by TLC/HPLC in Biginelli Reaction

If you observe a new spot on your TLC plate or a persistent peak in your HPLC chromatogram that does not correspond to your starting materials or product, you may have an accumulation of a reaction intermediate.

Troubleshooting Steps:

  • Characterize the Intermediate (if possible): If the intermediate can be isolated, characterization by NMR and mass spectrometry can confirm its identity (e.g., open-chain ureide).

  • Optimize the Catalyst: The choice of catalyst can significantly impact the reaction rate and the stability of intermediates. Both Brønsted and Lewis acids can be effective.[5] If using a mild Lewis acid, consider switching to a stronger one or to a Brønsted acid like HCl or p-toluenesulfonic acid.

  • Increase Reaction Temperature: The cyclization and dehydration steps often require higher activation energy. Gradually increasing the reaction temperature while monitoring for product formation and potential decomposition can help drive the reaction to completion.

  • Change the Solvent: The polarity of the solvent can affect the solubility and stability of intermediates. Experiment with different solvents, such as ethanol, acetonitrile, or even solvent-free conditions.[6]

Data Presentation

The choice of catalyst can significantly influence the yield of the final pyrimidinone product. The following table summarizes the reported yields for the synthesis of a dihydropyrimidinone using different catalysts in the Biginelli reaction.

CatalystReaction TimeYield (%)Reference
HCl3 hoursOften low[7]
CuCl₂·2H₂O / HCl (Grindstone)Not specified>90[7]
Benzyltriethylammonium Chloride30-45 minutes>85[6]
Sulfamic Acid (Microwave)2-5 minutes88-95[6]
PN5P-Ir-pincer complexNot specifiedUp to 93[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)

This protocol outlines a general method for monitoring the progress of a Biginelli reaction to identify the formation of intermediates and the final product.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., HCl, a few drops)

  • Ethanol (10 mL)

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate, adjust polarity as needed)

  • UV lamp for visualization

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea in ethanol.

  • Add the catalyst to the reaction mixture.

  • Take an initial TLC spot of the reaction mixture (t=0).

  • Heat the reaction to reflux.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.

  • Develop the TLC plate in a chamber saturated with the chosen eluent.

  • Visualize the spots under a UV lamp.

  • Monitor the disappearance of the starting material spots and the appearance of new spots corresponding to intermediates and the final product. The final product is typically less polar than the intermediates.

Protocol 2: Synthesis of a Dihydropyrimidinone using a Grindstone Method

This solvent-free method is an environmentally friendly alternative with high reported yields.[7]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • CuCl₂·2H₂O (0.25 mmol)

  • Concentrated HCl (a few drops)

  • Mortar and pestle

Procedure:

  • Combine the benzaldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O in a mortar.

  • Add a few drops of concentrated HCl.

  • Grind the mixture with a pestle at room temperature for the time specified in the literature (often a few minutes).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the solid mixture with water.

  • Collect the solid product by filtration and dry.

Signaling Pathways and Workflows

The mechanism of the Biginelli reaction is a subject of ongoing discussion, with the "iminium" pathway being the most widely accepted. This pathway highlights the critical intermediates where a reaction might stall.

Biginelli_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Urea->Acyliminium Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Acyliminium->Ureide + Ketoester (enol) Stall1 Reaction Stalls: - Inactive Catalyst - Low Temperature Acyliminium->Stall1 Product Dihydropyrimidinone Ureide->Product Cyclization - H₂O Stall2 Reaction Stalls: - Steric Hindrance - Inefficient Cyclization Ureide->Stall2

References

Validation & Comparative

Comparative Analysis of 4-Hydroxy-6-methylpyrimidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxy-6-methylpyrimidine with other pyrimidine analogs, focusing on their performance in anticancer, antibacterial, and anti-inflammatory applications. The information presented is supported by experimental data from various studies to facilitate objective evaluation and inform future research directions.

Introduction to Pyrimidine Analogs

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA.[1] This structural significance has made them a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Pyrimidine analogs exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties.[1][2] These activities are achieved through various mechanisms, such as the inhibition of key enzymes involved in cellular proliferation and survival.

This compound serves as a versatile intermediate in the synthesis of numerous bioactive molecules, making it a compound of significant interest in pharmaceutical and agrochemical research. Its chemical structure allows for modifications that can lead to the development of novel therapeutic agents.

Anticancer Activity: A Comparative Overview

The antiproliferative effects of pyrimidine derivatives are a major focus of cancer research. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct IC50 values for this compound are not extensively reported in publicly available literature, the activities of its derivatives and other analogs provide valuable insights into the potential of this scaffold.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine Analogs

Compound/Derivative ClassCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine Derivative (3d) MCF-7 (Breast Cancer)43.4[3]
Imidazo[1,2-a]pyrimidine Derivative (4d) MCF-7 (Breast Cancer)39.0[3]
Imidazo[1,2-a]pyrimidine Derivative (3d) MDA-MB-231 (Breast Cancer)35.9[3]
Imidazo[1,2-a]pyrimidine Derivative (4d) MDA-MB-231 (Breast Cancer)35.1[3]
Pyrrolo[2,3-d]pyrimidin-4-one Derivatives Various Cancer Cell LinesPotent USP7 inhibitors[1]
N-(pyridin-3-yl)pyrimidin-4-amine Derivative (17) MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib[1]
4,6-pyrimidine analogue (17j) A549 (Lung Cancer) & 5 other lines0.0011 - 0.0044[4]
5-Fluorouracil (Reference Drug) Various Cancer Cell LinesVaries[5]
Doxorubicin (Reference Drug) Various Cancer Cell LinesVaries[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Antibacterial Activity: A Comparative Overview

Pyrimidine derivatives have also been extensively investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrimidine Analogs

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-c]pyrimidine Derivative S. aureus (MSSA)3.12[3]
Imidazo[1,2-c]pyrimidine Derivative S. aureus (MRSA)4.61[3]
Triazole Substituted Pyrimidines P. aeruginosa, S. aureus, E. coliPromising activity[3][6]
Thiadiazole Substituted Pyrimidines P. aeruginosa, S. aureus, E. coliModerate activity[3][6]
Ciprofloxacin (Reference Drug) Various BacteriaVaries[2]
Amoxicillin (Reference Drug) Various BacteriaVaries[2]

Anti-inflammatory Activity: A Comparative Overview

Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogs

Compound/Derivative ClassAssayActivityReference
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) COX-2 and iNOS expression (LPS-induced RAW 264.7 cells)Reduced expression[7]
Pyrano[2,3-d]pyrimidine derivatives COX-2 InhibitionPotent inhibition[8]
Celecoxib (Reference Drug) COX-2 InhibitionIC50 = 0.04 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Dilution Method for Antibacterial Activity

The agar dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Test compounds

  • Petri dishes

  • Inoculating loop or multipoint inoculator

Protocol:

  • Preparation of Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of the test compound. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^4 CFU/spot.

  • Inoculation: Spot the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine analogs are often attributed to their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of some pyrimidines are due to their ability to inhibit COX enzymes, which are key mediators of inflammation.[8]

In cancer, pyrimidine analogs can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.[5] Some novel pyrimidine derivatives have been shown to act as colchicine binding site inhibitors, thereby disrupting microtubule polymerization, a critical process in cell division.[4]

The Nrf2-ARE pathway, a key regulator of cellular defense against oxidative stress, has also been identified as a target for some pyrimidine derivatives, contributing to their anti-inflammatory effects.[7]

Below is a conceptual workflow illustrating the screening process for identifying the anticancer activity of novel pyrimidine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_mechanism Mechanism of Action Studies start Design & Synthesize Pyrimidine Analogs char Structural Characterization (NMR, MS, etc.) start->char mtt MTT Assay (Anticancer) char->mtt mic Agar Dilution (Antibacterial) char->mic cox COX Inhibition Assay (Anti-inflammatory) char->cox ic50 Determine IC50 Values mtt->ic50 mic_val Determine MIC Values mic->mic_val cox_inhib Determine COX Inhibition cox->cox_inhib lead Identify Lead Compounds ic50->lead mic_val->lead cox_inhib->lead pathway Signaling Pathway Analysis lead->pathway apoptosis Apoptosis Assays lead->apoptosis

Experimental workflow for screening pyrimidine analogs.

The following diagram illustrates a simplified signaling pathway for COX-2 inhibition by anti-inflammatory pyrimidine derivatives.

cluster_pathway COX-2 Inhibition Pathway stimuli Inflammatory Stimuli (e.g., LPS) membrane Cell Membrane Phospholipids stimuli->membrane activates Phospholipase A2 aa Arachidonic Acid membrane->aa cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (e.g., PGE2) cox2->pgs catalyzes inflammation Inflammation pgs->inflammation pyrimidine Pyrimidine Analog pyrimidine->cox2 inhibits

COX-2 inhibition by pyrimidine analogs.

Conclusion

The pyrimidine scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct experimental data for this compound is limited, the extensive research on its derivatives and other analogs highlights the significant potential for this class of compounds in anticancer, antibacterial, and anti-inflammatory applications. The provided comparative data and experimental protocols offer a valuable resource for researchers to design and evaluate new pyrimidine-based drug candidates. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents with a wide array of biological activities. Among these, 4-hydroxy-6-methylpyrimidine derivatives have emerged as a promising class of compounds, exhibiting potential as anticancer, antimicrobial, and enzyme inhibitory agents. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective therapeutic candidates. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: A Comparative Analysis

The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Modifications can alter the molecule's interaction with biological targets, thereby affecting its cytotoxic efficacy.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines, offering a quantitative comparison of their performance. While direct SAR studies on a broad series of this compound derivatives are limited in the reviewed literature, data from related pyrimidine analogues provide valuable insights.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-717 ± 1[1]
4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (Compound 7t)MCF-77.45 ± 0.26[3]
4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (Compound 7b)MCF-78.80 ± 0.08[3]
4,6-Pyrimidine analogue (Compound 17j)A5490.0011 - 0.0044[4]
Indazol-Pyrimidine derivative (Compound 4f)MCF-71.629
Indazol-Pyrimidine derivative (Compound 4i)MCF-71.841
Indazol-Pyrimidine derivative (Compound 4a)A5493.304
Indazol-Pyrimidine derivative (Compound 4i)A5492.305

Key SAR Observations for Anticancer Activity (based on related pyrimidine derivatives):

  • Substitution at the 2- and 6-positions: The presence of a ferrocenyl group at the 6-position of the pyrimidin-4(3H)-one ring, as in 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, confers notable cytotoxicity against MCF-7 breast cancer cells.[1]

  • Fused Ring Systems: Thieno[2,3-d]pyrimidine derivatives, which represent a more complex fused ring system, have demonstrated significant cytotoxic effects. The nature of the substituent at the 4-position of this fused system plays a crucial role in modulating the anticancer activity.[3]

  • High Potency Analogues: Certain 4,6-disubstituted pyrimidine analogues have been identified as highly potent colchicine binding site inhibitors, with IC50 values in the nanomolar range against various cancer cell lines.[4]

  • Hybrid Molecules: The fusion of a pyrimidine ring with other heterocyclic systems, such as indazole, can lead to potent anticancer agents. The specific substitution pattern on the indazole and phenyl rings significantly influences the cytotoxic activity.

Experimental Protocols: Anticancer Assays

A detailed methodology for the MTT assay, a common method for assessing cell viability and cytotoxicity, is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Antimicrobial Activity: A Comparative Analysis

This compound derivatives have also been investigated for their potential as antimicrobial agents. The structural features of these molecules are critical in determining their spectrum and potency of activity against various pathogens.

Antimicrobial Activity Data

The following table presents the antimicrobial activity of various pyrimidine derivatives, typically measured as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).

Compound/DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (related scaffold)Staphylococcus aureus34.5 mm[5]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (related scaffold)Bacillus subtilis24 mm[5]
4-hydroxy-3-(6-aryl-2-(arylamino) pyrimidin-4-yl) quinolin-2(1H)-ones (e.g., 6a, 5e, 5f)Various pathogenic bacteriaPotent activity[6]
2-mercapto 4,6 disubstituted pyrimidinesMycobacterium tuberculosisActive at 10 µg/mL[6]

Key SAR Observations for Antimicrobial Activity (based on related pyrimidine derivatives):

  • Influence of Substituents: The presence of specific aryl and arylamino groups in quinolone-based pyrimidine derivatives significantly impacts their antibacterial potency.[6]

  • Activity against Mycobacteria: The presence of a mercapto group at the 2-position of the pyrimidine ring appears to be crucial for activity against Mycobacterium tuberculosis, whereas the corresponding 2-amino derivatives were found to be inactive.[6]

  • Gram-Positive vs. Gram-Negative Activity: Some related heterocyclic compounds, such as 4-hydroxycoumarin derivatives, have shown pronounced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with weaker or no activity against Gram-negative bacteria.[5]

Experimental Protocols: Antimicrobial Assays

Detailed methodologies for the agar well diffusion method and broth microdilution method are provided below.

Agar Well Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compound solutions at known concentrations

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound solutions

  • Standard antibiotic solution

  • Inoculum of the test microorganism

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition and Signaling Pathways

Pyrimidine derivatives are known to exert their biological effects by interacting with various enzymes and signaling pathways. For instance, they have been identified as inhibitors of kinases, which are crucial regulators of cell signaling.

Kinase Inhibition

Many pyrimidine-based compounds have been developed as kinase inhibitors for cancer therapy. They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway General Kinase Inhibition by Pyrimidine Derivatives cluster_kinase Kinase Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_Site ATP Binding Site Pyrimidine Pyrimidine Derivative Pyrimidine->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds to Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Biological_Effect Biological Effect (e.g., Apoptosis) Cell_Signaling->Biological_Effect

References

A Comparative Guide to In Vitro and In Vivo Studies of 4-Hydroxy-6-methylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The translation of promising in vitro results into successful in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative overview of in vitro and in vivo studies on various derivatives of pyrimidine, offering insights into their performance and the experimental methodologies used for their evaluation. While direct comparative data for the same this compound derivatives across both in vitro and in vivo settings is limited in publicly available literature, this guide synthesizes data from structurally related compounds to illustrate the evaluation process.

In Vitro Efficacy: Cytotoxicity Studies

The initial assessment of potential therapeutic compounds often involves evaluating their cytotoxic effects against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting biological processes, such as cell growth.

Below is a summary of in vitro cytotoxicity data for representative pyrimidine derivatives against different cancer cell lines.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Ferrocenylpyrimidin-4(3H)-ones 2-methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Breast Cancer)17 ± 1[1]
Pyrido[2,3-d]pyrimidines Compound Series AMCF-7 (Breast Cancer)0.57[2]
HepG2 (Liver Cancer)1.13[2]
Compound Series BMCF-7 (Breast Cancer)1.39 - 1.77[2]
HepG2 (Liver Cancer)2.68 - 2.71[2]
5-Hydroxymethylpyrimidines Derivative with bulky aliphatic amino group at C4-positionHeLa (Cervical Cancer)> 100[3]
Derivative with benzylsulfanyl group at C4-positionHeLa (Cervical Cancer)~50[3]

In Vivo Efficacy: Preclinical Models

Following promising in vitro data, in vivo studies are crucial to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Anticancer Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of drug candidates.[4]

Illustrative Data for a Pyrimidine Derivative:

CompoundAnimal ModelTumor TypeAdministrationDosing RegimenTumor Growth Inhibition (%)Reference
Pyrido[2,3-d]pyrimidine DerivativeNude MiceLung Cancer (NCI-H460)Oral50 mg/kg, daily60Fictional Data for Illustration
Anticonvulsant Activity in Rodent Models

The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents are commonly used to evaluate the anticonvulsant potential of novel compounds.

Representative Data for Quinazolin-4(3H)-one Derivatives (structurally related to pyrimidines):

CompoundAnimal ModelTestED50 (mg/kg)Reference
Quinazolin-4(3H)-one Derivative 8bMicePTZ-induced seizures>50, <100[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.[2]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anticancer Efficacy: Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[4]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured two to three times a week with calipers.

  • Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight of the treated groups to the control group.

Signaling Pathways and Molecular Mechanisms

Many pyrimidine derivatives exert their biological effects by modulating specific signaling pathways. For instance, a number of pyrimidine-based compounds have been developed as kinase inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. Some pyrimidine derivatives have been designed to inhibit EGFR kinase activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyrimidine This compound Derivative Pyrimidine->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Experimental Workflow for Kinase Inhibition Assay

A common method to determine if a compound inhibits a specific kinase is a radiometric assay.

Kinase_Assay_Workflow Start Start: Prepare Reaction Mixture Components Purified Kinase + Substrate Peptide + Test Compound Start->Components Initiate Initiate Reaction with [γ-³²P]ATP Components->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Phosphorylated Substrate Stop->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

The evaluation of this compound derivatives, and pyrimidines in general, involves a multi-faceted approach that progresses from initial in vitro screening to more complex in vivo models. While the data presented here is drawn from various structurally related pyrimidine compounds, it highlights the critical methodologies and types of data required to build a comprehensive understanding of a compound's therapeutic potential. A strong correlation between potent in vitro activity and significant in vivo efficacy is a key indicator for advancing a compound through the drug development process. Future research that directly compares the in vitro and in vivo performance of the same this compound derivatives will be invaluable in establishing clear structure-activity relationships and guiding the design of next-generation therapeutics.

References

A Comparative Spectroscopic Analysis of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical for compound identification, characterization, and quality control. This guide provides an objective comparison of the spectroscopic properties of the three structural isomers of diazine: pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). The distinct placement of the two nitrogen atoms within the six-membered aromatic ring of each isomer results in unique spectroscopic signatures, which are detailed below with supporting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for differentiating between the diazine isomers by analyzing the chemical shifts and coupling patterns of their protons (¹H NMR) and carbon atoms (¹³C NMR). The symmetry of each molecule dictates the number of unique signals observed in the spectra.

¹H NMR Spectra: The number of distinct proton environments varies with the symmetry of the isomer. Pyrazine, with its high symmetry, exhibits only one proton signal. Pyrimidine has three distinct proton environments, while the less symmetrical pyridazine shows two. The electronegative nitrogen atoms deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).

¹³C NMR Spectra: Similarly, the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. Pyrazine has one, pyridazine has two, and pyrimidine has three. The carbons bonded to or adjacent to the nitrogen atoms are significantly deshielded.

Quantitative NMR Data
Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Number of ¹H SignalsNumber of ¹³C Signals
Pyrimidine H2: ~9.2, H4/6: ~8.7, H5: ~7.5C2: ~158, C4/6: ~157, C5: ~12933
Pyridazine H3/6: ~9.2, H4/5: ~7.7C3/6: ~151, C4/5: ~12722
Pyrazine H2/3/5/6: ~8.6C2/3/5/6: ~14511

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides insights into the bonding and functional groups within a molecule. The IR spectra of the diazine isomers are distinct due to differences in their molecular symmetry and the vibrational modes of the C-H and C-N bonds.[1][2]

Key IR Absorption Bands
IsomerC-H Stretching (cm⁻¹)Ring Stretching (cm⁻¹)C-H Bending (cm⁻¹)
Pyrimidine 3100 - 3000~1570, ~1465, ~1400~1150, ~1060, ~990
Pyridazine 3100 - 3000~1560, ~1445, ~1415~1050, ~960
Pyrazine 3100 - 3000~1525, ~1480, ~1415~1150, ~1015, ~800

Data is based on studies of diazines in a solid argon matrix.[1][2]

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the diazine isomers can be observed using UV-Vis spectroscopy. The spectra typically show π → π* and n → π* transitions. The positions of the nitrogen atoms influence the energy levels of the molecular orbitals, leading to different absorption maxima (λmax).[3]

UV-Vis Absorption Data (Gas Phase)
Isomerπ → π* Transition (λmax, nm)n → π* Transition (λmax, nm)
Pyrimidine ~243~298
Pyridazine ~246~340
Pyrazine ~260~328

These values represent the primary absorption bands and can be influenced by the solvent.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns. While the three isomers have the same molecular weight (80.09 g/mol ), high-resolution mass spectrometry can confirm their elemental composition. Fragmentation patterns, though often complex, can sometimes offer structural clues. Electron ionization (EI) typically leads to the loss of HCN or N₂ as a primary fragmentation pathway.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (5-10 seconds) with proton decoupling are used to enhance the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

General IR (ATR) Spectroscopy Protocol
  • Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid isomer sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR anvil to apply pressure and ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

General UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Visualized Workflows and Relationships

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (Pyrimidine, Pyridazine, or Pyrazine) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Data Acquired Spectra NMR->Data IR->Data UV_Vis->Data MS->Data Comparison Comparison of Spectra (Shifts, Frequencies, λmax) Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: General experimental workflow for the spectroscopic comparison of pyrimidine isomers.

Structure_Property_Relationship cluster_isomers Diazine Isomers cluster_properties Molecular Properties cluster_spectra Spectroscopic Signatures Pyridazine Pyridazine (1,2-Diazine) Symmetry Molecular Symmetry Pyridazine->Symmetry Dipole Dipole Moment Pyridazine->Dipole Electronic Electronic Environment of N atoms Pyridazine->Electronic Pyrimidine Pyrimidine (1,3-Diazine) Pyrimidine->Symmetry Pyrimidine->Dipole Pyrimidine->Electronic Pyrazine Pyrazine (1,4-Diazine) Pyrazine->Symmetry Pyrazine->Dipole Pyrazine->Electronic NMR NMR: Number of Signals, Chemical Shifts Symmetry->NMR IR IR: Vibrational Modes Symmetry->IR UV_Vis UV-Vis: λmax of n→π* transitions Symmetry->UV_Vis Dipole->NMR Dipole->IR Dipole->UV_Vis Electronic->NMR Electronic->IR Electronic->UV_Vis

Caption: Relationship between isomer structure and resulting spectroscopic properties.

References

A Comparative Guide to the Biological Evaluation of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammation.[2][3] This guide provides a comparative analysis of the biological activities of novel pyrimidine derivatives, supported by quantitative data and detailed experimental protocols to aid in the rational design of new therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes essential for tumor growth and survival.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[4]

Comparative In Vitro Cytotoxic Activity

The anticancer efficacy of novel pyrimidine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. Lower values indicate greater potency. The following tables summarize the cytotoxic activities of several recently developed pyrimidine derivatives.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives [5][6][7]

CompoundCell LineEC50 (µM) at 48h
1a (RDS 3442) Glioblastoma, TNBC, Colon CancerPotent inhibitor
2a Glioblastoma, TNBC, Oral Squamous, Colon4 - 8
1e CAL2725 - 45
3 Various Tumor Cell LinesActive at < 20 µM

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [8]

CompoundCell LineIC50 (µM)
2a A549 (Lung)42
2f A549 (Lung)47.5
2d A549 (Lung)Strong cytotoxicity at 50 µM

Table 3: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives [9]

CompoundA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)
9k 2.14 µM3.59 µM5.52 µM3.69 µM
13f 1.98 µM2.78 µM4.27 µM4.01 µM
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[4][10]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[10] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.[4][10]

Protocol: [4][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add Pyrimidine Derivatives (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate 4h mtt_add->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate p53_p21_Pathway pyrimidine Pyrimidine Derivative (USP7 Inhibitor) usp7 USP7 pyrimidine->usp7 p53 p53 usp7->p53 deubiquitinates mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 apoptosis Apoptosis p53->apoptosis cdk CDK2/Cyclin E p21->cdk proliferation Cell Cycle Progression cdk->proliferation Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Serial Dilutions of Pyrimidine Compound dilutions->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation pyrimidine Pyrimidine Derivative (COX-2 Inhibitor) pyrimidine->cox

References

Computational Docking of Pyrimidine Derivatives as Cyclin-Dependent Kinase 2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide provides a comparative analysis of computational docking studies of various pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy. While direct computational docking studies on 4-Hydroxy-6-methylpyrimidine were not prominently found in the reviewed literature, this guide focuses on a range of its derivatives and compares their in silico performance with established CDK2 inhibitors. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers engaged in the discovery and development of novel CDK2 inhibitors.

Comparative Analysis of Binding Affinities

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. The following tables summarize the binding energies of various pyrimidine derivatives and known CDK2 inhibitors, providing a quantitative comparison of their potential efficacy.

Table 1: Binding Energies of Pyrimidine Derivatives against CDK2 (PDB ID: 1HCK)

Compound IDDerivative ClassBinding Energy (kcal/mol)Key Interacting Residues
4c 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine-7.9THR165, GLU12, LYS33, THR14[1]
4a 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine-7.7LYS33, THR14, THR165, GLU12[1]
4h 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine-7.5Not explicitly stated
4b 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine-7.4Not explicitly stated
Compound e Imidazol-5-one derivative-11.0Lysine, Aspartic acid, Leucine, Histidine
Compound h Imidazol-5-one derivative-11.0Lysine, Aspartic acid, Leucine, Histidine
Compound j Imidazol-5-one derivative-10.8Not explicitly stated
Compound l Imidazol-5-one derivative-10.8Not explicitly stated

Table 2: Biological Activity and Docking Scores of Known CDK2 Inhibitors

InhibitorTypeIC50 (µM)Binding Energy (kcal/mol)
Roscovitine Purine analogue0.7Not explicitly stated
Dinaciclib Pyrazolo[1,5-a]pyrimidine derivative0.001Not explicitly stated
Sorafenib Multi-kinase inhibitor0.184Not explicitly stated
Kenpaullone Indolo[3,2-d]benzazepineNot explicitly statedNot explicitly stated

Experimental Protocols

The following section details a generalized experimental protocol for conducting computational docking studies of pyrimidine derivatives against CDK2, based on methodologies reported in the cited literature.

Software: AutoDock Vina is a widely used open-source program for molecular docking.

1. Protein Preparation:

  • The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB ID: 1HCK).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the pyrimidine derivatives and other ligands are drawn using chemical drawing software like ChemDraw.

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field.

  • The prepared ligand structures are saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined to specify the search space for the docking simulation. This box should encompass the entire active site of CDK2.

  • The center of the grid box is typically determined based on the coordinates of the co-crystallized ligand in the original PDB file.

  • The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the active site. For CDK2 (PDB ID: 1HCK), typical grid box dimensions are centered to cover the ATP-binding pocket, with dimensions often in the range of 40 x 40 x 40 Å to 60 x 60 x 60 Å.

4. Molecular Docking Simulation:

  • The docking simulation is performed using AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box.

  • Vina calculates the binding affinity for each pose using its scoring function, which estimates the free energy of binding.

  • The pose with the lowest binding energy is considered the most favorable and is selected for further analysis.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose and the corresponding binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing the Docking Workflow

The following diagrams illustrate the logical flow of a typical computational docking study.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB ID: 1HCK) Grid_Box_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (e.g., Pyrimidine Derivative) Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking Grid_Box_Generation->Molecular_Docking Binding_Energy_Calculation Binding Energy Calculation (kcal/mol) Molecular_Docking->Binding_Energy_Calculation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy_Calculation->Interaction_Analysis

Caption: A generalized workflow for computational molecular docking studies.

Signaling Pathway of CDK2 in the Cell Cycle

CDK2 plays a pivotal role in the regulation of the cell cycle, primarily at the G1/S transition. The following diagram illustrates the simplified signaling pathway involving CDK2.

CDK2_Signaling_Pathway Cyclin_E Cyclin E Cyclin_E_CDK2_Complex Cyclin E/CDK2 Active Complex Cyclin_E->Cyclin_E_CDK2_Complex CDK2 CDK2 CDK2->Cyclin_E_CDK2_Complex pRb Phosphorylated Rb (pRb) Cyclin_E_CDK2_Complex->pRb Phosphorylation Rb_Protein Rb Protein Rb_Protein->pRb E2F E2F Transcription Factor Rb_Protein->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1/S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->CDK2 Inhibition

Caption: Simplified signaling pathway of CDK2 in cell cycle progression.

References

Comparative Analysis of Basicity: Dihydroxypyrimidine Derivatives vs. Thymine and Uracil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a detailed comparison of the basicity of dihydroxypyrimidine derivatives, primarily focusing on 4,6-dihydroxypyrimidine, with the canonical nucleobases thymine and uracil. The analysis is supported by experimental pKa data, elucidation of protonation mechanisms, and detailed experimental protocols for the determination of acid dissociation constants.

Introduction

The basicity of pyrimidine derivatives is a fundamental physicochemical property that significantly influences their biological activity, including receptor binding, membrane permeability, and metabolic stability. As structural analogs of the natural nucleobases thymine and uracil, dihydroxypyrimidine derivatives are of considerable interest in drug design and development. Understanding the differences in their protonation behavior is crucial for predicting their interactions in physiological environments. 4,6-Dihydroxypyrimidine and its derivatives have been shown to be stronger bases compared to the isomeric thymine and uracil[1]. This guide explores the structural and electronic factors contributing to this difference.

Quantitative Comparison of Basicity

The basicity of a compound is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value indicates a stronger base. The table below summarizes the experimentally determined pKa values for the first protonation of 4,6-dihydroxypyrimidine, thymine, and uracil.

CompoundStructurepKa (First Protonation)Reference
4,6-Dihydroxypyrimidine 5.70 ± 0.10 (Predicted)[2][3]
Thymine (5-Methyluracil)~0 (Multiple values reported, acidic pKa is ~9.9)[4]
Uracil (2,4-Dihydroxypyrimidine)-3.4 (Basic pKa), 9.389 (Acidic pKa)[4][5]

Note: Uracil is also known as 2,4-dihydroxypyrimidine[5][6]. The basic pKa refers to the protonation of the base, while the acidic pKa refers to the deprotonation of the neutral molecule.

The data clearly indicates that 4,6-dihydroxypyrimidine is a significantly stronger base than thymine and uracil. The subsequent sections will delve into the structural reasons for this pronounced difference in basicity.

Protonation Mechanisms and Tautomerism

The site of protonation and the predominant tautomeric forms in solution are critical factors governing the basicity of these pyrimidine derivatives.

Thymine and Uracil

For thymine and uracil, which exist predominantly in the dioxo (lactam) form, the first protonation occurs on a carbonyl oxygen atom[1]. This is in contrast to many other heterocyclic compounds where protonation occurs on a ring nitrogen. The protonation at the oxygen is described by the Ha acidity function[1].

4,6-Dihydroxypyrimidine

In contrast, the first protonation of 4,6-dihydroxypyrimidine is proposed to occur on a "pyridine" nitrogen atom[1]. This compound can exist in various tautomeric forms, including a zwitterionic form. The protonation of this zwitterionic form is a key factor in its higher basicity[1]. In acidic media (0.1–99.5% H2SO4), 4,6-dihydroxypyrimidine undergoes two protonation stages[1][7]. The initial protonation forms a monocation, and further protonation at higher acid concentrations leads to a dication, likely by proton addition to a carbonyl oxygen[1].

The diagram below illustrates the distinct protonation pathways.

Protonation_Pathways cluster_Uracil Uracil / Thymine Protonation cluster_DHP 4,6-Dihydroxypyrimidine Protonation Uracil_Base Uracil/Thymine (Dioxo Form) Uracil_Protonated Monoprotonated Cation (O-protonated) Uracil_Base->Uracil_Protonated + H⁺ DHP_Base 4,6-DHP (Zwitterionic/Lactam-Lactim) DHP_Protonated1 Monoprotonated Cation (N-protonated) DHP_Base->DHP_Protonated1 + H⁺ DHP_Protonated2 Diprotonated Cation (N,O-protonated) DHP_Protonated1->DHP_Protonated2 + H⁺

Caption: Contrasting protonation pathways of Uracil/Thymine vs. 4,6-Dihydroxypyrimidine.

Experimental Protocols for pKa Determination

The determination of pKa values is essential for quantifying basicity. The most common methods employed for pyrimidine derivatives are UV-Vis spectrophotometry and potentiometric titrations (including electromotive force measurements).

UV-Vis Spectrophotometric Method

This method is based on the principle that the protonated and neutral forms of a molecule have different UV absorption spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the neutral and protonated species are equal, corresponding to the inflection point of the sigmoid curve.

Protocol Outline:

  • Solution Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., water or methanol). Prepare a series of buffer solutions with known pH values.

  • Spectral Acquisition: For each buffer solution, add a small, constant volume of the stock solution. Record the UV-Vis spectrum (typically 200-400 nm) for each sample.

  • Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and neutral forms is maximal against the pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoid curve to find the pKa. The study of UV spectra over time is crucial to ensure that tautomeric equilibrium is reached and the results are not distorted[7].

The general workflow for this experimental protocol is visualized below.

pKa_Determination_Workflow start Start: Purified Compound prep_stock Prepare Stock Solution start->prep_stock prep_buffers Prepare pH Buffers start->prep_buffers add_stock Add Stock to Buffers prep_stock->add_stock prep_buffers->add_stock measure_uv Measure UV-Vis Spectra add_stock->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data calc_pka Calculate pKa (Inflection Point) plot_data->calc_pka end End: pKa Value calc_pka->end

Caption: Generalized workflow for pKa determination using UV-Vis spectrophotometry.

Electromotive Force (E.M.F.) Method

This potentiometric method involves measuring the E.M.F. of a galvanic cell containing the compound of interest at various concentrations and temperatures. For instance, cells comprising H2 and Ag-AgI electrodes can be used to determine the protonation/deprotonation constants for uracil and thymine in water at different temperatures[8]. This technique allows for the calculation of thermodynamic parameters such as standard free energies (ΔG°), entropies (ΔS°), and enthalpies (ΔH°) of the protonation processes[8].

Conclusion

The basicity of dihydroxypyrimidine derivatives is significantly influenced by the position of the hydroxyl groups, which in turn dictates the predominant tautomeric forms and the primary site of protonation. 4,6-Dihydroxypyrimidine is a markedly stronger base than its isomers, thymine and uracil (2,4-dihydroxypyrimidine). This is attributed to its ability to be protonated on a ring nitrogen atom, a process facilitated by the presence of zwitterionic tautomers[1]. In contrast, thymine and uracil are protonated on a carbonyl oxygen, resulting in much lower basicity[1]. These fundamental differences in physicochemical properties are critical for medicinal chemists and drug development professionals in the design of novel therapeutic agents based on the pyrimidine scaffold.

References

A Comparative Guide to the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrimidine and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial activity of various pyrimidine derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3] The following table summarizes the MIC values of selected pyrimidine derivatives against various bacterial and fungal strains, in comparison to standard antimicrobial agents.

Pyrimidine Derivative ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Thiophenyl-substituted Pyrimidine Compound S1Staphylococcus aureus16.26Amoxicillin>100
Compound S7Bacillus subtilis17.34Ampicillin>100
Compound S7Escherichia coli17.34Ciprofloxacin25
1,2,4-Triazolo[1,5-a]pyrimidine Compound 9nStaphylococcus aureus16Ciprofloxacin10-90
Compound 9oEscherichia coli16Ciprofloxacin10-90
Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone Compound 14Streptococcus pyogenes1-5 µmol/mLCefotaxime sodium1-2 µmol/mL
Compound 13Staphylococcus aureus1-5 µmol/mLCefotaxime sodium1-2 µmol/mL
Compound 12Klebsiella pneumoniae1-5 µmol/mLCefotaxime sodium1-2 µmol/mL
Compound 11Escherichia coli1-5 µmol/mLCefotaxime sodium1-2 µmol/mL
Halogenated Pyrrolopyrimidines Bromo and Iodo derivativesStaphylococcus aureus8--

Note: The above data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for two standard in vitro assays used to determine the antimicrobial activity of pyrimidine derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance and is a quantitative measure of its antimicrobial activity.[3][8]

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the pyrimidine derivatives and standard antibiotics in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth medium.

  • Microorganism: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.[3]

c. Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[9][10]

a. Preparation of Materials:

  • Test Compounds: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the pyrimidine derivative.

  • Microorganism: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland turbidity standard.

  • Media: Use Mueller-Hinton agar plates with a depth of 4 mm.[9]

  • Equipment: Sterile swabs, forceps, incubator, ruler.

b. Assay Procedure:

  • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the impregnated paper disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.[5]

c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizing Experimental Workflows and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_incubation Incubation Stage cluster_results Results Stage prep_compound Prepare Pyrimidine Derivative & Standard Drug Solutions application Apply Compound (Disk or in Broth) prep_compound->application prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Media with Microorganism prep_inoculum->inoculation prep_media Prepare Agar Plates (Disk Diffusion) or Broth in Microplates (MIC) prep_media->inoculation inoculation->application incubation Incubate under Controlled Conditions (Temperature & Time) application->incubation measurement Measure Zone of Inhibition (Disk Diffusion) or Determine MIC (Broth Dilution) incubation->measurement comparison Compare Activity with Standard Drugs measurement->comparison

Caption: Workflow for antimicrobial susceptibility testing of pyrimidine derivatives.

structure_activity_relationship cluster_substituents Substituents cluster_activity Antimicrobial Activity pyrimidine_core Pyrimidine Core electron_withdrawing Electron-Withdrawing Groups (e.g., -F, -Cl, -Br, -NO2) pyrimidine_core->electron_withdrawing often leads to electron_donating Electron-Donating Groups (e.g., -NH2, -OCH3) pyrimidine_core->electron_donating can influence lipophilic_groups Lipophilic Groups pyrimidine_core->lipophilic_groups may improve heterocyclic_rings Fused/Substituted Heterocyclic Rings pyrimidine_core->heterocyclic_rings significantly impacts enhanced_activity Enhanced Activity electron_withdrawing->enhanced_activity variable_activity Variable Activity electron_donating->variable_activity lipophilic_groups->enhanced_activity membrane penetration heterocyclic_rings->enhanced_activity

Caption: Key structure-activity relationships for antimicrobial pyrimidine derivatives.

Conclusion

The presented data and methodologies underscore the potential of pyrimidine derivatives as a promising class of antimicrobial agents. The antimicrobial activity is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2][11] Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship studies is crucial for the development of potent and broad-spectrum antimicrobial drugs. This guide serves as a foundational resource for researchers to compare and build upon existing knowledge in the field of antimicrobial drug discovery.

References

A Comparative Analysis of the Analgesic Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the analgesic activity of various pyrimidine derivatives, drawing upon experimental data from multiple studies. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its potential in developing novel analgesic agents. This document summarizes key findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes synthetic pathways and mechanisms of action to aid in the rational design of new and more effective pain therapeutics.

Data Presentation: Comparative Analgesic Activity

The analgesic efficacy of different series of pyrimidine derivatives has been evaluated using various in vivo models. The following tables summarize the quantitative data from key studies, providing a clear comparison of their potency.

Table 1: Analgesic Activity of Pyrimidine-Coumarin Hybrids (Acetic Acid-Induced Writhing Test)

CompoundDose (mg/kg)Number of Writhings (Mean ± SEM)% Analgesic ActivityReference
Control-58.4 ± 1.2-[1]
Diclofenac Sodium1015.2 ± 0.873.9%[1]
5a 2025.6 ± 1.156.2%[1]
5b 2022.4 ± 0.961.6%[1]
5e 2028.1 ± 1.351.9%[1]
5i 2018.3 ± 0.768.7%[1]
5j 2016.5 ± 0.671.7%[1]

*Compounds 5a, 5b, 5e, 5i, and 5j are 3-(2-amino-6-(substituted)-pyrimidin-4-yl)-6-bromo-2H-chromen-2-ones.[1]

Table 2: Analgesic Activity of Mono, Bi, and Tricyclic Pyrimidine Derivatives (Phenylquinone Writhing Assay)

CompoundDose (mg/kg)% Analgesic ActivityReference
Ibuprofen5080%[2]
5a 5050%[2]
5b 5070%[2]
8b 5050%[2]

*Compounds 5a and 5b are bicyclic pyrimidine derivatives, and 8b is a tricyclic pyrimidine derivative.[2]

Table 3: Comparative COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)Reference
Piroxicam2.5 ± 0.23.8 ± 0.30.66[3]
Meloxicam15.2 ± 1.11.9 ± 0.18.0[3]
L1 >1002.1 ± 0.2>47.6[3]
L2 85.3 ± 5.92.3 ± 0.237.1[3]
4c 9.835 ± 0.504.597 ± 0.202.14[4]
5b 4.909 ± 0.253.289 ± 0.141.49[4]

*L1 and L2 are specific pyrimidine derivatives identified in the study.[3] 4c and 5b are pyrazole and pyrazolo[1,5-a]pyrimidine derivatives.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Principle: The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing substances like prostaglandins and bradykinin. This induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs), which is a quantifiable measure of visceral pain. A reduction in the number of writhes indicates analgesic activity.

Procedure:

  • Animals: Male Swiss albino mice (20-30 g) are typically used. They are fasted for 12-18 hours before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Standard Group: Receives a standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).

    • Test Groups: Receive the pyrimidine derivatives at various doses.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation chamber. After a 5-minute latency period, the number of writhes is counted for a continuous period of 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesic Activity = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.

Hot Plate Test

This method is used to evaluate centrally acting analgesics.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

Procedure:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 52-55°C.

  • Animals: Rats or mice are used. They are habituated to the testing environment before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nocifensive response (hind paw licking or jumping) is recorded as the baseline latency. A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds, a standard central analgesic (e.g., morphine), or vehicle are administered.

  • Post-Treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline is a measure of the analgesic effect. The percentage of maximum possible effect (% MPE) can be calculated as: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory and pain pathways.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.

Procedure (General Outline):

  • Reagents: Purified COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), and the chromogenic substrate (TMPD).

  • Assay Protocol:

    • The reaction mixture containing the buffer, heme, and the test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2).

    • The reaction is initiated by adding arachidonic acid.

    • The rate of oxidation of the chromogenic substrate is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualizations

Experimental Workflow: Synthesis of Pyrimidine-Coumarin Hybrids

The following diagram illustrates a typical synthetic route for preparing pyrimidine-coumarin hybrids, a class of compounds that have shown significant analgesic activity.[1]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Final Product 3-Acetyl-6-bromo-2H-chromen-2-one 3-Acetyl-6-bromo-2H-chromen-2-one Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3-Acetyl-6-bromo-2H-chromen-2-one->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Guanidine Nitrate Guanidine Nitrate Cyclocondensation Cyclocondensation Guanidine Nitrate->Cyclocondensation Chalcone Intermediate Chalcone Intermediate Claisen-Schmidt Condensation->Chalcone Intermediate Base (e.g., Piperidine) Pyrimidine-Coumarin Hybrid Pyrimidine-Coumarin Hybrid Cyclocondensation->Pyrimidine-Coumarin Hybrid Base (e.g., NaOH) Chalcone Intermediate->Cyclocondensation

Caption: Synthetic pathway for pyrimidine-coumarin hybrids.

Signaling Pathway: Mechanism of Analgesic and Anti-inflammatory Action

Many pyrimidine derivatives exert their analgesic effects by modulating key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.

G cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation COX-2 Upregulation COX-2 Upregulation NF-κB Translocation->COX-2 Upregulation Gene Transcription Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->IKK Activation Inhibition Pyrimidine Derivatives->COX-2 Upregulation Inhibition Pyrimidine Derivatives->Prostaglandin Synthesis Direct Inhibition

References

In Silico Analysis of Pyrimidine Compounds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including several FDA-approved drugs. The computational, or in silico, evaluation of pyrimidine derivatives has become an indispensable tool in modern drug discovery, accelerating the identification of promising therapeutic candidates by predicting their biological activity before costly and time-consuming synthesis.[1] This guide provides a comparative analysis of the in silico performance of various pyrimidine compounds, focusing on their activity as kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis: Pyrimidine Derivatives as EGFR Inhibitors

One of the most critical targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in various cancers.[2][3] In silico molecular docking studies are routinely used to predict the binding affinity of pyrimidine derivatives to the ATP-binding site of EGFR, providing a rational basis for lead optimization. These computational predictions are then validated by in vitro enzymatic assays, typically measured by the half-maximal inhibitory concentration (IC₅₀).

Below is a comparative summary of in silico and in vitro data for selected pyrimidine derivatives targeting wild-type (WT) and mutant EGFR. Lower binding energy suggests a stronger predicted interaction, while a lower IC₅₀ value indicates higher potency in inhibiting the enzyme's activity.

Compound IDTarget ProteinBinding Energy (kcal/mol)In Vitro IC₅₀ (µM)Reference
Compound 4g EGFR-8.910.25[4]
Compound 4f EGFR-8.750.38[4]
Compound 4h EGFR-8.660.39[4]
Compound 10b EGFRNot Reported0.00829[5]
Compound 16 EGFRNot Reported0.034[6]
Compound 4 EGFRNot Reported0.054[6]
Compound 3f EGFRNot Reported0.121[7]
Compound 10b EGFR-8.100.7[8]
Compound 6c EGFR-7.900.9[8]
Compound 8 EGFR-WT-7.50.131[9]
Compound 14 EGFR-WT-7.20.203[9]
Compound 8 EGFR-T790M-7.50.027[9]
Compound 14 EGFR-T790M-7.20.156[9]
Erlotinib (Ref.) EGFR-WT-7.80.042[9]

Table 1: Comparative in silico and in vitro data for various pyrimidine derivatives targeting EGFR. This table highlights the correlation between computational predictions and experimental outcomes.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail generalized yet comprehensive protocols for the key in silico experiments cited in the evaluation of pyrimidine compounds.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand (the pyrimidine compound) when bound to a receptor (the target protein) to form a stable complex.[10]

  • Receptor Preparation :

    • The 3D crystal structure of the target protein, such as EGFR (e.g., PDB ID: 1M17), is obtained from the Protein Data Bank (PDB).[5][10]

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), the protein structure is "cleaned" by removing water molecules, co-crystallized ligands, and non-essential protein chains.[10][11]

    • Polar hydrogen atoms are added to the protein, which are critical for establishing hydrogen bonds, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[11]

  • Ligand Preparation :

    • The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.[12]

    • These 2D structures are converted into 3D conformations and their energy is minimized using a suitable force field to achieve a stable, low-energy state.[10]

    • Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[12]

  • Docking Simulation :

    • A grid box is defined around the active site of the receptor, typically centered on the location of a known co-crystallized inhibitor. This box specifies the search space for the docking algorithm.[13]

    • Software like AutoDock Vina is used to perform the simulation. The program systematically samples different orientations and conformations of the ligand within the grid box.[11][13]

    • The software calculates the binding affinity (docking score) for each pose, typically expressed in kcal/mol.[11]

  • Results Analysis :

    • The results are ranked by the predicted binding energy; more negative scores indicate stronger predicted binding.[11]

    • The top-ranked poses are visualized to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine ligand and key amino acid residues in the protein's active site (e.g., Met793 in EGFR).[8][11]

ADMET Prediction Protocol

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to assess its drug-likeness and potential for clinical success.[14][15]

  • Input Molecule : The process begins with the chemical structure of the pyrimidine derivative, typically in a simplified notation such as SMILES (Simplified Molecular Input Line Entry System).[16]

  • Property Prediction : These tools use machine learning models trained on large datasets of known compounds to predict a wide range of properties, including:[15][18]

    • Physicochemical Properties : Molecular Weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics : Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450 isoforms).

    • Drug-Likeness : Evaluation based on established rules like Lipinski's Rule of Five, which helps filter out compounds with poor pharmacokinetic profiles.

    • Toxicity : Predictions for potential adverse effects such as hepatotoxicity, carcinogenicity, and mutagenicity.[8]

  • Analysis : The predicted ADMET profile helps researchers prioritize compounds that are more likely to be well-absorbed, distribute to the target tissue, metabolize at an appropriate rate, and exhibit a low toxicity risk.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in drug discovery and cell signaling.

cluster_0 In Silico Workflow A Compound Library / De Novo Design B ADMET Prediction (Drug-Likeness Screening) A->B Filter C Molecular Docking (Virtual Screening) B->C Prioritize D Hit Identification (Ranking by Score & Interactions) C->D Analyze E Lead Optimization D->E Refine F Synthesis & In Vitro Validation D->F E->A Iterate Design cluster_1 EGFR Signaling Pathway ligand EGF Ligand egfr EGFR Receptor (Tyrosine Kinase) ligand->egfr Binds & Activates pi3k PI3K/AKT Pathway egfr->pi3k ras RAS/RAF/MEK/ERK Pathway egfr->ras prolif Cell Proliferation, Survival, Growth pi3k->prolif ras->prolif inhibitor Pyrimidine Inhibitor inhibitor->egfr Blocks ATP Site

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-6-methylpyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 4-Hydroxy-6-methylpyrimidine to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber. It is crucial to prevent this compound from entering drains or the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed disposal information. While a comprehensive SDS with specific disposal instructions for this compound can be difficult to locate, data for structurally similar compounds provides consistent guidance.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of this compound with a certified hazardous waste management company. Provide them with the chemical name and any available safety information.

  • Prepare for Disposal:

    • Solid Waste: Unused or waste this compound should be collected in a suitable, clearly labeled, and sealed container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment, filter paper, or absorbent materials, should be treated as hazardous waste and disposed of accordingly.[1] Contaminated packaging should be disposed of as unused product.[1]

  • Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator that has an afterburner and a scrubber.[1] This should only be performed by a licensed professional service.

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company, to ensure regulatory compliance.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading and entering drains.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Quantitative Data Summary

For quick reference, the following table summarizes key data points for this compound and related compounds.

PropertyValueSource Compound
Melting Point145-150 °CThis compound
Melting Point169 - 171 °C4-Hydroxy-6-(trifluoromethyl)pyrimidine[1]
Boiling Point130.3±50.0 °C (Predicted)4-Hydroxy-6-(trifluoromethyl)pyrimidine[1]
FormSolidThis compound

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Have this compound for Disposal B Consult Compound-Specific Safety Data Sheet (SDS) A->B C Is Disposal Information Available in SDS? B->C D Follow SDS-Specific Disposal Instructions C->D Yes E Consult General Best Practices for Pyrimidine Derivatives C->E No F Contact Licensed Professional Waste Disposal Service D->F E->F G Prepare and Package Waste in Labeled, Sealed Containers F->G H Arrange for Chemical Incineration G->H I Document Disposal Process H->I J End: Proper Disposal Complete I->J

Caption: Disposal Decision Workflow for this compound.

References

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